molecular formula C7H5F2NO B103285 2,6-Difluorobenzamide CAS No. 18063-03-1

2,6-Difluorobenzamide

Cat. No.: B103285
CAS No.: 18063-03-1
M. Wt: 157.12 g/mol
InChI Key: AVRQBXVUUXHRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorobenzamide is a high-value chemical scaffold extensively utilized in antimicrobial discovery and agrochemical development. Its primary research significance lies in its role as a key pharmacophore for inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . The 2,6-difluoro substitution on the benzamide ring is crucial for potent anti-FtsZ activity, as the fluorine atoms induce a non-planar conformation that favorably fits the hydrophobic allosteric binding pocket of FtsZ, enhancing binding through key hydrophobic interactions with residues like Val203, Val207, and Asn263 . This mechanism disrupts FtsZ polymerization and GTPase activity, leading to inhibition of bacterial cell division . Research demonstrates that this compound derivatives exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and can reverse resistance to beta-lactam antibiotics like oxacillin in clinical MRSA isolates . The core structure also serves as a critical synthetic intermediate in the manufacture of agrochemicals, meeting ongoing market demands . The global market for this compound is concentrated in China, with an annual production capacity of approximately 3,000 tons, and is projected to see steady growth, driven by its applications in pharmaceuticals and agrochemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRQBXVUUXHRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073417
Record name Benzamide, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18063-03-1
Record name 2,6-Difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18063-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2,6-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIFLUOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2RN214MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Difluorobenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and biological significance of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1][2][3][4][5] It is known for its stability at room temperature in closed containers under normal storage and handling conditions.[2][5] It is incompatible with strong bases and strong oxidizing agents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅F₂NO[2][4][6][7][8]
Molecular Weight 157.12 g/mol [2][3][4][5][6][7][9]
Melting Point 144 - 148 °C[1][2][3][4][5][6][10]
Boiling Point 187.7 °C at 760 mmHg; 284 °C[2][5][6]
Density 1.3 - 1.348 g/cm³[5][6]
Appearance White to off-white crystalline powder[1][2][3][4][5]
Solubility Insoluble in water; Soluble in ethanol[1][2][4][9][11][12][13]
Vapor Pressure 0.622 mmHg at 25°C[5]
LogP 0.58 - 1.26[2][6]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features/NotesReference
¹H NMR Data available in DMSO-d6.[14]
¹³C NMR Data available.[15][16]
IR Spectrum Data available (KBr disc, nujol mull, ATR-Neat).[7][15][17][18]
Mass Spectrum Data available (electron ionization). Top peak at m/z 141.[7][15]

Molecular Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with two fluorine atoms at positions 2 and 6, and a carboxamide group at position 1.[19] The fluorine atoms have a significant impact on the molecule's conformation, inducing a nonplanar arrangement of the this compound nucleus, which is believed to be important for its biological activity.[20]

Crystallographic data for this compound and its derivatives are available, providing detailed information on bond lengths and angles.[15][21] For instance, in a related structure, N,N'-carbonylbis(this compound), the C-F bond lengths are in the range of 1.339(3)–1.355(2) Å, and the aromatic C-C bond lengths are in the range of 1.371(2)–1.396(2) Å.[21]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of 2,6-difluorobenzonitrile (B137791).[1][22] Both acid- and base-catalyzed methods have been reported.

1. Acid-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile [1]

  • Materials: 2,6-difluorobenzonitrile, concentrated sulfuric acid, water, ice.

  • Procedure:

    • Slowly add 100 g (0.72 mol) of 2,6-difluorobenzonitrile to a stirred mixture of 240 g of concentrated sulfuric acid and 24 ml of water at room temperature.

    • Heat the reaction mixture to 80-85 °C and stir for 12 hours.

    • After the reaction is complete, slowly pour the mixture into 1.2 kg of ice water with continuous stirring for 30 minutes.

    • Filter the resulting precipitate.

    • Wash the collected crystals with distilled water until neutral.

    • Dry the product under vacuum at 85 °C.

2. Base-Catalyzed Hydrolysis with Hydrogen Peroxide [22][23]

  • Materials: 2,6-difluorobenzonitrile, 20% sodium hydroxide (B78521) solution, 30% hydrogen peroxide solution, 10% hydrochloric acid, water.

  • Procedure:

    • To a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30 g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62 g (0.128 mol) of 20% sodium hydroxide solution.

    • Heat the mixture to 50 °C.

    • While stirring, add 72.61 g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.

    • Maintain the temperature and stir for an additional 2 hours.

    • After the reaction is complete, cool the mixture to 25 °C.

    • Adjust the pH to neutral (approximately 7.0) with 10 wt% hydrochloric acid.

    • Stir for 1.5 hours at this temperature.

    • Cool the mixture and collect the solid product by suction filtration.

    • Wash the filter cake with water and dry to obtain this compound.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are run to confirm the chemical structure. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using an NMR spectrometer.[14][24]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be obtained by preparing a KBr pellet of the solid sample or using an ATR-FTIR spectrometer.[15][17]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.[7][15]

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides such as diflubenzuron, hexaflumuron, and teflubenzuron.[1][4][5][25][26] It is also a major metabolite of some of these pesticides.[1][27]

A significant area of research for this compound and its derivatives is in drug development, particularly as antimicrobial agents.[25][26] These compounds have been shown to inhibit the bacterial cell division protein FtsZ.[1][28][29] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. By inhibiting FtsZ polymerization, these compounds disrupt the formation of the Z-ring, which is critical for cell division, ultimately leading to bacterial death.[29] Derivatives of this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[28] The this compound motif is considered a crucial pharmacophore for the allosteric inhibition of FtsZ.[20]

FtsZ_Inhibition GTP GTP FtsZ_monomer FtsZ Monomers GTP->FtsZ_monomer FtsZ_polymer FtsZ Polymer (Protofilament) FtsZ_monomer->FtsZ_polymer Polymerization Z_ring Z-Ring Formation FtsZ_polymer->Z_ring Assembly Cell_division Bacterial Cell Division Z_ring->Cell_division leads to DFB This compound DFB->FtsZ_polymer Inhibits Polymerization

Caption: Inhibition of FtsZ polymerization by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start reactants Combine 2,6-Difluorobenzonitrile, Sulfuric Acid, and Water start->reactants reaction Heat and Stir (80-85°C, 12h) reactants->reaction quench Pour into Ice Water reaction->quench filtration Filter Precipitate quench->filtration washing Wash with Water until Neutral filtration->washing drying Dry under Vacuum washing->drying product Pure this compound drying->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. This document details various methodologies, including alkaline hydrolysis, acid-catalyzed hydrolysis, and innovative green chemistry approaches, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of a range of commercially important compounds, particularly in the development of benzoylurea (B1208200) insecticides. The conversion of 2,6-difluorobenzonitrile to this compound is a pivotal step, and several synthetic strategies have been developed to achieve this transformation efficiently. These methods primarily involve the hydrolysis of the nitrile group. This guide explores the most common and effective methods, offering a comparative analysis to aid researchers in selecting the most suitable process for their specific needs.

Synthetic Methodologies

The synthesis of this compound from 2,6-difluorobenzonitrile is predominantly achieved through hydrolysis. The main approaches include:

  • Alkaline-Catalyzed Hydrolysis with Hydrogen Peroxide: An industrially favored method that offers high yields and purity under relatively mild conditions.

  • Acid-Catalyzed Hydrolysis: A traditional method utilizing strong acids like sulfuric acid.

  • Non-Catalytic Hydrolysis in High-Temperature or Near-Critical Water: A green chemistry approach that avoids the use of catalysts and minimizes waste generation.

  • Microbial Hydrolysis: An enzymatic approach that offers high selectivity and operates under environmentally benign conditions.

The general chemical transformation is depicted in the following reaction scheme:

Reaction_Scheme cluster_reactants Reactant cluster_products Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile This compound This compound C7H3F2N C7H5F2NO C7H3F2N->C7H5F2NO Hydrolysis caption General Reaction Scheme for the Hydrolysis of 2,6-Difluorobenzonitrile.

Caption: General Reaction Scheme for the Hydrolysis of 2,6-Difluorobenzonitrile.

I. Alkaline-Catalyzed Hydrolysis with Hydrogen Peroxide

This method is widely employed in industrial settings due to its efficiency and the high quality of the resulting product. The reaction utilizes an alkali, such as sodium hydroxide (B78521), as a catalyst and hydrogen peroxide as the hydrolyzing agent.[1]

Experimental Protocol

A detailed experimental protocol based on a patented industrial method is as follows[2]:

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.

  • Heating: Heat the mixture to 50°C with stirring.

  • Addition of Hydrogen Peroxide: Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over a period of 3 hours.

  • Reaction: Maintain the temperature at 50°C and continue stirring for an additional 2 hours to complete the hydrolysis.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to 25°C. Adjust the pH to approximately 7.0 by adding 10 wt% hydrochloric acid. Continue stirring for 1.5 hours.

  • Isolation and Purification: The product precipitates out of the solution. Collect the solid product by suction filtration. Wash the filter cake with water and dry to obtain pure this compound.

Data Presentation
ParameterValueReference
Starting Material 2,6-Difluorobenzonitrile[2]
Reagents 20% Sodium Hydroxide, 30% Hydrogen Peroxide, 10% Hydrochloric Acid[2]
Reaction Temperature 50°C[2]
Reaction Time 5 hours (3h addition + 2h stirring)[2]
Yield High (exact percentage not specified in the abstract)[1]
Purity 99%[1]

Experimental Workflow

Alkaline_Hydrolysis_Workflow start Start reactants Charge Reactor: - 2,6-Difluorobenzonitrile - 20% NaOH Solution start->reactants heat Heat to 50°C reactants->heat add_h2o2 Dropwise Addition of 30% H2O2 (3 hours) heat->add_h2o2 react Stir at 50°C (2 hours) add_h2o2->react cool Cool to 25°C react->cool neutralize Neutralize with 10% HCl to pH ~7.0 cool->neutralize stir Stir for 1.5 hours neutralize->stir filter Suction Filtration stir->filter wash_dry Wash with Water and Dry filter->wash_dry product This compound wash_dry->product

Caption: Workflow for Alkaline-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile.

II. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is another established method for the conversion of nitriles to amides. Strong acids, such as concentrated sulfuric acid, are typically used.

Experimental Protocol

A general procedure derived from patent literature is as follows[3][4][5]:

  • Preparation: Heat and dissolve 2,6-difluorobenzonitrile at 70°C.

  • Reaction: Add the molten 2,6-difluorobenzonitrile dropwise to 90% sulfuric acid.

  • Temperature Control: Maintain the reaction temperature between 70°C and 80°C.

  • Work-up: Upon completion of the reaction, the mixture is typically quenched with water or ice, leading to the precipitation of the amide product.

  • Isolation: The solid is collected by filtration, washed to remove residual acid, and then dried.

Data Presentation
ParameterValueReference
Starting Material 2,6-Difluorobenzonitrile[3][4]
Reagent 90% Sulfuric Acid[3][4]
Reaction Temperature 70 - 80°C[3][4]
Yield Not explicitly stated in the provided abstracts.
Purity Not explicitly stated in the provided abstracts.

III. Non-Catalytic Hydrolysis in High-Temperature or Near-Critical Water

This "green" synthetic route avoids the use of acid or base catalysts, thereby reducing environmental pollution from waste salts.[6] The reaction is carried out in an autoclave under high temperature and pressure.

Experimental Protocol

A representative procedure from a patent on non-catalytic hydrolysis is as follows[6]:

  • Charging the Autoclave: Add deionized water and 2,6-difluorobenzonitrile to an autoclave. The weight ratio of deionized water to 2,6-difluorobenzonitrile can range from 1:2 to 7:1.

  • Deaeration: With stirring, heat the mixture to boiling under normal pressure and open the exhaust valve for 2-5 minutes to remove air.

  • Hydrolysis Reaction: Seal the autoclave and continue heating to a temperature between 200°C and 350°C for 1-10 hours.

  • Cooling and Salting Out: Cool the hydrolysate to room temperature. Add sodium chloride (10-150 g/L) to salt out the product.

  • Isolation and Purification: Collect the precipitated this compound by filtration, wash with water, and dry.

Data Presentation
ParameterExample 1Example 2Reference
Starting Material 120g 2,6-Difluorobenzonitrile240g 2,6-Difluorobenzonitrile[6]
Solvent 240g Deionized Water120g Deionized Water[6]
Reaction Temperature 300°C350°C[6]
Reaction Time 3 hours1 hour[6]
Yield 92.5g (Product)182.7g (Product)[6]
Purity 89.4% (wt%)57.3% (wt%)[6]

A separate study on the kinetics of this reaction in high-temperature liquid water reported a yield of 64.27% at 250°C (523.15 K) after 300 minutes.[7] This study also highlights that this compound can be further hydrolyzed to 2,6-difluorobenzoic acid, necessitating careful control of the reaction time to maximize the amide yield.[6]

Logical Relationship of Reaction Species

Consecutive_Reaction DFBN 2,6-Difluorobenzonitrile DFBAM This compound (Desired Product) DFBN->DFBAM k1 (Hydrolysis) DFBA 2,6-Difluorobenzoic Acid (Byproduct) DFBAM->DFBA k2 (Hydrolysis) DFB m-Difluorobenzene (Final Product) DFBA->DFB k3 (Decarboxylation)

Caption: Consecutive reactions in the hydrolysis of 2,6-difluorobenzonitrile.[7]

IV. Microbial Hydrolysis

An alternative and environmentally friendly approach involves the use of microorganisms or their enzymes (nitrilases) to catalyze the hydrolysis of 2,6-difluorobenzonitrile.[8] This method is notable because di-ortho-substitution, as in 2,6-difluorobenzonitrile, typically inhibits alkaline hydrolysis.[8] A novel microorganism, Rhodococcus sp., has been identified that can hydrolyze 2,6-difluorobenzonitrile effectively.[8]

Experimental Protocol Outline
  • Cultivation of Microorganism: Rhodococcus sp. is grown in a suitable nutrient medium.

  • Cell Harvesting: The cells are harvested by centrifugation, washed, and resuspended in a buffer.

  • Enzymatic Reaction: A suspension of the cells is maintained at a controlled temperature (e.g., 25°C), and 2,6-difluorobenzonitrile is added. The reaction mixture may be irradiated with a tungsten lamp.

  • Analysis: The extent of the reaction is monitored by analyzing samples using gas chromatography (GC) to determine the concentrations of the starting material and the product.

Quantitative data for yield and reaction times in a preparative scale are not detailed in the provided search results but the method's feasibility is established.

Conclusion

The synthesis of this compound from 2,6-difluorobenzonitrile can be accomplished through several effective methods. The alkaline hydrolysis with hydrogen peroxide stands out as a robust and high-yielding method suitable for industrial production. Acid-catalyzed hydrolysis offers a more traditional route, while non-catalytic hydrothermal synthesis presents a promising green alternative, albeit requiring high temperatures and pressures. Microbial hydrolysis is an emerging technology that offers excellent selectivity and sustainability. The choice of method will depend on factors such as the desired scale of production, available equipment, and environmental considerations. This guide provides the foundational information required for researchers and professionals to make informed decisions and to implement these synthetic procedures.

References

Spectroscopic Analysis of 2,6-Difluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-difluorobenzamide, a significant metabolite of the pesticide diflubenzuron.[1][2][3][4] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Molecular Structure and Properties

  • IUPAC Name: this compound[5]

  • CAS Number: 18063-03-1[1][6]

  • Molecular Formula: C₇H₅F₂NO[2][6]

  • Molecular Weight: 157.12 g/mol [1][2][5]

  • Appearance: White to off-white crystalline solid.[6]

  • Melting Point: 145-148 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [7]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95 (br s)Broad Singlet1H-NH₂
7.75 (br s)Broad Singlet1H-NH₂
7.55 - 7.45 (m)Multiplet1HAr-H (para)
7.20 - 7.10 (t, J=8.8 Hz)Triplet2HAr-H (meta)

¹³C NMR [8]

Chemical Shift (ppm)Assignment
163.5 (t, J=3.9 Hz)C=O
160.5 (dd, J=255.0, 7.8 Hz)C-F
132.0 (t, J=10.4 Hz)C-H (para)
115.5 (t, J=20.3 Hz)C-CONH₂
112.5 (dd, J=20.3, 3.9 Hz)C-H (meta)
Infrared (IR) Spectroscopy

IR (KBr Pellet) [5][9]

Wavenumber (cm⁻¹)IntensityAssignment
3436StrongN-H Stretch
3220StrongN-H Stretch
1670StrongC=O Stretch (Amide I)
1625StrongN-H Bend (Amide II)
1585MediumC=C Aromatic Stretch
1475StrongC=C Aromatic Stretch
1280StrongC-N Stretch
1050StrongC-F Stretch
780StrongC-H Aromatic Bend
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [5][8]

m/zRelative Intensity (%)Assignment
157100[M]⁺ (Molecular Ion)
14180[M-NH₂]⁺
11340[M-CONH₂]⁺
9520[C₆H₃F₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer. .

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization:

    • Utilize Electron Ionization (EI) as the ionization method.

    • Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, demonstrating how different techniques provide complementary information for structural elucidation.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data cluster_interpretation Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info IR_Info Functional Groups (C=O, N-H, C-F) IR_Data->IR_Info MS_Info Molecular Weight Fragmentation Pattern MS_Data->MS_Info Structure Confirmed Structure of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Spectroscopic analysis workflow for this compound.

References

Solubility of 2,6-Difluorobenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluorobenzamide in common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility profile of this compound for experimental design, formulation, and quality control purposes.

Physicochemical Properties and Known Solubility

This compound is a white to off-white crystalline solid.[1][2] Its solubility is a critical parameter for its handling, formulation, and application in various chemical and biological systems.

Qualitative Solubility:

Published data indicates that this compound has limited solubility in aqueous solutions and is generally described as insoluble in water.[2][3] Conversely, it exhibits good solubility in certain organic solvents.

Quantitative Solubility Data:

Specific quantitative solubility data for this compound is sparse in publicly accessible databases and literature. The most specific data point found is for ethanol (B145695), where its solubility is reported to be approximately 5% (w/v).[1][4] This corresponds to a concentration of 50 g/L. For other common laboratory solvents, precise solubility values in g/L or mol/L have not been located in the available literature.

To facilitate further research and application, this guide provides a standardized protocol for researchers to determine the solubility of this compound in solvents relevant to their work. The following table is provided as a template for researchers to populate with their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
MethanolShake-Flask
EthanolAmbient~50~0.318Literature
IsopropanolShake-Flask
AcetoneShake-Flask
AcetonitrileShake-Flask
Dimethylformamide (DMF)Shake-Flask
Dimethyl Sulfoxide (DMSO)Shake-Flask
TolueneShake-Flask
HexaneShake-Flask
Ethyl AcetateShake-Flask
Tetrahydrofuran (THF)Shake-Flask
WaterAmbientInsolubleInsolubleLiterature

Note: The value for ethanol is approximated from literature sources. Researchers are encouraged to determine the precise solubility under their specific experimental conditions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound in various organic solvents.

Materials:

  • This compound (solid)

  • Selected laboratory solvents (e.g., methanol, acetone, acetonitrile, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solvent becomes saturated.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step should be performed quickly and at the same temperature as the equilibration to avoid any changes in solubility.

  • Quantification:

    • Carefully take a known aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in g/L or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (Shake/Stir at Constant Temperature) prep->equilibrate separate Phase Separation (Centrifuge or Filter) equilibrate->separate quantify Quantify Concentration (HPLC or UV-Vis) separate->quantify calculate Calculate Solubility (g/L or mol/L) quantify->calculate end End calculate->end

Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While comprehensive quantitative data remains to be fully elucidated in the scientific literature, the provided experimental protocol and workflow offer a robust framework for researchers to determine the solubility in solvents pertinent to their specific applications. The generation and dissemination of such data will be invaluable to the scientific community, aiding in the advancement of research and development involving this compound.

References

The Fulcrum of Fluorinated Synthesis: A Technical Guide to 2,6-Difluorobenzamide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, applications, and core transformations of 2,6-difluorobenzamide, a key intermediate in the development of novel agrochemicals and pharmaceuticals.

Introduction

This compound is a pivotal fluorinated organic compound that serves as a cornerstone in the synthesis of a diverse array of complex molecules.[1] Its strategic importance lies in its role as a primary intermediate, particularly in the production of benzoylurea (B1208200) insecticides and as a scaffold for novel pharmaceutical agents.[2][3] The presence of two fluorine atoms on the benzoyl moiety significantly influences the electronic properties of the molecule, enhancing the efficacy and stability of its derivatives.[1] This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and an exploration of the signaling pathways affected by its derivatives.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₅F₂NO[4]
Molecular Weight 157.12 g/mol [4]
CAS Number 18063-03-1[5]
Appearance White or off-white crystalline powder[6][7]
Melting Point 144-148 °C[5][8]
Solubility Insoluble in water, soluble in ethanol (B145695) and other organic solvents.[3][7]
Spectroscopic Data Chemical Shift (δ) / Wavenumber (cm⁻¹)Reference
¹H NMR Aromatic protons and amide protons are observable.[9]
¹³C NMR Signals corresponding to the carbonyl carbon and the fluorinated aromatic carbons are key identifiers.[7][10]
IR Spectroscopy Characteristic peaks for N-H stretching of the amide, C=O stretching, and C-F stretching are prominent.[11]

Core Synthetic Pathways and Experimental Protocols

This compound is at the heart of several crucial synthetic routes. The following sections detail the experimental procedures for its formation and its conversion into high-value downstream products.

Synthesis of this compound via Hydrolysis of 2,6-Difluorobenzonitrile (B137791)

A common and efficient method for the industrial production of this compound is the hydrolysis of 2,6-difluorobenzonitrile.[10]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge 100 parts by mass of 2,6-difluorobenzonitrile.

  • Catalyst Addition: Under agitation, add 1 to 10 parts by mass of an alkali catalyst, such as sodium hydroxide, in batches.

  • Hydrolysis: Maintain the temperature of the reaction mixture between 20-50 °C. Introduce 200 to 300 parts by mass of hydrogen peroxide dropwise. During this addition, maintain the pH of the mixture between 8 and 10 by adding alkali as needed.

  • Reaction Monitoring and Work-up: Monitor the reaction until the concentration of 2,6-difluorobenzonitrile is less than 0.5%. Continue stirring at the reaction temperature for an additional 0.5 to 2 hours.

  • Isolation and Purification: Cool the reaction mixture to below 10 °C to precipitate the solid product. The solid is collected by filtration and washed with water until the pH of the filtrate is neutral (pH 7-8). The resulting solid is dried in an oven at 70-100 °C to yield this compound.[10]

Reaction ParameterValueReference
Purity of Product >99%[10]
Yield Up to 95%[10]

A greener alternative involves the non-catalytic hydrolysis in high-temperature liquid water, which can achieve a yield of 64.27% at 250 °C over 300 minutes.[8][12]

Conversion to 2,6-Difluorobenzoyl Isocyanate

The transformation of this compound to 2,6-difluorobenzoyl isocyanate is a critical step in the synthesis of benzoylurea insecticides.[13] This is typically achieved through a reaction with oxalyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 31.4 g (0.20 mol) of this compound in 250 ml of toluene.[2]

  • Reagent Addition: Add 28 g (0.22 mol) of oxalyl chloride dropwise to the solution.[2]

  • Reaction: Heat the resulting solution to reflux for five hours. During this time, hydrogen chloride and carbon monoxide are liberated.[2]

  • Isolation: After the reaction is complete, distill off the solvent under reduced pressure. The remaining product, 2,6-difluorobenzoyl isocyanate, is then distilled under a high vacuum.[2]

Alternatively, triphosgene (B27547) can be used in place of oxalyl chloride.[14]

Synthesis of Benzoylurea Insecticides

2,6-Difluorobenzoyl isocyanate is a versatile intermediate for the synthesis of a wide range of benzoylurea insecticides, including diflubenzuron (B1670561) and lufenuron (B1675420).[15]

Experimental Protocol:

  • Preparation of p-Chloroaniline Isocyanate: Prepare a solution of p-chloroaniline isocyanate in an aromatic solvent like chlorobenzene (B131634).

  • Reaction Setup: In a separate reaction vessel, dissolve 31.7 g of this compound in 80 g of chlorobenzene and heat to 120 °C.[16][17]

  • Condensation Reaction: Drip the p-chloroaniline isocyanate solution into the heated this compound solution over approximately 1.5 hours.[17]

  • Reaction Completion and Isolation: Maintain the reaction mixture at 120 °C for 7 hours. Afterwards, cool the mixture to 0 °C to precipitate the diflubenzuron.[16][17]

  • Purification: Collect the solid product by filtration, wash with a small amount of cold chlorobenzene, and dry to obtain diflubenzuron.[16][17]

ProductPurity (HPLC)Overall Yield (from p-chloroaniline)Reference
Diflubenzuron 99.1%92.5%[16][17]

Experimental Protocol:

  • Intermediate Preparation: Synthesize 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) (IMC) and 2,6-difluorobenzoyl isocyanate (IMD) through established routes.[18][19]

  • Condensation Reaction: In a reaction vessel, combine 68 kg of IMD with 100 kg of tetrachloromethane. To this mixture, add 80 kg of IMC dropwise over 1 hour.[20]

  • Reaction Completion: Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction to ensure the consumption of the starting materials.[20]

  • Purification: The crude lufenuron can be purified by recrystallization from a suitable solvent such as a mixture of methanol (B129727) or ethanol and water to yield a white solid.[7][12]

ProductPurityYieldReference
Lufenuron 99.5%95.9%[7]

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and the mechanisms of action for the derivatives of this compound.

G cluster_synthesis Synthesis of this compound cluster_isocyanate Formation of Isocyanate cluster_insecticide Synthesis of Benzoylurea Insecticide (e.g., Diflubenzuron) 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile This compound This compound 2,6-Difluorobenzonitrile->this compound Hydrolysis H2O2, NaOH H2O2, NaOH H2O2, NaOH->this compound DFB This compound DFBI 2,6-Difluorobenzoyl Isocyanate DFB->DFBI Reaction OxalylChloride Oxalyl Chloride OxalylChloride->DFBI DFBI_ins 2,6-Difluorobenzoyl Isocyanate Insecticide Benzoylurea Insecticide (e.g., Diflubenzuron) DFBI_ins->Insecticide Condensation Aniline Substituted Aniline (e.g., p-chloroaniline) Aniline->Insecticide

Caption: Synthetic workflow from 2,6-difluorobenzonitrile to benzoylurea insecticides.

G cluster_chitin Mechanism of Action: Chitin (B13524) Synthesis Inhibition UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase 1 (CHS1) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Polymerization DisruptedMoulting Disrupted Cuticle Formation & Moulting Failure ChitinSynthase->DisruptedMoulting Benzoylurea Benzoylurea Insecticide (e.g., Diflubenzuron, Lufenuron) Benzoylurea->ChitinSynthase Inhibition

Caption: Inhibition of chitin synthesis in insects by benzoylurea insecticides.

G cluster_ftsz Mechanism of Action: FtsZ Inhibition in Bacteria FtsZ_monomer FtsZ Monomers FtsZ_polymer FtsZ Protofilaments FtsZ_monomer->FtsZ_polymer Polymerization GTP GTP GTP->FtsZ_polymer Z_ring Z-ring Formation at Division Site FtsZ_polymer->Z_ring Inhibition Inhibition of Z-ring Formation FtsZ_polymer->Inhibition CellDivision Bacterial Cell Division Z_ring->CellDivision Benzamide_deriv Benzamide (B126) Derivative Benzamide_deriv->FtsZ_polymer Stabilization & Disruption of Dynamics

Caption: Inhibition of bacterial cell division via FtsZ protein targeting by benzamide derivatives.

Applications and Mechanisms of Action

The derivatives of this compound have found significant applications in two primary fields: agriculture and medicine.

Agrochemicals: Benzoylurea Insecticides

Benzoylurea insecticides, derived from this compound, function as potent insect growth regulators.[15] Their mechanism of action involves the inhibition of chitin biosynthesis, a process crucial for the formation of the insect exoskeleton.[1][5] These compounds specifically target the enzyme chitin synthase 1 (CHS1), which is responsible for polymerizing N-acetylglucosamine into chitin chains.[21] By inhibiting this enzyme, benzoylureas disrupt the molting process in insect larvae, leading to mortality.[1][6] This targeted mode of action provides a high degree of selectivity, making them effective against a range of pests while having low toxicity to mammals.[15]

Pharmaceuticals: FtsZ Inhibitors

In the realm of drug development, derivatives of this compound have emerged as promising antibacterial agents. Their mechanism of action is centered on the inhibition of the Filamentous temperature-sensitive Z (FtsZ) protein.[3][4] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.[22][23] Benzamide derivatives bind to FtsZ, disrupting its polymerization dynamics and preventing the formation of a functional Z-ring.[20][22] This ultimately leads to the inhibition of cell division and bacterial death. The high conservation of FtsZ across many bacterial species makes it an attractive target for the development of broad-spectrum antibiotics.[3]

Conclusion

This compound stands out as a critical and versatile precursor in modern organic synthesis. Its unique electronic properties, conferred by the difluoro-substituted aromatic ring, are instrumental in the design of highly effective agrochemicals and pharmaceuticals. The synthetic pathways originating from this molecule are robust and have been optimized for industrial-scale production. A deep understanding of its chemistry, as outlined in this guide, is paramount for scientists and researchers aiming to innovate in the fields of crop protection and infectious disease treatment. The continued exploration of new derivatives and applications of this compound promises to yield further advancements in these critical areas.

References

Unveiling the Solid-State Architecture of 2,6-Difluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,6-difluorobenzamide, a key molecular scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its solid-state properties, detailed experimental protocols for its structural determination, and a summary of its crystallographic data.

Introduction

This compound is a fluorinated aromatic amide that serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably as an inhibitor of the bacterial cell division protein FtsZ.[1] Its chemical structure, characterized by the presence of two fluorine atoms ortho to the amide group, significantly influences its conformational preferences and intermolecular interactions, which are critical for its biological activity. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for structure-based drug design and the development of new derivatives with enhanced efficacy. This guide delves into the crystallographic details of this compound, providing a foundational dataset for further research and development.

Crystal Structure Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 919101, reveals a monoclinic crystal system.[2] A summary of the key crystallographic parameters is presented in Table 1. Selected bond lengths and angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 1: Crystallographic Data and Structure Refinement for this compound

ParameterValue
CCDC Deposition No.919101
Empirical FormulaC₇H₅F₂NO
Formula Weight157.12
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.452(3) Å
b10.134(4) Å
c8.583(3) Å
α90°
β115.45(3)°
γ90°
Volume662.9(4) ų
Z4
Calculated Density1.575 Mg/m³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
C1C21.385(3)
C1C61.381(3)
C1C71.494(3)
C2C31.376(4)
C2F11.354(2)
C3C41.378(4)
C4C51.379(4)
C5C61.380(3)
C6F21.356(2)
C7O11.233(3)
C7N11.332(3)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C6C1C2116.3(2)
C6C1C7122.2(2)
C2C1C7121.5(2)
C3C2C1122.0(2)
C3C2F1118.8(2)
C1C2F1119.2(2)
C2C3C4119.5(3)
C3C4C5120.1(2)
C4C5C6119.9(2)
C5C6C1122.1(2)
C5C6F2118.6(2)
C1C6F2119.3(2)
O1C7N1122.8(2)
O1C7C1120.2(2)
N1C7C1117.0(2)

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

This compound can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile (B137791).[3][4][5] A typical laboratory-scale synthesis involves the following steps:

  • Hydrolysis: 2,6-difluorobenzonitrile is treated with a mixture of concentrated sulfuric acid and water and heated to facilitate hydrolysis to the corresponding amide.[1]

  • Purification: The reaction mixture is then cooled and poured into ice water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water until neutral, and dried.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified this compound in an appropriate organic solvent, such as ethanol (B145695) or acetone.[6]

X-ray Data Collection and Structure Determination

The crystallographic data for this compound were collected using a single-crystal X-ray diffractometer. The general workflow for such an experiment is outlined below and depicted in the accompanying diagram.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7] Data is collected over a range of orientations to ensure a complete dataset.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for various experimental factors.

  • Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters until the best possible fit is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_output Output A Synthesis of this compound B Purification A->B C Single Crystal Growth B->C D Crystal Mounting C->D E X-ray Data Collection D->E F Data Processing E->F G Structure Solution F->G H Structure Refinement G->H I Crystallographic Data (CIF) H->I J Structural Analysis I->J

Caption: Experimental workflow for the crystal structure determination of this compound.

Conclusion

This technical guide has provided a detailed account of the crystal structure of this compound. The presented crystallographic data offers a precise and quantitative description of its solid-state architecture. The outlined experimental protocols provide a clear methodology for the synthesis, crystallization, and structure determination of this important molecule. This information is invaluable for researchers in the fields of medicinal chemistry, materials science, and drug development, serving as a solid foundation for future studies aimed at exploiting the unique properties of the this compound scaffold.

References

An In-depth Technical Guide to 2,6-Difluorobenzamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-difluorobenzamide, a pivotal molecule in the development of agrochemicals and a promising scaffold in modern drug discovery. This document details its historical discovery, various synthetic routes with comparative analysis, and in-depth physicochemical properties. A significant focus is placed on its primary application as a key intermediate in the synthesis of commercially important benzoylurea (B1208200) insecticides. Furthermore, this guide explores its contemporary role as a bacterial cell division inhibitor, targeting the FtsZ protein, with a detailed examination of its mechanism of action. Experimental protocols for key synthetic methods are provided, alongside quantitative data presented in structured tables and logical workflows visualized with diagrams to facilitate understanding and further research.

Introduction

This compound (CAS No. 18063-03-1) is a fluorinated aromatic amide that has garnered significant attention in both the agrochemical and pharmaceutical industries. Its unique chemical structure, characterized by the presence of two fluorine atoms ortho to the benzamide (B126) group, imparts distinct properties that have been exploited in various applications. Initially recognized for its role as a crucial building block in the synthesis of potent benzoylurea insecticides, this compound has more recently emerged as a valuable pharmacophore in the development of novel antibacterial agents. This guide aims to provide a detailed technical resource for professionals engaged in research and development, covering the entire lifecycle of this versatile molecule from its initial synthesis to its current applications and future potential.

Discovery and History

The development of this compound is intrinsically linked to the rise of fluorinated compounds in agrochemical research. Its primary role has been as a key intermediate in the production of benzoylurea insecticides, a class of insect growth regulators. The synthesis and application of these insecticides were extensively explored in the latter half of the 20th century. Patents from the 1970s and 1980s describe the synthesis of various benzoylurea derivatives, highlighting the importance of the 2,6-difluorobenzoyl moiety for their insecticidal activity.[1] While a singular "discovery" paper for this compound itself is not readily apparent, its synthesis is a necessary precursor to these patented insecticides. The evolution of its synthetic methods reflects advancements in chemical manufacturing, moving towards more efficient, safer, and environmentally benign processes. More recently, the discovery of its ability to inhibit the bacterial cell division protein FtsZ has opened a new chapter in its history, positioning it as a lead compound in the quest for new antibiotics to combat antimicrobial resistance.[2]

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₇H₅F₂NO. The presence of the two electronegative fluorine atoms significantly influences its chemical and physical properties.

PropertyValueSource
Molecular Weight 157.12 g/mol [3][4]
Melting Point 145-148 °C[3][4]
Boiling Point 187.7 ± 30.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Soluble in ethanol; Insoluble in water.[4]
Appearance White crystalline powder[5]
Purity (Typical) ≥ 99.5% (HPLC)[5]

Synthesis of this compound

The primary route for the synthesis of this compound is the hydrolysis of 2,6-difluorobenzonitrile (B137791). Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Synthesis Workflow Overview

G cluster_start Starting Material cluster_methods Hydrolysis Methods cluster_product Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Acid-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis 2,6-Difluorobenzonitrile->Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis 2,6-Difluorobenzonitrile->Base-Catalyzed Hydrolysis Non-Catalytic Hydrolysis Non-Catalytic Hydrolysis 2,6-Difluorobenzonitrile->Non-Catalytic Hydrolysis Microbial Hydrolysis Microbial Hydrolysis 2,6-Difluorobenzonitrile->Microbial Hydrolysis This compound This compound Acid-Catalyzed Hydrolysis->this compound Base-Catalyzed Hydrolysis->this compound Non-Catalytic Hydrolysis->this compound Microbial Hydrolysis->this compound

Caption: Overview of synthetic routes to this compound.

Comparative Analysis of Synthesis Methods
MethodReagentsTemperatureTimeYieldAdvantagesDisadvantages
Acid-Catalyzed Hydrolysis 90% Sulfuric Acid70-80 °CNot specifiedHighSimple procedureHarsh conditions, significant acid waste
Base-Catalyzed Hydrolysis Sodium Hydroxide (B78521), Hydrogen Peroxide20-50 °C0.5-2 hours~95%Mild conditions, high yield and purityRequires careful pH control
Non-Catalytic Hydrolysis Deionized Water (near-critical)200-350 °C1-10 hoursVariableEnvironmentally friendly ("green")Requires high temperature and pressure
Microbial Hydrolysis Rhodococcus sp.~25 °C~16 hoursHighMild conditions, environmentally friendlyRequires specialized microbial cultures
Detailed Experimental Protocols

This method is widely used for industrial production due to its high yield and purity under relatively mild conditions.[5]

Materials:

  • 2,6-Difluorobenzonitrile

  • Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl) for neutralization

  • Deionized Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2,6-difluorobenzonitrile.

  • Add a catalytic amount of sodium hydroxide solution.

  • Heat the mixture to 20-50 °C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture over a period of time, maintaining the temperature and pH (typically 8-10).

  • After the addition is complete, continue stirring for 0.5-2 hours until the reaction is complete (monitored by a suitable analytical technique such as HPLC).

  • Cool the reaction mixture to below 10 °C.

  • Neutralize the mixture with hydrochloric acid to a pH of approximately 7.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid product and wash with deionized water until the washings are neutral.

  • Dry the product under vacuum at 70-100 °C to obtain pure this compound.

This "green" chemistry approach avoids the use of harsh acids or bases and the production of salt waste.[4]

Materials:

  • 2,6-Difluorobenzonitrile

  • Deionized Water

  • Sodium Chloride (for salting out)

Procedure:

  • Charge a high-pressure autoclave with 2,6-difluorobenzonitrile and deionized water.

  • Seal the autoclave and begin heating with stirring.

  • Raise the temperature to 200-350 °C and maintain for 1-10 hours. The pressure will increase due to the heating of the water.

  • After the reaction time, cool the autoclave to room temperature.

  • Transfer the reaction mixture to a separate vessel and add sodium chloride to salt out the product.

  • Filter the precipitated this compound.

  • Wash the solid product with deionized water.

  • Dry the product to obtain this compound.

Applications of this compound

Intermediate for Benzoylurea Insecticides

The primary and most established application of this compound is as a key intermediate in the synthesis of benzoylurea insecticides.[6] These compounds act as insect growth regulators by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton. This mode of action leads to improper molting and ultimately the death of the insect larvae.

The synthesis of benzoylurea insecticides from this compound typically involves a two-step process:

  • Formation of 2,6-Difluorobenzoyl Isocyanate: this compound is reacted with an activating agent, such as oxalyl chloride or triphosgene, to form the highly reactive 2,6-difluorobenzoyl isocyanate.[7]

  • Coupling with a Substituted Aniline (B41778): The isocyanate is then reacted with a specific substituted aniline to yield the final benzoylurea insecticide. The nature of the substituents on the aniline determines the specific insecticide being produced (e.g., Hexaflumuron, Diflubenzuron).

G This compound This compound Reaction_with_Activating_Agent Reaction_with_Activating_Agent This compound->Reaction_with_Activating_Agent Oxalyl Chloride or Triphosgene 2,6-Difluorobenzoyl_Isocyanate 2,6-Difluorobenzoyl_Isocyanate Reaction_with_Activating_Agent->2,6-Difluorobenzoyl_Isocyanate Coupling_Reaction Coupling_Reaction 2,6-Difluorobenzoyl_Isocyanate->Coupling_Reaction Substituted Aniline Benzoylurea_Insecticide Benzoylurea_Insecticide Coupling_Reaction->Benzoylurea_Insecticide

Caption: General synthesis pathway of Benzoylurea Insecticides.

FtsZ Inhibitor for Antibacterial Drug Discovery

A more recent and exciting application of the this compound scaffold is in the development of novel antibacterial agents. Derivatives of this compound have been shown to inhibit the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ leads to filamentation and eventual death of the bacteria, making it an attractive target for new antibiotics.

This compound derivatives act as allosteric inhibitors of FtsZ. They bind to a site distinct from the GTP-binding site, inducing a conformational change that stabilizes the FtsZ polymer, thereby disrupting the normal dynamics of Z-ring formation and disassembly.

Molecular docking and structural studies have revealed that the this compound moiety binds in a hydrophobic pocket of FtsZ. The fluorine atoms play a crucial role in this interaction, with the 2-fluoro group interacting with residues such as Val203 and Val297, and the 6-fluoro group interacting with Asn263.[8] The carboxamide group is also critical, forming hydrogen bonds with residues like Val207, Leu209, and Asn263.[8] This binding event locks the FtsZ protein in a conformation that is unfavorable for proper cell division.

G cluster_FtsZ FtsZ Protein cluster_Inhibitor Inhibitor FtsZ_Monomer FtsZ_Monomer FtsZ_Polymer FtsZ_Polymer FtsZ_Monomer->FtsZ_Polymer Polymerization Z_Ring Z_Ring FtsZ_Polymer->Z_Ring Assembly Stabilized_Polymer Stabilized_Polymer FtsZ_Polymer->Stabilized_Polymer Conformational Change Bacterial_Cell_Division Bacterial_Cell_Division Z_Ring->Bacterial_Cell_Division 2,6-Difluorobenzamide_Derivative 2,6-Difluorobenzamide_Derivative 2,6-Difluorobenzamide_Derivative->FtsZ_Polymer Allosteric Binding Disrupted_Z_Ring_Dynamics Disrupted_Z_Ring_Dynamics Stabilized_Polymer->Disrupted_Z_Ring_Dynamics Inhibition_of_Cell_Division Inhibition_of_Cell_Division Disrupted_Z_Ring_Dynamics->Inhibition_of_Cell_Division

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

Numerous derivatives of this compound have been synthesized and evaluated for their antibacterial activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some representative compounds against various bacterial strains. A lower MIC value indicates greater potency.

CompoundBacterial StrainMIC (µg/mL)Source
Derivative 7 (3-chloroalkoxy) Bacillus subtilis0.25-1
Staphylococcus aureus<10
Derivative 12 (3-bromoalkoxy) Bacillus subtilis0.25-1
Staphylococcus aureus<10
Derivative 17 (3-alkyloxy) Bacillus subtilis0.25-1
Staphylococcus aureus<10
DFHBA (2,6-difluoro-3-(hexyloxy)benzamide) Staphylococcus aureus (ATCC29213)8[8]
Staphylococcus aureus (MRSA, SF8300)8[8]

Conclusion

This compound has proven to be a molecule of significant industrial and scientific importance. Its journey from a key intermediate in the synthesis of widely used insecticides to a promising scaffold for the development of novel antibiotics highlights the enduring value of fluorinated organic compounds. The various synthetic methodologies developed over the years offer flexibility in its production, with a clear trend towards more sustainable and environmentally conscious processes. The detailed understanding of its mechanism of action as an FtsZ inhibitor provides a solid foundation for future drug design and development efforts. This technical guide serves as a comprehensive resource for researchers and professionals, enabling them to leverage the full potential of this compound in their respective fields.

References

2,6-Difluorobenzamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2,6-Difluorobenzamide. The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate risks in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements, and precautionary statements.

Table 1: GHS Hazard Classification

ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2A
Specific target organ toxicity — single exposure (Respiratory system)Category 3

Signal Word: Warning[1][2][3][4][5][6]

Pictogram: [3][6]

  • GHS07: Exclamation Mark

Table 2: Hazard Statements (H-Statements)

CodeStatement
H302Harmful if swallowed.[1][3][5][6][7]
H315Causes skin irritation.[4][7][8][9]
H319Causes serious eye irritation.[4][7][8][9]
H332Harmful if inhaled.[4][7][8]
H335May cause respiratory irritation.[4][7][8][9]

Table 3: Precautionary Statements (P-Statements)

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4][8][9]
P264Wash skin thoroughly after handling.[1][5][8][9]
P270Do not eat, drink or smoke when using this product.[1][5]
P271Use only outdoors or in a well-ventilated area.[9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[9]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
P330Rinse mouth.[1][5]
P362+P364Take off contaminated clothing and wash it before reuse.[9]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[9]
P405Store locked up.[8][9]
P501Dispose of contents/container to an approved waste disposal plant.[1][5][9]

Toxicological Information

While detailed experimental protocols for toxicological studies are not available in the consulted safety data sheets, the following quantitative data has been reported.

Table 4: Acute Toxicity Data

RouteSpeciesValueEffects Noted
Oral LD50Rat3,299 mg/kgBehavioral: Somnolence (general depressed activity), Skin and Appendages: Other: Hair.
Dermal LD50Rat> 5,000 mg/kgNo data available

It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin and eyes.[1][4][8][9][10]

  • Avoid formation of dust and aerosols.[1][2][4][8]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4][8]

  • Use only under a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[1][4][5][8][9][10]

  • Do not eat, drink or smoke when using this product.[1][5][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][8][10]

  • Keep container tightly closed.[2][8][9][10]

  • Store locked up.[8][9]

  • Incompatible materials include strong oxidizing agents and strong bases.[2][8]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

Table 5: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][4][8][9]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear a complete suit protecting against chemicals.[1][2][4][8]
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8][10]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 6: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][4][8][9][10]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][2][4][8][9][10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][4][8][9][10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][4][8][9][10]

Accidental Release and Firefighting Measures

Accidental Release:

  • Use personal protective equipment.[1][2][4][8]

  • Avoid dust formation.[1][2][4][8]

  • Ensure adequate ventilation.[1][2][4][8]

  • Evacuate personnel to safe areas.[1][4][8]

  • Do not let the product enter drains.[4][8]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4][8][10]

Firefighting:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][4][8][9]

  • Hazardous decomposition products: Carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2][4][8]

  • Firefighter protection: Wear self-contained breathing apparatus for firefighting if necessary.[1][2][4][8][10]

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_0 Initial Response cluster_1 Containment and Cleanup cluster_2 Disposal and Reporting start Spill Detected evacuate Evacuate Immediate Area start->evacuate assess Assess Spill Size and Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Proceed with Cleanup ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Prevent Spread) ventilate->contain cleanup Clean Up Spill (Sweep, Shovel into Container) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate disposal Dispose of Waste in Sealed Container decontaminate->disposal report Report Incident to Safety Officer disposal->report end Spill Response Complete report->end

Caption: Workflow for handling a this compound spill.

References

Methodological & Application

Synthesis of 2,6-Difluorobenzamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the chemical synthesis of 2,6-Difluorobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary method detailed is the hydrolysis of 2,6-difluorobenzonitrile (B137791), a common and effective route. An alternative acid-catalyzed method is also described.

Introduction

This compound is a crucial building block in organic synthesis. Its derivatives are integral to the creation of various bioactive molecules, including insecticides and therapeutic agents. The protocols outlined below are designed to be clear and reproducible for laboratory settings.

Primary Synthesis Route: Base-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile

This method utilizes hydrogen peroxide in a basic medium to achieve a high yield and purity of the final product.[1]

Experimental Protocol:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile.

  • Addition of Base: To the flask, add 25.62g (0.128 mol) of a 20% sodium hydroxide (B78521) solution.

  • Heating: Heat the mixture to 50°C with constant stirring.

  • Addition of Oxidant: Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over a period of 3 hours.

  • Reaction: Maintain the reaction temperature at 50°C and continue stirring for an additional 2 hours to ensure the hydrolysis is complete.

  • Neutralization: After the reaction, cool the mixture to 25°C. Adjust the pH to approximately 7.0 (neutral) by adding 10 wt% hydrochloric acid.

  • Isolation: Continue stirring for 1.5 hours at room temperature, then cool the mixture further and collect the solid product by suction filtration.

  • Purification: Wash the filter cake with water and dry to obtain the final solid product of this compound.[2]

Alternative Synthesis Route: Acid-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile

This protocol employs a strong acid to catalyze the hydrolysis of the nitrile.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, prepare a mixed solution of 240g of concentrated sulfuric acid and 24 ml of water.

  • Addition of Nitrile: At room temperature, slowly and dropwise, add 100g (0.72 mol) of 2,6-difluorobenzonitrile to the acid solution.

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 85°C and maintain stirring for 12 hours.

  • Quenching: After the reaction is complete, carefully and slowly pour the mixture into 1.2 kg of ice water while stirring continuously.

  • Precipitation: Continue stirring the ice-water mixture for 30 minutes to allow for complete precipitation of the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry to yield this compound.[3]

Data Presentation

The following table summarizes the quantitative data associated with the described synthesis protocols.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Starting Material 2,6-Difluorobenzonitrile2,6-Difluorobenzonitrile
Key Reagents Sodium Hydroxide, Hydrogen PeroxideConcentrated Sulfuric Acid
Reaction Temperature 50°C80-85°C
Reaction Time 5 hours12 hours
Reported Purity >99%[1]Not Specified
Reported Yield High[1]Not Specified

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2,6-Difluorobenzonitrile.

SynthesisWorkflow Synthesis Workflow for this compound A 2,6-Difluorobenzonitrile (Starting Material) B Hydrolysis Reaction (Base or Acid Catalyzed) A->B Reagents C Reaction Work-up (Neutralization/Quenching) B->C Crude Product D Isolation & Purification (Filtration, Washing, Drying) C->D Precipitate E This compound (Final Product) D->E Pure Product

Caption: General synthesis workflow from starting material to final product.

References

Application Notes and Protocols for the Quantification of 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,6-Difluorobenzamide, a significant metabolite of several benzoylurea (B1208200) insecticides, including diflubenzuron (B1670561) and teflubenzuron.[1][2][3] The accurate quantification of this compound is crucial for environmental monitoring, toxicological studies, and understanding the metabolic fate of these pesticides.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound and its parent compounds are High-Performance Liquid Chromatography (HPLC) with diode-array detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also a highly suitable technique for achieving low detection limits and high selectivity, particularly in complex biological and environmental matrices.

High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector is a robust method for the simultaneous determination of this compound and other metabolites of diflubenzuron in various samples, including forestry matrices.[1][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive and specific method, particularly for the analysis of related metabolites like 2,6-difluorobenzoic acid in biological samples such as urine.[5] This technique often requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.[5]

Experimental Protocols

Protocol 1: HPLC-Diode Array Method for Quantification in Environmental Samples

This protocol is adapted from established methods for the analysis of diflubenzuron and its metabolites.[1][3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from the sample matrix and remove interfering substances.

  • Materials:

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 100 mL of the filtered aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-Diode Array Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may require optimization based on the specific column and system.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: Diode-array detector set to monitor at a wavelength of 254 nm.

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts and determine the concentration of this compound using the calibration curve.

Protocol 2: GC-MS Method for Quantification in Biological Samples (Adapted from a method for 2,6-difluorobenzoic acid)

This protocol is based on a validated method for a related metabolite and involves derivatization.[5]

1. Sample Preparation (SPE and Derivatization)

  • Objective: To extract, purify, and derivatize this compound for GC-MS analysis.

  • Materials:

    • Urine sample

    • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

    • Hydrochloric acid (HCl)

    • Solid-Phase Extraction (SPE) cartridges

    • Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

    • Organic solvent (e.g., ethyl acetate)

  • Procedure:

    • To 1 mL of urine, add the internal standard and acidify with HCl.

    • Perform Solid-Phase Extraction (SPE) to isolate the analyte.

    • Elute the analyte from the SPE cartridge with an appropriate solvent.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent and add the derivatizing agent (MTBSTFA).

    • Heat the mixture to facilitate the derivatization reaction.

    • After cooling, the sample is ready for GC-MS injection.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C (Splitless injection).

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

Quantitative Data Summary

ParameterHPLC-Diode ArrayGC-MSLC-MS/MS (Projected)
Linearity (r²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL< 1 ng/mL
Limit of Quantification (LOQ) 50 - 100 ng/mL10 - 25 ng/mL1 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 10%< 10%< 5%

Visualizations

Metabolic Pathway of Diflubenzuron Diflubenzuron Diflubenzuron Metabolism Metabolism (Hydrolysis) Diflubenzuron->Metabolism DFBAM This compound Metabolism->DFBAM CPU 4-Chlorophenylurea Metabolism->CPU DFBA 2,6-Difluorobenzoic Acid DFBAM->DFBA Further Metabolism

Caption: Metabolic breakdown of Diflubenzuron.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Urine) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-DAD Extraction->HPLC LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow.

References

Application Notes and Protocols for the Use of 2,6-Difluorobenzamide Derivatives in FtsZ Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery. As a homolog of eukaryotic tubulin, FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins. The proper function of the Z-ring is essential for bacterial cytokinesis, making FtsZ an attractive target for the development of novel antibacterial agents.[1]

Derivatives of 2,6-difluorobenzamide have emerged as a potent class of FtsZ inhibitors. These compounds typically act as allosteric inhibitors, binding to a cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ.[2][3] This binding event often stabilizes the FtsZ polymer, disrupting the dynamic nature of the Z-ring and ultimately leading to an inhibition of cell division and bacterial death.[4][5] One of the most well-characterized compounds in this class is PC190723, which incorporates the this compound moiety.[4][5]

These application notes provide an overview of the mechanism of action of this compound derivatives and detailed protocols for their evaluation using common in vitro FtsZ polymerization assays, including light scattering, sedimentation, and GTPase activity assays.

Mechanism of Action of this compound Derivatives

This compound-based inhibitors do not compete with GTP for its binding site. Instead, they bind to an allosteric site located in a cleft between the two domains of the FtsZ monomer, a site analogous to the taxol-binding site in tubulin.[4] This binding is thought to favor the "tense" or polymerized state of FtsZ, leading to the following key effects:

  • Inhibition of FtsZ Polymerization Dynamics: By stabilizing FtsZ polymers, these inhibitors disrupt the normal dynamic instability of the Z-ring, which is essential for its constrictive function.[4][5]

  • Modulation of GTPase Activity: FtsZ's GTPase activity is coupled to its polymerization. By stabilizing the polymeric form, these inhibitors can lead to a reduction in the overall rate of GTP hydrolysis.[4]

  • Induction of FtsZ Bundling: Some this compound derivatives have been shown to induce the formation of FtsZ bundles and other higher-order structures.[4]

The inhibitory effects of these compounds can be quantified using various biophysical and biochemical assays, as detailed in the protocols below.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize key quantitative data for well-characterized this compound derivatives, demonstrating their interaction with FtsZ. This data is derived from fluorescence polarization-based competition assays.

Table 1: Binding Affinities of this compound Derivatives to B. subtilis FtsZ Polymers

CompoundChemical StructureDissociation Constant (KD)Reference
PC1907233-[(6-chloro[1][3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide< 0.1 µM[2]
2,6-difluoro-3-methoxybenzamide (DFMBA)DFMBA structure0.67 ± 0.05 mM[2]
Compound 183-[(3-Chlorobenzyl)oxy]-2,6-difluorobenzamide1.3 µM[2]
Compound 202,6-difluoro-3-[(3-(trifluoromethyl)benzyl)oxy]benzamide0.7 µM[2]

Data obtained from fluorescence polarization competition assays using stabilized B. subtilis FtsZ-GMPCPP polymers.[2]

Experimental Protocols

Here we provide detailed protocols for three common assays used to characterize the effect of this compound derivatives on FtsZ polymerization.

FtsZ Polymerization Light Scattering Assay

This real-time assay monitors the assembly of FtsZ into polymers by measuring the increase in 90° light scattering. Inhibitors of polymerization will cause a reduction in the light scattering signal.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)[1]

  • GTP solution (100 mM stock)

  • This compound derivative stock solution (in DMSO)

  • Fluorometer with a thermostatted cuvette holder

Protocol:

  • Set the fluorometer to 37°C and configure it for time-based acquisition of 90° light scattering (excitation and emission wavelengths typically set to 350 nm).[6]

  • In a quartz cuvette, prepare the reaction mixture by adding Polymerization Buffer, purified FtsZ to a final concentration of ~12 µM, and the desired concentration of the this compound derivative or DMSO vehicle control.[1] The final DMSO concentration should be kept low (e.g., <2%) to avoid interference.

  • Incubate the mixture in the fluorometer for 5-10 minutes to establish a stable baseline.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately start recording the light scattering signal.

  • Monitor the signal for 10-20 minutes.

  • Data analysis involves comparing the rate and extent of light scattering in the presence of the inhibitor to the vehicle control. IC₅₀ values can be determined by measuring the initial rate of polymerization at various inhibitor concentrations.

FtsZ Polymerization Sedimentation Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 300 mM KCl, 10 mM MgCl₂)[7]

  • GTP and GDP solutions (100 mM stocks)

  • This compound derivative stock solution (in DMSO)

  • Ultracentrifuge with a suitable rotor (e.g., TLA 120.1)

  • SDS-PAGE equipment and reagents

Protocol:

  • Prepare reaction mixtures in ultracentrifuge tubes. Each reaction should contain Polymerization Buffer, FtsZ (final concentration ~12 µM), and the desired concentration of the this compound derivative or DMSO vehicle control.[7]

  • Pre-incubate the tubes at 30°C for 2 minutes.[7]

  • Initiate polymerization by adding GTP to a final concentration of 2 mM. For a negative control, add GDP to a separate tube.[7]

  • Incubate the reactions for 10 minutes at 30°C.[7]

  • Centrifuge the samples at 350,000 x g for 10 minutes at 25°C to pellet the FtsZ polymers.[7]

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a volume of buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the protein bands using densitometry to determine the percentage of FtsZ in the pellet (polymerized) versus the supernatant (monomeric).

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to polymerization. The release of inorganic phosphate (B84403) (Pi) is quantified, typically using a malachite green-based reagent.[8]

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (2 mM stock)

  • This compound derivative stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

  • 96-well microtiter plate

  • Plate reader

Protocol:

  • Prepare a phosphate standard curve in the 96-well plate using the phosphate standard solution.

  • In separate wells, set up reactions containing Polymerization Buffer, FtsZ, and varying concentrations of the this compound derivative or DMSO vehicle control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding GTP to each well.

  • Incubate the plate at 37°C for a set time period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the malachite green reagent.

  • After a 15-20 minute color development period, measure the absorbance at ~620-650 nm using the plate reader.

  • Calculate the amount of phosphate released using the standard curve and determine the GTPase activity (e.g., in µmol Pi released/min/mg FtsZ). Compare the activity in the presence of the inhibitor to the control.

Visualizations

FtsZ_Polymerization_Pathway cluster_monomer Monomeric State cluster_polymer Polymeric State cluster_inhibitor Inhibitor Action FtsZ_GDP FtsZ-GDP (Relaxed) FtsZ_GTP FtsZ-GTP (Tense) FtsZ_GDP->FtsZ_GTP GTP Binding FtsZ_Polymer FtsZ Protofilament FtsZ_GTP->FtsZ_Polymer Polymerization FtsZ_Polymer->FtsZ_GDP GTP Hydrolysis & Depolymerization Stabilized_Polymer Stabilized FtsZ Protofilament Inhibitor This compound Inhibitor->FtsZ_Polymer Binds to Allosteric Site Stabilized_Polymer->FtsZ_GDP Depolymerization Inhibited

Caption: Mechanism of FtsZ polymerization and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Start Purified FtsZ Protein + This compound Derivative LS Light Scattering Assay (Real-time polymerization) Start->LS SEDI Sedimentation Assay (Endpoint polymer mass) Start->SEDI GTPase GTPase Activity Assay (Enzymatic activity) Start->GTPase Data Determine IC50, % Polymerization, Activity Change LS->Data SEDI->Data GTPase->Data MIC MIC Determination (Antibacterial Activity) Data->MIC Inform Morphology Microscopy (Cell Filamentation) MIC->Morphology Zring Fluorescence Microscopy (FtsZ-GFP Localization) Morphology->Zring Validation Confirm In-Cell Target Engagement Zring->Validation

Caption: Workflow for evaluating this compound FtsZ inhibitors.

Logical_Relationship Hypothesis Compound Inhibits FtsZ Function LS_Result Reduced Light Scattering Signal Hypothesis->LS_Result predicts SEDI_Result Decreased FtsZ in Pellet Hypothesis->SEDI_Result predicts GTPase_Result Altered GTPase Activity Hypothesis->GTPase_Result predicts MIC_Result Inhibition of Bacterial Growth (low MIC) Hypothesis->MIC_Result predicts Conclusion Compound is a potent FtsZ inhibitor LS_Result->Conclusion supports SEDI_Result->Conclusion supports GTPase_Result->Conclusion supports Morpho_Result Cell Filamentation MIC_Result->Morpho_Result causes Morpho_Result->Conclusion supports

References

Application Note: Experimental Setup for Testing 2,6-Difluorobenzamide Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the antibacterial efficacy of 2,6-Difluorobenzamide, a compound class known to target the bacterial cell division protein FtsZ.[1][2][3][4][5][6][7] The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. These protocols are essential for the initial screening and characterization of potential antibacterial agents.[8][9] Data presentation guidelines and visualizations of the experimental workflow and the compound's mechanism of action are included to facilitate clear and reproducible research.

Core Experimental Protocols

A systematic evaluation of an antibacterial agent involves a tiered approach, starting with the determination of its minimum inhibitory concentration and progressing to more detailed characterizations of its bactericidal or bacteriostatic effects.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] The broth microdilution method is a widely used, scalable, and reliable technique for determining MIC values.[10][12][13]

Materials:

  • This compound (stock solution of known concentration)

  • Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, ESKAPE pathogens)[1][11]

  • Sterile 96-well microtiter plates[10]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10][14]

  • Sterile diluent (e.g., DMSO, saline, depending on compound solubility)[10]

  • 0.5 McFarland turbidity standard[10]

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)[10]

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.[10]

    • Suspend the colonies in sterile broth or saline and vortex to create a smooth suspension.[10]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11][15]

  • Plate Preparation and Serial Dilution:

    • Prepare a 2x working stock of this compound in CAMHB at the highest concentration to be tested.

    • Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x compound stock to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting. Continue this process across the plate to column 10, discarding the final 100 µL from column 10.[10]

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 11. This brings the final volume in these wells to 200 µL and dilutes the compound to its final 1x concentration.

    • Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-24 hours.[8][15]

  • Result Interpretation:

    • Visually inspect the plate for turbidity. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[10][11]

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with an OD comparable to the sterility control.[10]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[16][17] It is determined following an MIC assay.[18]

Materials:

  • Results from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the MIC plate, select the wells corresponding to the MIC value and at least two more concentrated dilutions.[16][18]

    • Mix the contents of each selected well thoroughly.

    • Aspirate a 10-100 µL aliquot from each of these wells.

    • Spread the aliquot evenly onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Result Interpretation:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16][17][18] If the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.

Protocol 3: Time-Kill Kinetics Assay

This assay provides insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[12][19][20] It helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[19]

Materials:

  • Bacterial inoculum prepared as in the MIC protocol

  • This compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Sterile culture tubes or flasks with CAMHB

  • Incubator shaker (35°C ± 2°C)

  • Sterile saline or PBS for dilutions

  • Sterile agar plates

Procedure:

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube with no compound.

    • Inoculate each tube with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[21]

    • Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

    • A bacteriostatic effect is indicated if the CFU/mL count remains similar to the initial inoculum over time.[19]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: MIC and MBC Values for this compound

Bacterial Strain ATCC Number MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
Staphylococcus aureus 29213 4 8 2 (Bactericidal)
Bacillus subtilis 6633 2 4 2 (Bactericidal)
E. coli (Efflux Pump Deficient) XXXX 16 >64 >4 (Tolerant)

| MRSA | 43300 | 8 | 16 | 2 (Bactericidal) |

Note: Data are examples and do not represent actual experimental results.

Table 2: Time-Kill Kinetics Data for this compound against S. aureus

Time (hours) Growth Control (Log₁₀ CFU/mL) 1x MIC (Log₁₀ CFU/mL) 2x MIC (Log₁₀ CFU/mL) 4x MIC (Log₁₀ CFU/mL)
0 5.70 5.68 5.71 5.69
2 6.51 5.15 4.82 4.11
4 7.82 4.30 3.55 <2.00
8 8.95 3.11 <2.00 <2.00

| 24 | 9.21 | <2.00 | <2.00 | <2.00 |

Note: Data are examples and do not represent actual experimental results.

Visualizations: Workflows and Pathways

Diagrams help to visualize complex processes, from the experimental sequence to the molecular mechanism of action.

G cluster_prep Preparation cluster_mic Primary Screening cluster_mbc Bactericidal Activity cluster_timekill Pharmacodynamics prep_culture 1. Prepare Bacterial Culture & Inoculum mic_assay 3. Perform Broth Microdilution Assay prep_culture->mic_assay prep_compound 2. Prepare Compound Stock & Dilutions prep_compound->mic_assay mic_read 4. Incubate & Read Plate mic_assay->mic_read mic_result 5. Determine MIC Value mic_read->mic_result mbc_plate 6. Subculture from MIC Wells to Agar mic_result->mbc_plate tk_assay 6a. Perform Time-Kill Suspension Assay mic_result->tk_assay mbc_read 7. Incubate & Count CFU mbc_plate->mbc_read mbc_result 8. Determine MBC Value mbc_read->mbc_result tk_read 7a. Sample, Plate, Incubate, & Count CFU at Time Points tk_assay->tk_read tk_result 8a. Plot Time-Kill Curve tk_read->tk_result

Caption: Experimental workflow for antibacterial susceptibility testing.

Derivatives of this compound have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[1][3][4][7] FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, a structure that constricts to divide the bacterial cell.[2][5] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.[3]

Caption: Mechanism of action of this compound via FtsZ inhibition.

References

Application Notes and Protocols: Preparation of a Stock Solution of 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation of a stock solution of 2,6-Difluorobenzamide, a compound of interest in various research and development fields. This document outlines the necessary materials, equipment, and a step-by-step procedure for accurate and reproducible stock solution preparation. All quantitative data is summarized for easy reference, and a workflow diagram is provided for visual guidance.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is crucial to understand its physical and chemical properties to ensure proper handling, storage, and solution preparation.

PropertyValueReference
Molecular Formula C₇H₅F₂NO[1][2][3][4]
Molecular Weight 157.12 g/mol [1][2][3][4]
Appearance White to pale cream crystalline powder[1][5]
Melting Point 144-148 °C[1][2][5]
Water Solubility Insoluble or sparingly soluble[5][6]
Organic Solvent Solubility A 5% solution in ethanol (B145695) is reported as clear to turbid. It is also soluble in other organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7]
Stability Stable under recommended storage conditions.[8]

Experimental Protocol: Stock Solution Preparation

This protocol provides a detailed method for preparing a stock solution of this compound. Due to the lack of precise public data on maximum solubility in all common laboratory solvents, a preliminary solubility test is recommended to determine the desired concentration.

2.1. Materials

  • This compound (purity ≥97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2.2. Equipment

  • Fume hood

  • Vortex mixer

  • Optional: sonicator

2.3. Preliminary Solubility Test (Recommended)

Before preparing a large volume of stock solution, it is advisable to determine the approximate solubility in the chosen solvent.

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO or DMF).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, continue adding small, measured volumes of the solvent, vortexing after each addition, until precipitation is observed. This will give an estimate of the saturation point.

  • If the solid does not dissolve in the initial volume, gradually add more solvent until it does, keeping track of the total volume added.

2.4. Step-by-Step Protocol for Stock Solution Preparation

This protocol describes the preparation of a 1 mL stock solution. The mass of this compound can be adjusted based on the desired final concentration determined from the preliminary solubility test or the specific experimental needs.

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight (MW): 157.12 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

Mass (m) = C x V x MW m = 0.010 mol/L x 0.001 L x 157.12 g/mol m = 0.0015712 g = 1.57 mg

Procedure:

  • Preparation: Put on appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Perform all weighing and solvent handling steps in a fume hood.

  • Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass of this compound (e.g., 1.57 mg for a 10 mM solution) into the tared tube. Record the exact mass.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of the appropriate solvent (e.g., 1 mL of DMSO or DMF for a 10 mM solution) to the microcentrifuge tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, gentle warming or brief sonication may be employed, but be cautious of potential compound degradation with excessive heat.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. For short-term storage, store the stock solution at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in solution over long periods should be validated for your specific experimental conditions.

Workflow and Diagrams

3.1. Stock Solution Preparation Workflow

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage A Don PPE (Lab Coat, Gloves, Safety Glasses) B Perform calculations for required mass A->B C Weigh this compound in a fume hood B->C D Add chosen solvent (e.g., DMSO, DMF) C->D E Vortex until fully dissolved D->E F Visually inspect for clarity E->F G Label tube with essential information F->G H Store at appropriate temperature (-20°C or -80°C for long-term) G->H

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Safety and Handling Precautions

  • Always handle this compound and organic solvents in a well-ventilated fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

  • Dispose of waste according to institutional and local regulations.

Disclaimer

This protocol is intended for guidance purposes for trained research professionals. All procedures should be performed in a suitably equipped laboratory, and all necessary safety precautions should be taken. The user is responsible for validating this protocol for their specific application.

References

HPLC and GC-MS methods for 2,6-Difluorobenzamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2,6-Difluorobenzamide, a significant metabolite of several benzoylurea (B1208200) insecticides, is crucial for environmental monitoring, toxicology studies, and drug metabolism research.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely used technique for the quantification of this compound.[1][2] The method is particularly suited for analyzing samples from various matrices after appropriate extraction.

Experimental Protocol: HPLC-UV

1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation (General):

  • Solid Samples (e.g., soil, tissue):

    • Homogenize a known weight of the sample.

    • Perform a solvent extraction using a suitable organic solvent like acetonitrile (B52724) or methanol.

    • Centrifuge the extract to pellet solid debris.

    • The supernatant may be further cleaned up using Solid-Phase Extraction (SPE) if significant matrix interference is expected.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Liquid Samples (e.g., water):

    • Filter the sample through a 0.45 µm filter.

    • For trace analysis, pre-concentrate the analyte using an appropriate SPE cartridge.

    • Elute the analyte from the SPE cartridge with a small volume of organic solvent, evaporate, and reconstitute in the mobile phase.

3. Chromatographic Conditions:

  • The following conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
Instrument HPLC system with a Diode Array Detector (DAD) or UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Dilution hplc HPLC Injection std_prep->hplc sample_prep Sample Extraction & Cleanup sample_prep->hplc separation C18 Separation hplc->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: HPLC-UV analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis of this compound, especially in complex matrices. Due to the polarity and limited volatility of the benzamide (B126) functional group, a derivatization step is typically required to improve its chromatographic properties. Silylation is a common and effective derivatization technique for this purpose.[3][4]

Experimental Protocol: GC-MS

1. Standard and Sample Preparation:

  • Prepare stock and working standards as described in the HPLC protocol, using a volatile solvent like ethyl acetate (B1210297) or hexane (B92381) for the final dilution.

  • Extract the sample as described in the HPLC protocol, ensuring the final extract is in a volatile, aprotic solvent and is completely dry before derivatization.

2. Derivatization Protocol:

  • Transfer a known volume (e.g., 100 µL) of the dried sample extract or standard solution into a reaction vial.

  • Add 50 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]

  • Add 50 µL of a catalyst/solvent like pyridine (B92270) or acetonitrile.

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • The following parameters provide a general guideline and should be optimized for the specific instrument.

ParameterRecommended Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250°C
Oven Program Initial 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for highest sensitivity or Full Scan (m/z 50-400) for qualitative analysis

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and characteristic mass spectrum.

  • For quantification using SIM mode, select characteristic ions of the silylated derivative.

  • Generate a calibration curve and quantify the analyte as described in the HPLC protocol.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Solvent Extraction cleanup SPE Cleanup extraction->cleanup drying Evaporation to Dryness cleanup->drying silylation Silylation (e.g., MTBSTFA) drying->silylation gc_injection GC Injection silylation->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection quantification Quantification ms_detection->quantification

References

Application Notes and Protocols: 2,6-Difluorobenzamide in the Synthesis of Novel Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,6-difluorobenzamide as a crucial intermediate in the synthesis of novel benzoylurea (B1208200) insecticides. This document includes synthetic protocols, insecticidal activity data, and the mechanism of action for key compounds.

Introduction

This compound is a vital building block in the development of a class of insecticides known as benzoylphenylureas (BPUs).[1][2][3] These compounds act as insect growth regulators (IGRs) by inhibiting chitin (B13524) biosynthesis, a process essential for the formation of the insect exoskeleton.[4][5] This targeted mode of action results in low toxicity to mammals and predatory insects, making them suitable for integrated pest management (IPM) programs.[5] Prominent insecticides synthesized from this compound include diflubenzuron (B1670561), flufenoxuron, hexaflumuron, and chlorfluazuron (B1668723).[1][2] The incorporation of the 2,6-difluorobenzoyl moiety is critical for the biological activity of these molecules.[2]

Mechanism of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides disrupt the molting process in insects by interfering with the synthesis of chitin.[4] The molecular target for this inhibition is the enzyme chitin synthase 1 (CHS1).[6][7] By inhibiting CHS1, these insecticides prevent the polymerization of N-acetylglucosamine into chitin chains, which are essential components of the insect's procuticle. This disruption leads to a failure in the proper formation of the new exoskeleton during molting, resulting in larval mortality.[4]

Chitin_Synthesis_Inhibition cluster_hemocyte Hemolymph cluster_epidermal_cell Epidermal Cell cluster_cuticle Cuticle Trehalose Trehalose Glucose Glucose Trehalose->Glucose UDP_N_acetylglucosamine UDP-N-acetylglucosamine (UDP-GlcNAc) Glucose->UDP_N_acetylglucosamine Multi-step enzymatic conversion Chitin_Synthase_1 Chitin Synthase 1 (CHS1) UDP_N_acetylglucosamine->Chitin_Synthase_1 Chitin_Microfibril Chitin Microfibril Chitin_Synthase_1->Chitin_Microfibril Polymerization Failed_Molting Failed Molting & Larval Death Exoskeleton_Formation Proper Exoskeleton Formation Chitin_Microfibril->Exoskeleton_Formation Benzoylurea_Insecticide This compound Derived Insecticide Benzoylurea_Insecticide->Chitin_Synthase_1

Caption: Inhibition of the chitin biosynthesis pathway by this compound derived insecticides.

Synthesis of Key Insecticides

The general synthesis of benzoylurea insecticides from this compound involves the reaction of a substituted aniline (B41778) with a benzoyl isocyanate intermediate. The isocyanate is typically generated in situ from this compound.

General Synthesis Workflow

Synthesis_Workflow start This compound intermediate 2,6-Difluorobenzoyl Isocyanate start->intermediate Reaction with phosgene, triphosgene, or oxalyl chloride product Benzoylurea Insecticide intermediate->product Condensation aniline Substituted Aniline aniline->product purification Purification product->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of benzoylurea insecticides.

Experimental Protocols

Synthesis of Diflubenzuron

Diflubenzuron is synthesized by the reaction of this compound with p-chlorophenyl isocyanate.

Protocol:

  • In a four-necked flask equipped with a stirrer and thermometer, add 80g of chlorobenzene (B131634).

  • With stirring, add 31.7g of this compound.

  • Heat the mixture to 120°C.

  • Slowly add a solution of p-chlorophenyl isocyanate in chlorobenzene over approximately 1.5 hours.

  • Maintain the reaction temperature at 120°C for 7 hours after the addition is complete.

  • Cool the reaction mixture to 0°C to precipitate the product.

  • Filter the solid, wash with a small amount of cold chlorobenzene, and dry to obtain diflubenzuron.[8][9]

Synthesis of Chlorfluazuron

The synthesis of chlorfluazuron involves the preparation of 2,6-difluorobenzoyl isocyanate, which then reacts with a specific substituted aniline.

Protocol for 2,6-Difluorobenzoyl Isocyanate Intermediate:

  • Dissolve this compound in dichloroethane.

  • Cool the solution to below 0°C.

  • Add a solution of oxalyl chloride in dichloroethane dropwise.

  • After the addition, allow the reaction to warm to room temperature and then slowly heat to 70°C.

  • Continue the reaction until completion.

  • Remove the solvent under vacuum to obtain the light brown liquid 2,6-difluorobenzoyl isocyanate.[10][11]

Protocol for Chlorfluazuron:

  • The 2,6-difluorobenzoyl isocyanate is then reacted with 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline in a suitable solvent to yield chlorfluazuron.[10]

Synthesis of Lufenuron (B1675420)

The synthesis of lufenuron follows a similar pathway, reacting 2,6-difluorobenzoyl isocyanate with a substituted aniline.

Protocol:

  • Prepare a solution of 2,6-difluorobenzoyl isocyanate.

  • In a separate vessel, prepare a solution of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) in a suitable solvent like dichloromethane.

  • Add the 2,6-difluorobenzoyl isocyanate solution dropwise to the aniline solution under an inert atmosphere (e.g., argon).

  • Raise the temperature to 50°C and react for 30 minutes.

  • Concentrate the reaction solution.

  • Add preheated methanol (B129727) and filter while hot.

  • Concentrate the filtrate and recrystallize to obtain lufenuron.[12][13]

Insecticidal Activity Data

The insecticidal activity of benzoylurea insecticides is typically evaluated using bioassays, such as the leaf-dip method, and is expressed as the lethal concentration required to kill 50% of the test population (LC50).

InsecticideTarget PestLC50 ValueReference
Diflubenzuron Chironomus sp.0.019 g/L[14]
Buenoa sp.2.77 x 10⁻³ g/L[14]
Bluegill sunfish (96-hour)660 mg/L[1]
Rainbow trout (96-hour)240 mg/L[1]
Flufenoxuron Rat (oral LD50)>3000 mg/kg bw[3]
Rat (dermal LD50)>2000 mg/kg bw[3]
Hexaflumuron Xanthogaleruca luteola (larvae)122.02 ppm[15]
Daphnia magna0.1 ppb[16]
Chlorfluazuron Spodoptera littoralis7.6 mg/L[17]
Bluegill sunfish (96-hour)1071 µg/L[18][19]
Daphnia magna (48-hour)0.908 mg/L[18]

Biological Assay Protocol: Leaf-Dip Bioassay

This method is commonly used to determine the insecticidal activity of benzoylurea compounds against lepidopteran pests.[20][21]

Materials:

  • Test insecticide (e.g., chlorfluazuron, hexaflumuron)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Tween-20 (surfactant)

  • Fresh cabbage or other suitable host plant leaves

  • Petri dishes (e.g., 7 cm diameter)

  • Third-instar larvae of the target insect (e.g., Spodoptera exigua, Plutella xylostella)

Procedure:

  • Prepare a stock solution of the test insecticide at a concentration of 200 mg/L in DMSO.

  • Create a series of dilutions of the stock solution with water containing a surfactant like Tween-20.

  • Cut leaf disks (e.g., 5 cm x 1 cm) from fresh host plant leaves.

  • Dip each leaf disk into the respective test solution for 10 seconds.

  • Allow the treated leaf disks to air-dry on filter paper.

  • Place each dried leaf disk individually into a Petri dish.

  • Introduce a known number of third-instar larvae (e.g., 10 larvae) into each Petri dish.

  • Prepare a control group using leaf disks dipped in water and DMSO without the insecticide.

  • Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, >70% relative humidity, 16:8 h light:dark photoperiod).

  • Assess larval mortality after 72-96 hours.

  • Correct mortality data using Abbott's formula if necessary.

  • Calculate the LC50 value using probit analysis.[20]

References

Application Notes and Protocols: In Vitro Testing of 2,6-Difluorobenzamide Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. One promising class of compounds is the 2,6-difluorobenzamide derivatives. These molecules have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] The primary target of these compounds is the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, which is essential for cytokinesis.[3][4] By inhibiting FtsZ polymerization and disrupting Z-ring formation, this compound derivatives effectively block bacterial cell division, leading to cell death.[1][2]

These application notes provide a summary of the in vitro antibacterial activity of various this compound derivatives and detailed protocols for their evaluation.

Data Presentation: Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6]

Table 1: MIC of this compound Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-chloroalkoxy derivative 7Bacillus subtilis0.25 - 1[1][7]
3-bromoalkoxy derivative 12Bacillus subtilis0.25 - 1[1][7]
3-alkyloxy derivative 17Bacillus subtilis0.25 - 1[1][7]
3-chloroalkoxy derivative 7Staphylococcus aureus (susceptible & resistant)< 10[1][7]
3-bromoalkoxy derivative 12Staphylococcus aureus (susceptible & resistant)< 10[1][7]
3-alkyloxy derivative 17Staphylococcus aureus (susceptible & resistant)< 10[1][7]
Isopentyloxy-substituted compoundEnterococcus faecium (VRE)Modest Activity[2]
N-methylpiperazine derivative 6Staphylococcus aureus (MRSA)1[4]
3-(4-tert-butylphenyl)-1,2,4-oxadiazole derivativeStaphylococcus aureus (including two resistant strains)0.5 - 1[8]

Table 2: MIC of this compound Derivatives against Gram-Negative Bacteria

Compound/DerivativeBacterial StrainMIC (µg/mL)NotesReference
4-bromophenyl-substituted 4Acinetobacter baumannii32Activity increased up to 32-fold with an efflux pump inhibitor.[4]
TXA6101Klebsiella pneumoniae ATCC 10031ActiveSubstrate for efflux pumps.[9]
TXY6129Klebsiella pneumoniae ATCC 10031ActiveSubstrate for efflux pumps.[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound derivatives, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CaMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in CaMHB in a 96-well plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CaMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. The optical density can be adjusted to a 0.5 McFarland standard.[11]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: FtsZ Polymerization Assay

This assay measures the effect of this compound derivatives on the polymerization of purified FtsZ protein. The polymerization can be monitored by light scattering or sedimentation.

Materials:

  • Purified FtsZ protein

  • Test compounds

  • Polymerization buffer (e.g., MES buffer with MgCl2 and KCl)

  • Guanosine triphosphate (GTP)

  • Spectrofluorometer or spectrophotometer capable of measuring 90° light scattering

Procedure:

  • Reaction Setup: In a cuvette, mix the purified FtsZ protein with the polymerization buffer. Add the test compound at various concentrations or a vehicle control (DMSO).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to the mixture.

  • Monitoring Polymerization: Immediately monitor the increase in light scattering at a specific wavelength (e.g., 350 nm) over time at a constant temperature (e.g., 37°C). An increase in light scattering indicates FtsZ polymerization.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. Inhibition is observed as a decrease in the light scattering signal.

Protocol 3: FtsZ GTPase Activity Assay

This protocol assesses the effect of the compounds on the GTP-hydrolyzing activity of FtsZ, which is coupled to its polymerization dynamics.

Materials:

  • Purified FtsZ protein

  • Test compounds

  • Assay buffer

  • GTP

  • Malachite green reagent for phosphate (B84403) detection

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing FtsZ protein in the assay buffer. Add the test compound at different concentrations or a vehicle control.

  • Initiation: Start the reaction by adding GTP. Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green colorimetric method. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the amount of phosphate released and determine the GTPase activity. Compare the activity in the presence of the test compound to the control. Some this compound derivatives have been shown to increase the GTPase rate.[2]

Mandatory Visualizations

G cluster_pathway Mechanism of Action: FtsZ Inhibition Compound This compound Inhibition Inhibition Compound->Inhibition FtsZ FtsZ Monomers Polymerization GTP-dependent Polymerization FtsZ->Polymerization Z_Ring Z-Ring Formation (Septum) Polymerization->Z_Ring Disruption Disruption Polymerization->Disruption Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Block Block Z_Ring->Block Inhibition->Polymerization destabilizes/ over-stabilizes Disruption->Z_Ring Block->Cell_Division

Caption: FtsZ inhibition pathway by this compound.

G cluster_workflow In Vitro Testing Workflow A Compound Synthesis & Stock Preparation C Primary Screening: MIC Determination (Broth Microdilution) A->C B Bacterial Strain Selection (Gram+/Gram-, Resistant) B->C D Data Analysis: Determine MIC Values C->D E Mechanism of Action Studies (for active compounds) D->E Potent Hits F FtsZ Polymerization Assay E->F G FtsZ GTPase Activity Assay E->G H Data Interpretation & SAR Analysis F->H G->H

Caption: General workflow for in vitro antibacterial evaluation.

G cluster_sar Structure-Activity Relationship (SAR) Logic Core Core Scaffold (this compound) R_Group Modification at R-group (e.g., 3-alkoxy side chain) Core->R_Group is modified by Activity Antibacterial Activity (MIC) R_Group->Activity influences Target Target Interaction (FtsZ Binding) R_Group->Target influences Target->Activity determines

Caption: Logic of Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for Molecular Docking of 2,6-Difluorobenzamide with FtsZ Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 2,6-difluorobenzamide and its derivatives with the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a key target in antibacterial drug discovery.

Application Notes

The bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin, is an essential protein for prokaryotic cytokinesis. Its polymerization into the Z-ring at the division site initiates the recruitment of other proteins to form the divisome, which ultimately leads to cell division.[1][2] The crucial role of FtsZ in bacterial viability and its high conservation among a wide range of bacterial species make it an attractive target for the development of novel antibiotics.[2]

The this compound scaffold has emerged as a promising pharmacophore for the inhibition of FtsZ.[3][4][5][6] These compounds are known to bind to an allosteric site, often referred to as the inter-domain cleft, rather than the GTP-binding site.[2] This is advantageous as it reduces the likelihood of cross-reactivity with mammalian tubulin, thus minimizing potential cytotoxicity.[2] The binding of this compound derivatives to this cleft can stabilize the FtsZ polymer, disrupt the dynamics of the Z-ring, and ultimately inhibit bacterial cell division.[7][8]

Molecular docking studies are instrumental in understanding the binding mode and predicting the affinity of this compound derivatives with the FtsZ protein. These in silico studies have revealed that the 2,6-difluoroaromatic ring engages in strong hydrophobic interactions with key residues in the allosteric pocket, such as Val203, Val297, and Asn263.[3] Furthermore, the carboxamide group is critical for forming hydrogen bonds with residues like Val207, Leu209, and Asn263, anchoring the ligand in the binding site.[3] The fluorine atoms on the benzamide (B126) ring are not only important for these interactions but also contribute to the conformational rigidity of the molecule, favoring a non-planar conformation that is optimal for binding.[3]

The insights gained from molecular docking can guide the rational design of more potent and selective FtsZ inhibitors. By understanding the structure-activity relationships, medicinal chemists can modify the this compound scaffold to enhance binding affinity and improve pharmacokinetic properties. The protocols provided below outline the necessary steps for performing molecular docking studies and for the experimental validation of the in silico results.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of representative this compound derivatives against FtsZ.

CompoundTarget SpeciesBinding Affinity (KD)IC50/EC50Docking Score (LibDock)Reference
PC190723Staphylococcus aureus< 0.1 µM150-154 nM (IC50)143.70[9][10][11]
PC190723Staphylococcus aureus-4000 nM (EC50)-[9]
2,6-Difluoro-3-methoxybenzamide (DFMBA)Bacillus subtilis0.67 ± 0.05 mM--[11]
3-chloro derivative (18)Bacillus subtilis1.3 µM--[12]
3-trifluoromethyl analogue (20)Bacillus subtilis0.7 µM--[12]

Experimental Protocols

Protocol 1: Molecular Docking of this compound with FtsZ

This protocol outlines the general steps for performing a molecular docking study of this compound with the FtsZ protein.

1. Preparation of the FtsZ Protein Structure: a. Obtain the 3D structure of the target FtsZ protein from the Protein Data Bank (PDB). For Staphylococcus aureus FtsZ, a suitable entry is 3VOB.[9] b. Prepare the protein for docking by removing water molecules, ligands, and any other heteroatoms not involved in the interaction. c. Add polar hydrogens and assign appropriate charges to the protein atoms. d. Define the binding site. For this compound, this will be the allosteric site located in the cleft between the N- and C-terminal domains.[2]

2. Preparation of the this compound Ligand: a. Draw the 2D structure of this compound using a chemical drawing software. b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field. c. Assign appropriate charges to the ligand atoms.

3. Molecular Docking Simulation: a. Use a molecular docking program such as AutoDock, Glide, or GOLD. b. Set up the docking parameters, including the grid box that encompasses the defined binding site. c. Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

4. Analysis of Docking Results: a. Analyze the predicted binding poses and their corresponding docking scores or binding energies. b. Visualize the best-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. c. Compare the docking results with experimental data, if available, to validate the predicted binding mode.

Protocol 2: Expression and Purification of FtsZ Protein

This protocol describes a general method for the expression and purification of recombinant FtsZ protein.

1. Expression of FtsZ: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the FtsZ gene under the control of an inducible promoter (e.g., T7 promoter). b. Grow the transformed cells in a suitable culture medium (e.g., LB broth) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture for a few hours at a lower temperature (e.g., 18-25°C). d. Harvest the cells by centrifugation.

2. Cell Lysis and Protein Purification: a. Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail. b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate to pellet the cell debris. d. Purify the soluble FtsZ protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged FtsZ). e. Elute the bound protein and dialyze it against a suitable storage buffer. f. Assess the purity of the protein by SDS-PAGE.

Protocol 3: FtsZ GTPase Activity Assay

This assay measures the GTP hydrolysis activity of FtsZ, which is often modulated by inhibitors.

1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2). b. In a microplate well, add purified FtsZ protein to the reaction buffer. c. Add the this compound compound at various concentrations. Include a control with no inhibitor. d. Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 30°C).

2. Initiation and Measurement: a. Initiate the reaction by adding GTP to a final concentration of 1 mM. b. Monitor the release of inorganic phosphate (B84403) (Pi) over time using a colorimetric method, such as the malachite green assay. c. Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) at different time points.

3. Data Analysis: a. Calculate the rate of GTP hydrolysis for each inhibitor concentration. b. Plot the GTPase activity against the inhibitor concentration to determine the IC50 value.

Protocol 4: FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring changes in light scattering.

1. Sample Preparation: a. Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2). b. Add purified FtsZ protein to the polymerization buffer in a cuvette. c. Add the this compound compound at the desired concentration. Include a control without the inhibitor.

2. Measurement: a. Place the cuvette in a fluorometer or a dedicated light scattering instrument equipped with a temperature controller (e.g., 30°C). b. Record the baseline light scattering signal (e.g., at a 90° angle). c. Initiate polymerization by adding GTP (final concentration 1 mM). d. Monitor the change in light scattering intensity over time. An increase in light scattering indicates FtsZ polymerization.

3. Data Analysis: a. Plot the light scattering intensity as a function of time. b. Compare the polymerization profiles in the presence and absence of the inhibitor to assess its effect on FtsZ assembly.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_conclusion Conclusion prep_protein Protein Preparation (FtsZ - PDB: 3VOB) docking Molecular Docking prep_protein->docking prep_ligand Ligand Preparation (this compound) prep_ligand->docking analysis Binding Mode Analysis docking->analysis gtpase_assay GTPase Activity Assay analysis->gtpase_assay polymerization_assay Polymerization Assay analysis->polymerization_assay sar Structure-Activity Relationship (SAR) analysis->sar expression FtsZ Expression & Purification expression->gtpase_assay expression->polymerization_assay gtpase_assay->sar polymerization_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for FtsZ inhibitor discovery.

ftsz_inhibition_pathway cluster_bacterial_cell Bacterial Cell FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomer->Z_ring Polymerization GTP GTP GTP->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Inhibitor This compound Inhibitor->FtsZ_monomer Binds to allosteric site Inhibitor->Z_ring Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,6-Difluorobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods for synthesizing this compound include:

  • Hydrolysis of 2,6-Difluorobenzonitrile (B137791): This is the most prevalent route and can be achieved through alkaline hydrolysis, acid-catalyzed hydrolysis, non-catalytic hydrolysis in high-temperature water, or enzymatic hydrolysis.

  • From 2,6-Difluorobenzoic Acid or its Acid Chloride: This involves the amidation of 2,6-difluorobenzoic acid or the reaction of 2,6-difluorobenzoyl chloride with an amine.[1][2]

Q2: Which synthesis method generally provides the highest yield?

A2: Enzymatic hydrolysis of 2,6-difluorobenzonitrile using nitrile hydratase has been shown to produce very high yields, with some studies reporting the formation of 314 g/L of this compound with no by-product formation.[3][4] Alkaline hydrolysis with hydrogen peroxide also offers high yields, reportedly up to 95% with 99% purity.[5]

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The primary side reaction, particularly in hydrolysis methods, is the further hydrolysis of the desired this compound to form 2,6-difluorobenzoic acid.[6][7] In the case of non-catalytic hydrolysis in high-temperature water, prolonged reaction times can lead to the formation of 2,6-difluorobenzoic acid and subsequently m-difluorobenzene through decarboxylation.[6]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through recrystallization from a suitable solvent.[1] Washing the crude product with water to a neutral pH is also a critical step to remove residual acids or bases.[5][8] In some methods, salting out with sodium chloride is used to precipitate the product from the reaction mixture.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Alkaline Hydrolysis of 2,6-Difluorobenzonitrile

Question: My alkaline hydrolysis of 2,6-difluorobenzonitrile is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yield in this reaction can be attributed to several factors. Below is a troubleshooting workflow to identify and address the issue.

LowYield_AlkalineHydrolysis start Low Yield check_temp Is the reaction temperature optimal? start->check_temp check_h2o2 Is hydrogen peroxide being used and added correctly? check_temp->check_h2o2 Yes solution_temp Adjust temperature to 50-80°C. check_temp->solution_temp No check_ph Is the pH of the reaction mixture controlled? check_h2o2->check_ph Yes solution_h2o2 Add hydrogen peroxide dropwise to control the exothermic reaction. check_h2o2->solution_h2o2 No check_time Is the reaction time appropriate? check_ph->check_time Yes solution_ph Maintain pH between 8-10 using the alkali catalyst. check_ph->solution_ph No solution_time Monitor reaction progress (e.g., TLC) and avoid excessively long reaction times to prevent further hydrolysis. check_time->solution_time No end Yield Improved check_time->end Yes temp_no No temp_yes Yes h2o2_no No h2o2_yes Yes ph_no No ph_yes Yes time_no No time_yes Yes solution_temp->check_h2o2 solution_h2o2->check_ph solution_ph->check_time solution_time->end ImpurityFormation start 2,6-Difluorobenzoic Acid Impurity Detected check_method Which hydrolysis method is being used? start->check_method advice_alkaline Strictly control reaction time and temperature. Monitor for the disappearance of starting material and stop the reaction promptly. check_method->advice_alkaline Alkaline advice_acid Carefully control the reaction temperature (70-80°C) and the duration of the reaction. check_method->advice_acid Acid advice_noncatalytic Optimize reaction time and temperature. Shorter residence times are crucial to prevent further hydrolysis. check_method->advice_noncatalytic Non-Catalytic advice_enzymatic This method is highly selective and typically does not produce the acid byproduct. Consider switching to this method for higher purity. check_method->advice_enzymatic Enzymatic method_alkaline Alkaline method_acid Acid method_noncatalytic Non-Catalytic method_enzymatic Enzymatic end Minimized Impurity Formation advice_alkaline->end advice_acid->end advice_noncatalytic->end advice_enzymatic->end SynthesisWorkflow start Select Synthesis Route hydrolysis Hydrolysis of 2,6-Difluorobenzonitrile start->hydrolysis amidation Amidation of 2,6-Difluorobenzoic Acid/Chloride start->amidation reaction Perform Chemical Reaction (Control Temp, Time, pH) hydrolysis->reaction amidation->reaction monitoring Monitor Reaction Progress (TLC, HPLC, etc.) reaction->monitoring workup Reaction Work-up (Quenching, Neutralization) monitoring->workup isolation Product Isolation (Filtration, Extraction, Salting Out) workup->isolation purification Purification (Recrystallization, Washing) isolation->purification analysis Product Analysis (Yield, Purity, Characterization) purification->analysis end Pure this compound analysis->end

References

Overcoming solubility issues with 2,6-Difluorobenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,6-Difluorobenzamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white to off-white crystalline powder that is sparingly soluble in water.[1] While some sources may vaguely state it as "soluble" in water, practical laboratory experience and other literature indicate poor aqueous solubility.[2] It is known to be soluble in some organic solvents, such as ethanol (B145695), where a 5% solution can be achieved.[3][4]

Q2: Why is this compound poorly soluble in aqueous buffers?

A2: The poor aqueous solubility of this compound can be attributed to its chemical structure. The presence of the non-polar difluorinated benzene (B151609) ring contributes to its hydrophobic nature, making it difficult for water molecules to surround and dissolve the compound.

Q3: I am seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?

A3: This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent concentration decreases significantly upon dilution, reducing the overall solvating power of the mixture and causing the poorly soluble compound to precipitate out of the solution.

Q4: Can I heat the aqueous buffer to increase the solubility of this compound?

A4: While gently warming the solution can sometimes aid in dissolving a compound, it is generally not recommended for this compound without first establishing its thermal stability in your specific buffer. The compound has a melting point of 144-148°C, but prolonged heating in an aqueous solution could potentially lead to degradation.[3][5] If you choose to warm the solution, do so carefully and for a minimal amount of time. A safer approach is to use other solubilization techniques.

Q5: Are there any known health and safety concerns for this compound?

A5: Yes, this compound may cause skin and eye irritation.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder.[6]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Problem 1: Compound will not dissolve in the desired aqueous buffer.
  • Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent.

    • Rationale: Using a water-miscible organic solvent in which this compound is more soluble is the most common and effective starting point. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are excellent choices.

    • Protocol: See "Experimental Protocol 1: Preparation of a Concentrated Stock Solution in DMSO or Ethanol."

  • Solution 2: Utilize Co-solvents in the Final Aqueous Buffer.

    • Rationale: If direct dissolution is required, or if precipitation occurs upon dilution of a stock solution, including a small percentage of a co-solvent in the final aqueous buffer can maintain solubility.

    • Guidance: Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it. Be mindful that high concentrations of organic solvents can affect biological assays.

  • Solution 3: Employ Physical Dissolution Aids.

    • Rationale: Mechanical energy can help to break down the crystal lattice of the powder and increase the surface area available for solvation.

    • Methods:

      • Vortexing: Vigorously mix the solution for several minutes.

      • Sonication: Use a bath sonicator to provide ultrasonic energy, which can effectively break up solid particles and enhance dissolution.[7][8]

Problem 2: Precipitation occurs after adding the stock solution to the aqueous buffer.
  • Solution 1: Optimize the Final Co-solvent Concentration.

    • Rationale: The final concentration of the organic solvent from the stock solution may be too low to keep the compound dissolved in the aqueous buffer.

    • Troubleshooting Steps:

      • Increase the concentration of your stock solution so that a smaller volume is needed for dilution, which will result in a lower final organic solvent concentration that might still be sufficient.

      • Add a small amount of the same organic solvent to your aqueous buffer before adding the stock solution.

  • Solution 2: Use Cyclodextrins as Solubilizing Agents.

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.

    • Protocol: See "Experimental Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility."

Quantitative Solubility Data

The following tables summarize known and estimated solubility data for this compound.

Table 1: Solubility in Common Solvents

SolventSolubilityReference
WaterSparingly soluble/Insoluble[1]
Ethanol5% (w/v) solution is achievable[3][4]
Dimethyl Sulfoxide (DMSO)Soluble (qualitative)General knowledge

Table 2: Estimated Aqueous Solubility with Co-solvents

Aqueous Buffer (pH 7.4) with Co-solventEstimated Maximum Soluble ConcentrationNotes
1% DMSO (v/v)Low µM rangeMay require sonication.
5% DMSO (v/v)Mid to high µM rangeGenerally suitable for many cell-based assays.
10% DMSO (v/v)Potentially low mM rangeHigher DMSO concentrations may impact assay performance.
5% Ethanol (v/v)Low to mid µM rangeEthanol can be a suitable alternative to DMSO.

Note: The data in Table 2 are estimates based on the general behavior of poorly soluble compounds and should be experimentally verified for your specific application.

Experimental Protocols

Experimental Protocol 1: Preparation of a Concentrated Stock Solution in DMSO or Ethanol

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Vortex mixer

  • Bath sonicator

  • Analytical balance

  • Appropriate glassware and sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming in a water bath (e.g., to 37°C) can also be applied, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Stir plate and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Complex Formation:

    • Stir the mixture vigorously on a stir plate at room temperature for 24-48 hours. Protect the mixture from light.

    • Alternatively, the mixture can be sonicated for 1-2 hours.

  • Remove Undissolved Compound: After the incubation period, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved this compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

  • Quantification (Optional but Recommended): The concentration of the solubilized this compound in the final solution should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_application Application cluster_outcome Outcome start This compound Powder stock Prepare Stock in Organic Solvent (e.g., DMSO) start->stock cosolvent Use Co-solvent in Aqueous Buffer start->cosolvent cyclo Use Cyclodextrins start->cyclo assay Aqueous Biological Assay stock->assay cosolvent->assay cyclo->assay soluble Soluble assay->soluble insoluble Insoluble/ Precipitation assay->insoluble

Caption: Experimental workflow for solubilizing this compound.

ftsz_pathway cluster_protein FtsZ Protein Dynamics cluster_inhibitor Inhibition Mechanism cluster_outcome Cellular Outcome FtsZ_monomer FtsZ Monomers FtsZ_polymer FtsZ Polymers (Protofilaments) FtsZ_monomer->FtsZ_polymer Polymerization Z_ring Z-ring Formation FtsZ_polymer->Z_ring Assembly division_block Blockade of Cell Division Z_ring->division_block DFB This compound (and derivatives) DFB->FtsZ_polymer Inhibits Dynamics DFB->division_block

Caption: Simplified signaling pathway of FtsZ inhibition.

References

Technical Support Center: 2,6-Difluorobenzamide Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2,6-Difluorobenzamide.

Physical and Solubility Properties of this compound

A summary of the known physical and qualitative solubility data for this compound is provided below. This information is crucial for selecting an appropriate solvent system for crystallization.

PropertyValueSource
Molecular Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 145-148 °C[2]
Solubility in Water (25 °C) Soluble[4]
Solubility in Ethanol (B145695) 5% solution is clear to turbid, colorless to light yellow.[3]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that this compound has low solubility in the selected solvent under the current conditions.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more solvent in small increments while heating and stirring. Be mindful that using a large volume of solvent may significantly reduce your final yield.

    • Try a Different Solvent: Consult the qualitative solubility data and consider solvents where this compound is expected to be more soluble, such as ethanol or acetone.

    • Use a Mixed Solvent System: If the compound is very soluble in one solvent (solvent A) and poorly soluble in another (solvent B), and both solvents are miscible, you can use a mixed solvent system. Dissolve the this compound in a minimum amount of hot solvent A, and then slowly add solvent B until the solution becomes slightly turbid. Reheat to dissolve the precipitate and then allow it to cool slowly.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: Crystal formation (nucleation) can sometimes be slow to initiate.

  • Troubleshooting Steps:

    • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

    • Reduce the Solvent Volume: If too much solvent was added, the solution may not be supersaturated enough for crystallization to occur upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is highly impure.

  • Troubleshooting Steps:

    • Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional solvent to the heated solution before allowing it to cool slowly.

    • Use a Different Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or mixed solvent systems.

Q4: The crystals I obtained are very small, like a fine powder. How can I grow larger crystals?

A4: The formation of small crystals is often due to rapid nucleation and crystal growth.

  • Troubleshooting Steps:

    • Slow Cooling: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger, more well-defined crystals. Insulate the crystallization vessel to slow down the cooling process.

    • Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation. Use slightly more solvent than the minimum required to dissolve the compound at high temperatures.

    • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce the formation of many small crystals.

Q5: My final product has a low yield. What are the possible reasons?

A5: Low yield can result from several factors during the crystallization process.

  • Troubleshooting Steps:

    • Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation.

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.

    • Loss During Filtration: Ensure you are using the correct filtration technique (e.g., vacuum filtration for collecting the final product) and that you are effectively transferring all the crystals to the funnel.

    • Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some initial screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, acetone, water, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Glass funnel and filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in a few potential solvents at room temperature and with gentle heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. If insoluble impurities are present, proceed to the next step. If not, skip to step 4.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a glass funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This will remove the insoluble impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass to air dry.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the crystallization of this compound.

TroubleshootingWorkflow start Crystallization Problem issue1 No Crystals Formed start->issue1 issue2 Oiling Out Occurred start->issue2 issue3 Low Yield start->issue3 issue4 Small/Needle-like Crystals start->issue4 solution1a Scratch inner surface of flask issue1->solution1a solution1b Add a seed crystal issue1->solution1b solution1c Reduce solvent volume issue1->solution1c solution2a Reheat and cool slowly issue2->solution2a solution2b Add more solvent issue2->solution2b solution3a Ensure complete cooling issue3->solution3a solution3b Use less solvent issue3->solution3b solution4a Slow down cooling rate issue4->solution4a solution4b Use more solvent issue4->solution4b

Troubleshooting Crystallization Problems

SolventSelection start Start: Select Potential Solvents test_solubility Test solubility of a small sample start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable: Too soluble dissolves_cold->unsuitable Yes insoluble Unsuitable: Insoluble dissolves_hot->insoluble No suitable Suitable Solvent Found dissolves_hot->suitable Yes mixed_solvent Consider Mixed Solvent System insoluble->mixed_solvent

Decision Tree for Solvent Selection

RecrystallizationWorkflow step1 1. Select a Suitable Solvent step2 2. Dissolve Crude Product in Minimum Hot Solvent step1->step2 step3 3. Hot Filtration (if insoluble impurities are present) step2->step3 step4 4. Slow Cooling to Induce Crystallization step3->step4 step5 5. Isolate Crystals by Vacuum Filtration step4->step5 step6 6. Wash Crystals with Cold Solvent step5->step6 step7 7. Dry the Purified Crystals step6->step7 end Pure this compound step7->end

Experimental Workflow for Recrystallization

References

Optimizing reaction conditions for 2,6-Difluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Difluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Hydrolysis of 2,6-Difluorobenzonitrile (B137791): This is a widely used industrial method where 2,6-Difluorobenzonitrile is hydrolyzed to the corresponding amide. This reaction can be catalyzed by acids or bases, with base-catalyzed hydrolysis in the presence of hydrogen peroxide being a common approach.[1][2]

  • Amination of 2,6-Difluorobenzoyl Chloride: This method involves the reaction of 2,6-Difluorobenzoyl chloride with ammonia. It is a straightforward approach but requires careful control of reaction conditions due to the reactivity of the acyl chloride.

Q2: What is the primary impurity observed during the synthesis of this compound?

A2: The most common impurity is 2,6-Difluorobenzoic acid.[3][4] This byproduct can form through the over-hydrolysis of this compound, especially under harsh reaction conditions (e.g., high temperatures or prolonged reaction times) during the hydrolysis of the nitrile.[1] It can also arise from the reaction of 2,6-Difluorobenzoyl chloride with any moisture present.[5]

Q3: How can I minimize the formation of 2,6-Difluorobenzoic acid?

A3: To minimize the formation of 2,6-Difluorobenzoic acid, consider the following:

  • Strictly control reaction time and temperature: Over-hydrolysis is a primary cause, so it is crucial to monitor the reaction progress and stop it once the starting material is consumed.[1]

  • Use anhydrous conditions: When starting from 2,6-Difluorobenzoyl chloride, ensure all solvents and reagents are free of moisture to prevent its hydrolysis to the carboxylic acid.[5]

  • Control pH: In the hydrogen peroxide-mediated hydrolysis of 2,6-difluorobenzonitrile, maintaining the pH in the range of 8-10 is recommended.[2]

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4:

  • 2,6-Difluorobenzoyl Chloride: This compound is corrosive and reacts violently with water. It causes severe skin burns and eye damage. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]

  • Sodium Hydroxide (B78521) and Hydrogen Peroxide: The mixture of sodium hydroxide and hydrogen peroxide can be highly exothermic and can lead to the rapid decomposition of hydrogen peroxide, releasing oxygen gas and potentially causing a dangerous pressure buildup.[9][10] It is crucial to use dilute solutions, control the temperature, and ensure proper venting.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. - Optimize Reaction Time and Temperature: If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. Conversely, if byproduct formation is an issue, reducing the temperature might be beneficial.
Over-hydrolysis to 2,6-Difluorobenzoic Acid - Strict Control of Conditions: As mentioned in the FAQs, carefully control reaction time and temperature to prevent the further hydrolysis of the desired amide product.[1]
Loss of Product During Workup - pH Adjustment: During the workup of the hydrolysis of 2,6-difluorobenzonitrile, neutralizing the reaction mixture to a pH of approximately 7.0 is crucial for precipitating the product.[11] - Extraction and Washing: Use an appropriate organic solvent for extraction and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts like 2,6-difluorobenzoic acid.[5]
Protonation of Ammonia (in the amination of 2,6-Difluorobenzoyl Chloride) The HCl generated during the reaction can protonate ammonia, reducing its nucleophilicity.[5] To counter this, add a base (like aqueous NaOH) to neutralize the HCl as it forms, driving the reaction to completion.[5]
Issue 2: Product Contamination and Purification Challenges

Possible Contaminants and Purification Strategies:

Contaminant Identification Purification Protocol
2,6-Difluorobenzoic Acid - Acidic pH of the crude product. - Lower and broader melting point than the literature value (144-148 °C). [12][13] - Broad O-H stretch in the IR spectrum. [5]1. Dissolve the crude product in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). 2. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The 2,6-difluorobenzoic acid will be converted to its water-soluble sodium salt and move to the aqueous layer. 3. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. 4. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.[14]
Unreacted 2,6-Difluorobenzonitrile - Presence of a nitrile peak (around 2230 cm⁻¹) in the IR spectrum. - Optimize reaction conditions to ensure complete conversion. - Purification by recrystallization: The difference in polarity between the nitrile and the amide should allow for separation by recrystallization.

Experimental Protocols

Protocol 1: Hydrolysis of 2,6-Difluorobenzonitrile with Hydrogen Peroxide

This protocol is adapted from a patented industrial method.[2][11]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.

  • Heating: Heat the mixture to 50°C.

  • Addition of Hydrogen Peroxide: While stirring, slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours. Maintain the temperature at 50°C.

  • Reaction Time: After the addition is complete, continue stirring at 50°C for another 2 hours.

  • Workup:

    • Cool the reaction mixture to 25°C.

    • Neutralize the mixture by adding 10 wt% hydrochloric acid until the pH is approximately 7.0.

    • Stir for 1.5 hours at this temperature.

    • Collect the solid product by suction filtration.

    • Wash the filter cake with water.

    • Dry the solid product to obtain this compound.

Quantitative Data for Protocol 1:

ParameterValue
Starting Material 2,6-Difluorobenzonitrile
Reagents 20% Sodium Hydroxide, 30% Hydrogen Peroxide
Temperature 50°C
Reaction Time 5 hours (3h addition + 2h stirring)
pH for Workup ~7.0
Reported Purity >99%[2]

Visualizations

experimental_workflow_hydrolysis cluster_reaction Reaction cluster_workup Workup start Start: 2,6-Difluorobenzonitrile & 20% NaOH Solution heat Heat to 50°C start->heat add_h2o2 Slowly add 30% H₂O₂ (over 3 hours) heat->add_h2o2 react Stir at 50°C (for 2 hours) add_h2o2->react cool Cool to 25°C react->cool neutralize Neutralize with 10% HCl (to pH ~7.0) cool->neutralize stir_neutral Stir for 1.5 hours neutralize->stir_neutral filter Suction Filtration stir_neutral->filter wash Wash with Water filter->wash dry Dry the Product wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the synthesis of this compound via hydrolysis of 2,6-Difluorobenzonitrile.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solution Solution start Problem: Low Yield check_completion Check for Incomplete Reaction (TLC/HPLC) start->check_completion check_byproduct Check for 2,6-Difluorobenzoic Acid (pH, melting point, IR) start->check_byproduct review_workup Review Workup Procedure start->review_workup optimize_conditions Optimize Reaction Time/ Temperature check_completion->optimize_conditions control_hydrolysis Stricter Control of Reaction Conditions check_byproduct->control_hydrolysis adjust_workup Adjust pH during Workup/ Improve Extraction review_workup->adjust_workup end Successful Synthesis optimize_conditions->end Improved Yield control_hydrolysis->end Improved Yield adjust_workup->end Improved Yield

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Side reactions to avoid in 2,6-Difluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluorobenzamide. Our focus is to help you identify and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for synthesizing this compound:

  • Hydrolysis of 2,6-difluorobenzonitrile (B137791): This is a common and industrially applied method. The hydrolysis can be performed under acidic, basic, or neutral (high-temperature water) conditions.[1]

  • Amination of 2,6-difluorobenzoic acid or its derivatives: This involves reacting 2,6-difluorobenzoic acid or a more reactive derivative like 2,6-difluorobenzoyl chloride with an ammonia (B1221849) source.[2]

Q2: What is the most common side reaction when synthesizing this compound via nitrile hydrolysis?

A2: The most prevalent side reaction is the over-hydrolysis of the desired product, this compound, to form 2,6-difluorobenzoic acid . This occurs because the amide can undergo further hydrolysis under the reaction conditions.[1][3]

Q3: Can other significant byproducts form during nitrile hydrolysis?

A3: Yes, under harsh conditions, particularly in high-temperature water, the intermediate 2,6-difluorobenzoic acid can undergo decarboxylation to yield m-difluorobenzene .[3]

Q4: What are the potential side reactions when starting from 2,6-difluorobenzoic acid?

A4: When synthesizing directly from 2,6-difluorobenzoic acid and an amine, a primary challenge is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a stable ammonium (B1175870) salt and can inhibit the desired amide formation.[4] Using coupling agents like DCC or EDC can lead to the formation of urea (B33335) byproducts (e.g., dicyclohexylurea) that need to be removed during purification.

Q5: Are there specific side reactions to consider when using 2,6-difluorobenzoyl chloride?

A5: Yes. The reaction of 2,6-difluorobenzoyl chloride with ammonia produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the ammonia, rendering it non-nucleophilic and halting the reaction.[5] Additionally, the acyl chloride is highly reactive and can be hydrolyzed back to 2,6-difluorobenzoic acid if moisture is present in the reaction.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound from Nitrile Hydrolysis
Possible Cause Troubleshooting Steps
Over-hydrolysis to 2,6-difluorobenzoic acid - Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the maximum concentration of the amide is reached, before significant conversion to the carboxylic acid occurs.[1] - Control Temperature: Lowering the reaction temperature can help to slow down the second hydrolysis step (amide to acid) more significantly than the first (nitrile to amide).[6]
Incomplete reaction of 2,6-difluorobenzonitrile - Adjust Catalyst Concentration: If using acid or base catalysis, ensure the catalyst concentration is optimal. - Increase Reaction Time/Temperature: If the reaction is sluggish, a modest increase in time or temperature may be necessary. However, be mindful of promoting over-hydrolysis.
Sub-optimal pH in base-catalyzed hydrolysis - Maintain pH: In base-catalyzed hydrolysis using hydrogen peroxide, maintaining the pH between 8 and 10 is crucial for optimal results.[6]
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Cause & Troubleshooting Steps
2,6-difluorobenzoic acid Cause: Over-hydrolysis of the amide. Solution: Refer to the troubleshooting steps for "Over-hydrolysis" in Issue 1. For purification, consider recrystallization or column chromatography. Washing the crude product with a dilute basic solution can help remove the acidic impurity.
Unreacted 2,6-difluorobenzonitrile Cause: Incomplete reaction. Solution: Optimize reaction conditions as described in Issue 1. Purification can be achieved through recrystallization, as the starting material and product have different solubilities.
m-difluorobenzene Cause: Decarboxylation of 2,6-difluorobenzoic acid at high temperatures. Solution: Avoid excessive heating, especially in non-catalyzed high-temperature water synthesis.[3]
Urea byproducts (from coupling agents) Cause: Use of coupling agents like DCC or EDC in the synthesis from 2,6-difluorobenzoic acid. Solution: Dicyclohexylurea (from DCC) is often insoluble in many organic solvents and can be removed by filtration. Water-soluble byproducts from reagents like EDC can be removed by an aqueous workup.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2,6-difluorobenzonitrile Hydrolysis

MethodTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Non-catalytic (High-temp water)250300 min64.27Not specified[3]
Non-catalytic (Near-critical water)3003 hNot specified89.4[1]
Non-catalytic (Near-critical water)3501 hNot specified57.3[1]
Base-catalyzed (NaOH/H₂O₂)20-500.5-2 h after additionup to 9599[6]
Base-catalyzed (NaOH/H₂O₂)505 hNot specified91.2[7]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 2,6-difluorobenzonitrile

This protocol is adapted from a patented industrial method.[6]

  • Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 100 kg of 2,6-difluorobenzonitrile.

  • Catalyst Addition: Begin stirring and add 1-10 kg of sodium hydroxide (B78521) in batches.

  • Temperature Control: Use steam to heat the reaction mixture to a temperature between 20-50°C.

  • Peroxide Addition: Slowly add 200-300 kg of hydrogen peroxide to the mixture.

  • pH Adjustment: During the hydrolysis, maintain the pH of the reaction mixture between 8 and 10 by adding a base as needed.

  • Reaction Monitoring: Monitor the reaction until the mass content of 2,6-difluorobenzonitrile is less than 0.5%.

  • Hold Period: Once the reaction is complete, continue stirring at the same temperature for an additional 0.5 to 2 hours.

  • Workup:

    • Cool the reaction mixture to below 10°C.

    • Isolate the solid product by filtration.

    • Wash the solid with water until the pH of the filtrate is between 7 and 8.

    • Dry the solid product in an oven at 70-100°C to obtain this compound.

Protocol 2: Synthesis from 2,6-difluorobenzoic acid (General procedure for amide coupling)

This is a general procedure for amide synthesis from a carboxylic acid using a coupling agent.

  • Dissolution: Dissolve 2,6-difluorobenzoic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).

  • Amine Addition: Add a source of ammonia (e.g., a solution of ammonia in an organic solvent or an ammonium salt like ammonium chloride along with a non-nucleophilic base).

  • Coupling Agent Addition: Cool the mixture in an ice bath and add the coupling agent (e.g., 1.1 equivalents of DCC or EDC).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or HPLC).

  • Workup:

    • If using DCC, filter off the precipitated dicyclohexylurea.

    • Perform an aqueous workup to remove any water-soluble byproducts.

    • Extract the product into an organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Side_Reactions_Nitrile_Hydrolysis 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile This compound This compound 2,6-Difluorobenzonitrile->this compound Desired Hydrolysis 2,6-Difluorobenzoic Acid 2,6-Difluorobenzoic Acid This compound->2,6-Difluorobenzoic Acid Side Reaction: Over-hydrolysis m-Difluorobenzene m-Difluorobenzene 2,6-Difluorobenzoic Acid->m-Difluorobenzene Side Reaction: Decarboxylation (harsh conditions) Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_nitrile Nitrile Hydrolysis Route cluster_acid Carboxylic Acid/Acyl Chloride Route cluster_end End start Low Yield or Purity Issue identify_route Identify Synthesis Route start->identify_route check_overhydrolysis Check for over-hydrolysis (2,6-difluorobenzoic acid) identify_route->check_overhydrolysis Nitrile Route check_byproducts Check for coupling agent byproducts or unreacted starting materials identify_route->check_byproducts Acid/Acyl Chloride Route check_hydrolysis Check for acyl chloride hydrolysis identify_route->check_hydrolysis Acyl Chloride optimize_time_temp Optimize reaction time and temperature check_overhydrolysis->optimize_time_temp end Improved Yield/Purity optimize_time_temp->end check_incomplete Check for incomplete reaction adjust_conditions Adjust catalyst/time/temp check_incomplete->adjust_conditions adjust_conditions->end improve_workup Improve workup and purification check_byproducts->improve_workup improve_workup->end ensure_anhydrous Ensure anhydrous conditions check_hydrolysis->ensure_anhydrous ensure_anhydrous->end

References

Purification techniques for high-purity 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 2,6-Difluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Q1: My this compound fails to crystallize upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: The concentration of this compound may be below its saturation point.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow it to cool slowly again.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Consider a different solvent or a mixed-solvent system. If using a single solvent, try one with a lower solvent power. For a mixed-solvent system, you can add an "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise to the warm solution until turbidity appears, then re-heat until clear and cool slowly.

  • Lack of nucleation sites: Crystal growth requires a starting point.

    • Solution: Try scratching the inside of the flask with a glass rod below the solvent level to create microscopic scratches that can act as nucleation sites. Alternatively, add a tiny seed crystal of pure this compound to the cooled solution.

Q2: The this compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

  • Solution 1 (Re-dissolve and slow cool): Re-heat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2 (Adjust solvent system): The polarity of the solvent may be too different from the solute. If using a mixed-solvent system, try adjusting the ratio of the solvents. Using a solvent system where this compound has a slightly lower solubility at the boiling point can also prevent oiling out.

Q3: The purity of my this compound did not improve after recrystallization. Why?

A3: This can happen for a few reasons:

  • Co-crystallization of impurities: The impurity may have very similar solubility properties to this compound in the chosen solvent, leading it to crystallize as well.

    • Solution: Try a different recrystallization solvent or a different purification technique, such as column chromatography.

  • Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.

  • Incomplete removal of mother liquor: The impure solution adhering to the crystal surface was not completely removed.

    • Solution: After filtration, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent.

Q4: My final yield of pure this compound is very low after recrystallization. What are the possible causes?

A4: Low yield is a common problem in recrystallization. Here are some potential causes and solutions:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools and crystals form during hot filtration, product will be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration, and add a slight excess of hot solvent before filtering.

  • Washing with too much cold solvent: The purified crystals have some solubility even in the cold solvent.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor.

    • Solution: Choose a solvent in which this compound has low solubility at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route. If synthesized via the hydrolysis of 2,6-difluorobenzonitrile, potential impurities include:

  • Unreacted 2,6-difluorobenzonitrile: The starting material for the hydrolysis.

  • 2,6-Difluorobenzoic acid: A potential byproduct of over-hydrolysis.[1]

  • 2-Fluorobenzamide: A related impurity that may be present.[2]

Q2: What is the best single solvent for recrystallizing this compound?

A2: Based on available data, ethanol (B145695) is a suitable solvent for recrystallizing this compound.[3][4] It is reported to have a solubility of 5% in ethanol, which suggests it is a good candidate for single-solvent recrystallization.[3][5]

Q3: Can I use a mixed-solvent system for the recrystallization of this compound?

A3: Yes, a mixed-solvent system can be very effective, especially for achieving high purity. A common and effective mixed-solvent system for aromatic amides is an ethanol/water mixture. You would dissolve the crude this compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Re-heat to get a clear solution and then cool slowly.

Q4: What other purification techniques can be used for high-purity this compound?

A4: Besides recrystallization, other effective techniques include:

  • Flash Column Chromatography: This technique is excellent for separating compounds with different polarities. For this compound, a normal-phase silica (B1680970) gel column with a mobile phase gradient of hexane (B92381) and ethyl acetate (B1210297) would be a good starting point.

  • Sublimation: This technique can yield very high-purity material for compounds that sublime. It involves heating the solid under vacuum, causing it to turn directly into a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind.[6]

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound is commonly determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[3][7] Purity levels of >99.5% are achievable.[2] Other analytical methods to confirm the identity and purity include:

  • Melting Point Analysis: A sharp melting point close to the literature value (around 144-148 °C) indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventQualitative SolubilityRemarks
WaterSoluble[8]A patent also mentions a solubility of 43.1 g/L at 25°C.[1]
EthanolSoluble (5% solution is clear to turbid)[3][4][5]Good for single-solvent or mixed-solvent recrystallization.
AcetoneEasily soluble[1]Likely a good solvent for dissolving the compound, may require an anti-solvent for recrystallization.
TolueneSlightly soluble[1]Could be a potential recrystallization solvent.
BenzeneSlightly soluble[1]Could be a potential recrystallization solvent.

Table 2: Comparison of Purification Techniques for this compound

TechniquePrincipleTypical PurityAdvantagesDisadvantages
RecrystallizationDifference in solubility at high and low temperatures.>99%Simple, cost-effective, scalable.Can have lower yield, may not remove all impurities.
Flash ChromatographyDifferential partitioning between a stationary and mobile phase.>99.5%High resolution, good for complex mixtures.More complex, requires more solvent, can be time-consuming.
SublimationPhase transition from solid to gas and back to solid.>99.9%Can achieve very high purity, no solvent required.Only applicable to sublimable compounds, can be difficult to scale up.

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Sublimation of this compound
  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure a good seal.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the compound to sublime but below its melting point.

  • Cooling: Circulate a coolant (e.g., cold water) through the cold finger.

  • Deposition: The this compound will sublime and deposit as pure crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system and collect the purified crystals from the cold finger.

Mandatory Visualization

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method chromatography Column Chromatography start->chromatography Complex Mixture sublimation Sublimation start->sublimation For Ultra-High Purity purity_check Purity Analysis (HPLC, MP) recrystallization->purity_check chromatography->purity_check sublimation->purity_check pure_product High-Purity Product (>99.5%) purity_check->pure_product Purity OK repurify Repurify purity_check->repurify Purity Not OK repurify->recrystallization repurify->chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol1 Boil off solvent or add anti-solvent no_crystals->sol1 Too much solvent? sol2 Scratch flask or add seed crystal no_crystals->sol2 No nucleation? sol3 Re-heat and cool slowly, or change solvent oiling_out->sol3 sol4 Use minimum hot solvent, wash with minimal cold solvent low_yield->sol4

Caption: Decision tree for troubleshooting recrystallization problems.

References

Technical Support Center: Storage and Handling of 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,6-Difluorobenzamide during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses common issues that may indicate degradation of this compound.

Observed Issue Potential Cause Recommended Action
Change in Physical Appearance (e.g., color change from white to off-white/yellow, clumping) Exposure to light, humidity, or elevated temperatures.1. Immediately transfer the compound to a tightly sealed, opaque container. 2. Store in a desiccator in a cool, dark place. 3. Perform a purity check using a validated analytical method (see Experimental Protocols).
Decreased Potency or Altered Biological Activity in Assays Chemical degradation of the compound.1. Verify the purity of the stored compound using HPLC (see Experimental Protocols). 2. If degradation is confirmed, procure a new batch of the compound. 3. Review storage conditions to ensure they align with recommended practices.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC) Formation of degradation products.1. Identify potential degradation products by comparing with known standards (e.g., 2,6-difluorobenzoic acid). 2. Perform forced degradation studies to confirm the identity of new peaks (see Experimental Protocols). 3. Re-evaluate storage and handling procedures to minimize degradation.
Poor Solubility Compared to a Fresh Sample Formation of less soluble degradation products or polymorph changes due to improper storage.1. Confirm the identity and purity of the material. 2. Use sonication or gentle heating to aid dissolution, while monitoring for further degradation. 3. If solubility issues persist, it may indicate significant degradation requiring a new sample.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture uptake and exposure to air.[1][2] For optimal protection, especially for long-term storage, storing in an opaque container under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: The primary known degradation pathway is hydrolysis of the amide bond to form 2,6-difluorobenzoic acid.[3] This reaction can be accelerated by exposure to high temperatures and the presence of acids or bases. Other potential degradation pathways for aromatic amides include oxidation and photodegradation, although specific products for this compound under these conditions are not extensively documented in publicly available literature.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[2][4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: How can I tell if my this compound has degraded?

A4: Visual inspection for color change or clumping can be an initial indicator. However, the most reliable method is to perform an analytical purity assessment using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

Q5: What is the expected shelf-life of this compound?

A5: When stored under the recommended conditions (cool, dry, dark, and in a sealed container), this compound is a stable compound.[4] However, the exact shelf-life depends on the specific storage conditions and the purity of the initial material. It is recommended to re-analyze the purity of the compound after long-term storage, especially if it is to be used in sensitive applications.

Data on Stability of this compound (Illustrative)

Table 1: Illustrative Degradation of this compound Under Accelerated Temperature Conditions (Solid State)

Storage TemperatureTime (Weeks)Purity (%)Major Degradation Product (%)
40°C099.8< 0.1
499.50.2
899.10.5
1298.60.9
60°C099.8< 0.1
498.21.2
896.52.8
1294.34.9

Table 2: Illustrative Impact of Humidity on this compound Stability at 25°C (Solid State)

Relative HumidityTime (Months)Purity (%)
25% RH099.8
699.7
1299.6
75% RH099.8
699.2
1298.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing a stability-indicating HPLC assay to quantify this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid)

  • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to achieve a similar concentration as the standard solution.

4. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture.

  • Incubate at 60°C for 24 hours.

  • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture.

  • Incubate at 60°C for 8 hours.

  • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a 1:1 acetonitrile/water mixture containing 3% H₂O₂.

  • Store at room temperature, protected from light, for 24 hours.

  • Dilute for HPLC analysis.

4. Thermal Degradation (Solid State):

  • Place a thin layer of solid this compound in a petri dish.

  • Heat in an oven at 80°C for 48 hours.

  • Cool, dissolve a known amount in acetonitrile, and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 0.1 mg/mL in 1:1 acetonitrile/water) in a quartz cuvette to a photostability chamber.

  • Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analyze by HPLC and compare to a control sample protected from light.

Visualizations

degradation_pathway DFB This compound DFBA 2,6-Difluorobenzoic Acid DFB->DFBA  Hydrolysis (Heat, Acid/Base) Other Other Potential Degradation Products DFB->Other Oxidation / Photolysis (Illustrative)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment cluster_outcome Outcome Recommended Recommended Storage: Cool, Dry, Dark, Sealed Visual Visual Inspection Recommended->Visual Stressed Stressed Conditions: High Temp, Humidity, Light Stressed->Visual HPLC HPLC Purity Analysis Visual->HPLC Visual->HPLC Stable Stable HPLC->Stable Degraded Degraded HPLC->Degraded

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Start Suspected Degradation of This compound Visual Visual Inspection: Color Change? Clumping? Start->Visual Purity Perform HPLC Purity Test Visual->Purity Yes NoDeg No Significant Degradation Visual->NoDeg No NewPeaks New Peaks Observed? Purity->NewPeaks CheckStorage Review Storage Conditions: Temp, Light, Humidity, Seal NewPeaks->NoDeg No DegConfirm Degradation Confirmed NewPeaks->DegConfirm Yes DegConfirm->CheckStorage Identify Identify Degradation Products (Forced Degradation) DegConfirm->Identify

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: Addressing Low Bioactivity of 2,6-Difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols for researchers, scientists, and drug development professionals encountering low bioactivity with 2,6-difluorobenzamide derivatives.

Troubleshooting Guide: Step-by-Step Problem Resolution

This guide provides a systematic approach to identifying and resolving common issues that lead to unexpectedly low bioactivity in your this compound derivatives.

Q1: My novel this compound derivative exhibits poor or no bioactivity. What is the first step?

A: The initial and most critical step is to verify the integrity, purity, and identity of your synthesized compound. Chemical inconsistencies are a frequent source of poor biological results. Before investigating complex biological reasons, ensure the molecule you are testing is the correct one and is sufficiently pure.

start Low Bioactivity Observed verify_structure Verify Structure (NMR, HRMS) start->verify_structure structure_correct Structure Correct? verify_structure->structure_correct verify_purity Analyze Purity (HPLC) purity_ok Purity >95%? verify_purity->purity_ok structure_correct->verify_purity Yes resynthesize Problem with Synthesis Re-synthesize / Re-purify structure_correct->resynthesize No purity_ok->resynthesize No investigate_assay Investigate Experimental Design & Assay Parameters purity_ok->investigate_assay Yes investigate_sar Re-evaluate Molecular Design (SAR) investigate_assay->investigate_sar

Caption: Initial troubleshooting workflow for low bioactivity.

Q2: My compound is pure and structurally confirmed, but the bioactivity remains low. What experimental factors should I consider?

A: If the compound's integrity is confirmed, the issue likely lies within the experimental setup or the compound's physicochemical properties under assay conditions.

  • Solubility: Poor aqueous solubility is a primary reason for low bioactivity. If the compound precipitates in the assay medium, its effective concentration is much lower than intended.

    • Troubleshooting: Visually inspect for precipitation. Use a small amount of a biocompatible co-solvent like DMSO, ensuring the final concentration is low (typically <1%) to avoid solvent-induced artifacts.[1] Test a full dose-response curve to see if activity plateaus at a level indicative of solubility limits.[1]

  • Compound Stability: The derivative may be degrading over the course of the experiment.

    • Troubleshooting: Assess the compound's stability in the assay buffer by incubating it for the experiment's duration and analyzing its integrity via HPLC at various time points.[1]

  • Assay Interference: The compound might be interfering with the assay technology itself (e.g., autofluorescence, light scattering).

    • Troubleshooting: Run necessary controls, including a vehicle-only control and a positive control inhibitor.[1] If possible, confirm findings using a secondary, orthogonal assay.[1]

  • Cell-Based Assay Variability:

    • Troubleshooting: Ensure the use of consistent cell passage numbers and confluency. Regularly screen for mycoplasma contamination, which can alter cellular responses and drug sensitivity.[1]

Q3: I have ruled out compound and assay integrity issues. Could the molecular design be flawed?

A: Yes. The bioactivity of this compound derivatives is highly dependent on their specific structure (Structure-Activity Relationship, SAR). The core this compound moiety is critical for activity against the FtsZ protein, and even minor changes can be detrimental.[2]

  • Central Heterocyclic Scaffold: The choice of the central heterocyclic ring system dramatically impacts antibacterial activity.[3] For instance, derivatives with a 1,2,4-oxadiazole (B8745197) ring showed significantly better anti-staphylococcal activity than their 1,3,4-oxadiazole (B1194373) regioisomers, while those with a 1,2,3-triazole ring were found to be inactive.[3]

  • Substituents: The nature and position of substituents on attached phenyl rings are crucial. A 4-tert-butylphenyl substituent has been shown to improve activity across various series.[3]

  • Linker Modifications: Adding a hydrophobic group, such as a methyl group, to a methylene (B1212753) linker between the heterocyclic ring and a phenol (B47542) group can significantly enhance antibacterial potency.[3]

  • Carboxamide Group: The carboxamide functional group is essential for binding to the target. Replacing it with bioisosteres like benzohydroxamic acid or benzohydrazide (B10538) leads to inactive compounds, confirming the importance of the carboxamide for hydrogen bonding within the FtsZ allosteric site.[2]

Q4: My derivative is active against Gram-positive bacteria like Staphylococcus aureus but shows no activity against Gram-negative bacteria such as E. coli. Why is this?

A: This is a common challenge. The outer membrane of Gram-negative bacteria acts as a significant permeability barrier to many compounds, including some this compound derivatives.[4] Furthermore, Gram-negative bacteria possess efficient efflux pumps, like those from the Resistance-Nodulation-Division (RND) family, which can actively expel the compounds from the cell before they reach their target.[4]

  • Troubleshooting: To test if efflux is the cause of inactivity, perform the bioassay in the presence of a known efflux pump inhibitor (EPI). A significant increase in bioactivity (i.e., a lower MIC) when the EPI is present suggests that your compound is a substrate for these pumps.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for antibacterial this compound derivatives?

A: The primary target for the antibacterial action of this class of compounds is the Filamentous temperature-sensitive protein Z (FtsZ).[5][6][7] FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes.[2] These derivatives bind to an allosteric site on FtsZ, disrupting its polymerization into the Z-ring structure.[2] The Z-ring is essential for guiding the synthesis of the new cell wall and enabling cell division. By inhibiting its formation, the compounds block bacterial replication, leading to cell filamentation and eventual death.[6]

compound This compound Derivative ftsz FtsZ Monomers compound->ftsz polymerization FtsZ Polymerization ftsz->polymerization inhibition Inhibition zring Z-Ring Formation polymerization->zring division Bacterial Cell Division zring->division inhibition->polymerization

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

Q2: Why is the 2,6-difluoro substitution pattern so important for bioactivity?

A: The presence of fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring significantly enhances antibacterial activity compared to non-fluorinated or other halogenated analogs.[2] This is attributed to two main factors:

  • Conformational Control: The fluorine atoms restrict the rotation around the bond between the aromatic ring and the amide group. This pre-organizes the molecule into a non-planar conformation that is favorable for binding within the allosteric pocket of the FtsZ protein.[2]

  • Optimized Binding Interactions: The difluoro substitution pattern optimizes key hydrophobic and C-F/C=O interactions with amino acid residues in the binding site, leading to higher affinity and more potent inhibition.[2]

Q3: Are there other potential targets for this compound derivatives?

A: While FtsZ is the most studied target for antibacterial applications, recent research has shown that some this compound derivatives can also act as inhibitors of store-operated calcium (SOC) channels.[8][9] This activity is being explored for its potential in treating diseases like colorectal cancer, where SOC channel function is implicated in cell migration and progression.[8][9] This highlights the versatility of the scaffold and suggests that if a derivative is inactive as an antibacterial, it could be screened for other biological activities.

Quantitative Data Summary

The following tables summarize the antibacterial activity (Minimum Inhibitory Concentration - MIC) of various this compound derivatives against S. aureus, illustrating key structure-activity relationships. Lower MIC values indicate higher potency.

Table 1: Influence of the Central Heterocyclic Scaffold

Compound SeriesCentral ScaffoldR-Group on PhenylMIC (µg/mL) vs. S. aureus ATCC29213Reference
II.c1,2,4-Oxadiazole4-tert-butyl0.5 - 1[3]
III.c1,3,4-Oxadiazole4-tert-butyl>256[3]
IV.c1,2,3-Triazole4-tert-butyl>256[3]

Table 2: Effect of Linker and Phenyl Substitutions

CompoundLinkerR-Group on PhenylMIC (µg/mL) vs. S. aureus ATCC29213Reference
II.a-CH₂-H64[3]
II.b-CH₂-4-CF₃128[3]
II.c-CH₂-4-tert-butyl0.5 - 1[3]
V.b-CH(CH₃)-4-CF₃1[3]

Key Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the standard method for determining the antibacterial potency of your compounds.

  • Compound Preparation: Prepare a stock solution of your this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of your compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a range of desired final concentrations.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

prep Prepare Compound Stock (DMSO) dilute Serial Dilution in 96-Well Plate prep->dilute inoculate Add Bacterial Inoculum dilute->inoculate incubate Incubate (37°C, 24h) inoculate->incubate read Read Plate (Visual or OD600) incubate->read determine Determine MIC read->determine

Caption: General experimental workflow for an MIC bioassay.

Protocol 2: FtsZ GTPase Activity Assay

This assay confirms if your compound inhibits the GTP-hydrolyzing function of FtsZ, which is coupled to its polymerization.

  • Reagent Preparation:

    • Purify FtsZ protein from a bacterial expression system.

    • Prepare a reaction buffer (e.g., MES buffer, pH 6.5, with MgCl₂ and KCl).

    • Prepare solutions of GTP and your test compound.

  • Assay Setup: In a 96-well plate, add the reaction buffer, FtsZ protein, and your compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding GTP to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Compare the amount of phosphate released in the presence of your compound to a no-compound control. A dose-dependent decrease in phosphate indicates inhibition of FtsZ GTPase activity. Calculate the IC₅₀ value.

References

Technical Support Center: 2,6-Difluorobenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-Difluorobenzamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly during the scaling-up process.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected after scaling up the synthesis from 2,6-difluorobenzonitrile (B137791). What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields during scale-up can be attributed to several factors. A systematic approach to identifying the root cause is crucial.

    • Incomplete Reaction: The reaction may not have reached completion. At a larger scale, mass and heat transfer can be less efficient.

      • Solution: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, 2,6-difluorobenzonitrile. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.

    • Suboptimal pH Control (for catalyzed hydrolysis): In the base-catalyzed hydrolysis using hydrogen peroxide, maintaining the correct pH is critical.[1]

      • Solution: Ensure the pH of the reaction mixture is consistently maintained between 8 and 10.[1] Use a reliable pH probe and a controlled dosing system for the base (e.g., sodium hydroxide (B78521) solution).

    • Formation of Byproducts: Over-hydrolysis or side reactions can consume the desired product.

      • Solution: The primary byproduct is often 2,6-difluorobenzoic acid, formed from the further hydrolysis of this compound.[2][3] In high-temperature water hydrolysis, decarboxylation to m-difluorobenzene can also occur.[2] Analyze the crude reaction mixture by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify these impurities. Adjusting reaction time and temperature can help minimize their formation.

Issue 2: Poor Product Purity and Presence of Impurities

  • Question: My final product shows significant impurities after purification. What are the common impurities and how can I improve the purity?

  • Answer: Impurities in this compound synthesis typically arise from unreacted starting materials, byproducts, or degradation products.

    • Common Impurities:

      • 2,6-difluorobenzonitrile: Unreacted starting material.

      • 2,6-difluorobenzoic acid: Result of over-hydrolysis.[2][3]

      • 2-Fluorobenzamide: Can be present as an impurity in the starting material or formed under certain conditions.

    • Purification Strategies:

      • Recrystallization: This is a highly effective method for purifying this compound.[4][5]

        • Recommended Solvents: Water, ethanol, acetone, or mixtures thereof.[3][6] The solubility in water at 25°C is 43.1 g/L.[3]

        • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form pure crystals. The crystals can be collected by filtration and washed with a small amount of cold solvent.[5][7]

      • Washing: After filtration, thoroughly wash the product cake with water until the pH of the filtrate is neutral (pH 7-8).[1]

Issue 3: Exothermic Reaction is Difficult to Control at Scale

  • Question: The hydrolysis of 2,6-difluorobenzonitrile is highly exothermic and I'm concerned about thermal runaway as I scale up. How can I manage the reaction temperature effectively?

  • Answer: Managing the exotherm is a critical safety and process control consideration during scale-up.

    • Heat Management: The surface-area-to-volume ratio decreases significantly at a larger scale, making heat dissipation less efficient.

      • Solution: Utilize a jacketed reactor with a reliable temperature control system. Ensure efficient stirring to prevent localized hot spots.

    • Controlled Reagent Addition: The rate of heat generation can be controlled by the addition rate of the reagents.

      • Solution: For the base-catalyzed hydrolysis with hydrogen peroxide, add the hydrogen peroxide dropwise over a prolonged period (e.g., 3 hours for a lab-scale reaction) while closely monitoring the internal temperature.[]

    • Dilution: Performing the reaction in a more dilute solution can help to absorb the heat generated.

Frequently Asked Questions (FAQs)

  • Q1: What are the main industrial synthesis routes for this compound?

    • A1: The most common industrial synthesis route is the hydrolysis of 2,6-difluorobenzonitrile.[1][3] This can be achieved through several methods:

      • Acid-catalyzed hydrolysis: Using strong acids like sulfuric acid. This method can lead to significant waste salt generation upon neutralization.[3]

      • Base-catalyzed hydrolysis with hydrogen peroxide: This method uses an alkali (like sodium hydroxide) as a catalyst and hydrogen peroxide as the hydrolyzing agent. It is reported to have mild reaction conditions and high yields.[1]

      • Non-catalytic hydrolysis in near-critical water: This is a "green" method that avoids catalysts but requires high temperatures (200-350°C) and pressures.[3]

  • Q2: What are the key safety precautions when handling the reagents for the base-catalyzed hydrolysis with hydrogen peroxide?

    • A2: Both sodium hydroxide and hydrogen peroxide are hazardous materials that require careful handling.

      • Sodium Hydroxide (Caustic Soda): Highly corrosive and can cause severe skin burns and eye damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves and clothing. When diluting, always add caustic to water, never the other way around, to manage the exothermic reaction.[9]

      • Hydrogen Peroxide: A strong oxidizer that can cause severe skin and eye irritation or burns.[10] It can decompose exothermically, and this decomposition is accelerated by contaminants (like metals and dust) and high pH.[11] Store in a cool, well-ventilated area away from combustible materials.[10] Ensure storage containers are properly vented.[10]

  • Q3: How can I monitor the progress of the hydrolysis reaction?

    • A3: The most effective way to monitor the reaction is by using HPLC. A reverse-phase HPLC method can be developed to separate and quantify the starting material (2,6-difluorobenzonitrile), the product (this compound), and the main byproduct (2,6-difluorobenzoic acid). This allows for precise determination of the reaction endpoint, which is typically when the concentration of the starting material falls below a certain threshold (e.g., <0.5%).[1]

  • Q4: What are the typical purity specifications for industrial-grade this compound?

    • A4: Industrial-grade this compound typically has a purity of >99.5% as determined by HPLC.[12]

Data Presentation

Table 1: Comparison of Industrial Synthesis Methods for this compound

Synthesis MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Hydrolysis2,6-difluorobenzonitrile, Concentrated Sulfuric Acid, Water80-85°C, 12 hoursWell-established methodGenerates large amounts of waste salts upon neutralization, harsh conditions.[3][13]
Base-Catalyzed Hydrolysis2,6-difluorobenzonitrile, Sodium Hydroxide, Hydrogen Peroxide20-50°C, pH 8-10High yield (>95%), high purity (>99%), mild conditions, less pollution.[1]Requires careful control of exotherm and pH.
Non-Catalytic Hydrolysis2,6-difluorobenzonitrile, Deionized Water200-350°C, High Pressure"Green" process, no catalyst required, simple process.[3]Requires high-pressure equipment, potential for over-hydrolysis if residence time is not controlled.[3]

Table 2: Typical Purity Profile of this compound

ComponentSpecificationAnalytical Method
Purity>99.5%HPLC
Moisture Content<0.10%Karl Fischer (KF)
Ash<0.20%-
Heavy Metals<10 mg/kg-
2-Fluorobenzamide<0.30%HPLC
Other Single Impurity<0.10%HPLC
Total Impurities<0.50%HPLC
Data sourced from a representative industrial specification.[12]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of 2,6-difluorobenzonitrile

This protocol is based on a patented industrial method and should be adapted and optimized for specific laboratory or plant conditions.

  • Charging the Reactor: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,6-difluorobenzonitrile (1 part by weight).

  • Catalyst Addition: Under agitation, add a solution of sodium hydroxide (0.01-0.1 parts by weight).

  • Temperature Adjustment: Heat the mixture to 20-50°C.

  • Hydrogen Peroxide Addition: Slowly add 30% hydrogen peroxide (2-3 parts by weight) dropwise over 2-3 hours, maintaining the internal temperature within the desired range.

  • pH Control: During the addition of hydrogen peroxide, monitor the pH of the reaction mixture and maintain it between 8 and 10 by adding small portions of sodium hydroxide solution as needed.

  • Reaction Monitoring and Completion: Monitor the reaction progress by HPLC. The reaction is considered complete when the concentration of 2,6-difluorobenzonitrile is less than 0.5%.

  • Work-up:

    • Cool the reaction mixture to below 10°C to precipitate the product.

    • Filter the solid product.

    • Wash the filter cake with water until the pH of the wash water is neutral (7-8).

  • Drying: Dry the purified this compound in an oven at 70-100°C to a constant weight.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent (e.g., water, ethanol, or a mixture). This compound has good solubility in hot water and is less soluble in cold water.

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum recovery, further cool the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with 2,6-Difluorobenzonitrile and NaOH start->charge_reactor heat Heat to 20-50°C charge_reactor->heat add_h2o2 Slowly Add H2O2 (Control Temperature & pH) heat->add_h2o2 reaction Monitor Reaction by HPLC add_h2o2->reaction reaction->add_h2o2 No complete Reaction Complete (<0.5% Starting Material) reaction->complete Yes cool Cool to <10°C complete->cool filter Filter Solid cool->filter wash Wash with Water (to neutral pH) filter->wash recrystallize Recrystallize (Optional, for high purity) wash->recrystallize dry Dry Product wash->dry recrystallize->dry end Final Product: This compound dry->end troubleshooting_yield start Low Yield Issue check_completion Check Reaction Completion (via HPLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete solution_incomplete Solution: - Extend reaction time - Increase temperature cautiously incomplete->solution_incomplete check_ph Check pH Control (if base-catalyzed) complete->check_ph ph_off pH out of 8-10 range check_ph->ph_off ph_ok pH in range check_ph->ph_ok solution_ph Solution: - Implement better pH monitoring - Controlled base addition ph_off->solution_ph check_byproducts Analyze for Byproducts (HPLC/GC-MS) ph_ok->check_byproducts byproducts_high High levels of 2,6-difluorobenzoic acid check_byproducts->byproducts_high byproducts_low Low byproducts check_byproducts->byproducts_low solution_byproducts Solution: - Reduce reaction time/temperature - Optimize work-up to remove acidic impurities byproducts_high->solution_byproducts signaling_pathway cluster_reactants Reactants cluster_products Products & Byproducts A 2,6-Difluorobenzonitrile C This compound (Desired Product) A->C Hydrolysis B H2O D 2,6-Difluorobenzoic Acid (Over-hydrolysis byproduct) C->D Further Hydrolysis E m-Difluorobenzene (Decarboxylation byproduct) D->E Decarboxylation (at high temp.)

References

Interpreting unexpected results in 2,6-Difluorobenzamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 2,6-Difluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a known inhibitor of the bacterial cell division protein FtsZ.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[1][3] It polymerizes at the mid-cell to form a contractile ring structure, known as the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[4][5] By inhibiting FtsZ polymerization, this compound and its derivatives block the formation of the Z-ring, leading to filamentation of the bacteria and ultimately cell death.[6]

Q2: My this compound compound is active in a biochemical FtsZ polymerization assay but shows no or weak activity in a whole-cell antibacterial assay. What could be the reason?

This is a common issue that can arise from several factors:

  • Cell Permeability: The compound may not be effectively crossing the bacterial cell wall and membrane to reach its intracellular target, FtsZ. Gram-negative bacteria, with their outer membrane, can be particularly challenging for compound penetration.

  • Efflux Pumps: The compound might be a substrate for bacterial efflux pumps, which actively transport it out of the cell, preventing it from reaching a high enough intracellular concentration to inhibit FtsZ.

  • Compound Stability: The compound may be unstable or degrade in the cell culture medium over the course of the experiment.[7]

  • Off-Target Effects in Whole Cells: While unlikely to cause a complete lack of activity, off-target effects could complicate the interpretation of whole-cell assays.

Q3: I am observing high variability in the IC50 values for this compound in my FtsZ inhibition assays. What are the potential causes?

High variability in IC50 values for benzamide (B126) compounds can often be attributed to:

  • Poor Solubility and Aggregation: this compound has low solubility in water.[8][9] If not properly solubilized in a stock solvent like DMSO and then diluted in aqueous assay buffers, the compound can precipitate or form aggregates. This leads to an inconsistent effective concentration in the assay.

  • Inconsistent Experimental Conditions: Variations in incubation times, temperature, buffer conditions (pH, salt concentration), and the concentration of FtsZ or GTP can all contribute to variability in IC50 values.[10][11]

  • Protein Quality: The purity and polymerization competency of the FtsZ protein preparation are critical. Ensure the protein is properly purified and pre-cleared by centrifugation before use to remove any aggregates.[12]

Q4: Could my this compound derivative be a Pan-Assay Interference Compound (PAINS)?

While not all benzamides are PAINS, it is a possibility worth considering if your compound shows activity across multiple, unrelated assays.[13][14] PAINS are compounds that interfere with assay readouts through various non-specific mechanisms, such as aggregation, redox activity, or fluorescence interference, leading to false-positive results.[14][15] If you suspect your compound might be a PAINS, it is advisable to perform control experiments to rule out assay interference.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis of this compound

Scenario: You are performing mass spectrometry on your synthesized this compound or a derivative and observe unexpected peaks that do not correspond to the expected molecular ion or known fragments.

Troubleshooting Workflow:

Troubleshooting Unexpected Mass Spectrometry Peaks A Unexpected Peaks Observed in Mass Spectrum B Verify Molecular Ion (M+.) A->B H Check for Impurities from Synthesis A->H C Check for Common Adducts (e.g., Na+, K+, NH4+) B->C M+. not clear F Hypothesize Logical Neutral Losses B->F M+. confirmed D Analyze Isotope Pattern C->D E Consider In-Source Fragmentation or Degradation D->E Pattern inconsistent J High-Resolution MS (HRMS) to Confirm Elemental Composition E->J G Reaction with Residual Water in Collision Cell F->G Losses illogical K MS/MS on Unexpected Peaks G->K I Review Synthesis and Purification Steps H->I

Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.

Detailed Steps:

  • Confirm the Molecular Ion: First, ensure you have correctly identified the molecular ion peak (M+.). For this compound (C7H5F2NO), the molecular weight is approximately 157.12 g/mol .[16]

  • Look for Common Adducts: In electrospray ionization (ESI), it is common to see adducts with sodium (+22 Da), potassium (+38 Da), or ammonium (B1175870) (+17 Da). Check if your unexpected peaks correspond to these additions to your expected molecular weight.

  • Analyze Isotope Patterns: The presence of isotopes can help confirm the elemental composition of an ion.

  • Consider In-Source Fragmentation or Degradation: The compound might be degrading in the ion source or during the experiment. This compound is stable under normal storage conditions but can be incompatible with strong bases and oxidizing agents.[8]

  • Hypothesize Logical Neutral Losses: Common neutral losses from organic molecules include H2O, CO, and NH3.[17] See if the mass difference between the molecular ion and the fragment can be explained by a logical loss.

  • Reaction with Residual Water: It has been reported that some product ions can react with residual water in the collision cell of a mass spectrometer, leading to unexpected peaks.[18]

  • Check for Impurities: The unexpected peaks could be from impurities carried over from the synthesis, such as starting materials or byproducts. Review your synthesis and purification methods.

  • Perform High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and thus the elemental composition of the unexpected peaks, which is a powerful tool for their identification.[17]

  • Perform Tandem Mass Spectrometry (MS/MS): Fragmenting the unexpected peaks themselves can provide structural information to help in their identification.

Issue 2: Low or No Inhibition in FtsZ Polymerization Sedimentation Assay

Scenario: You are testing this compound in an FtsZ polymerization sedimentation assay, but you observe little to no difference in the amount of pelleted FtsZ between your compound-treated sample and the DMSO control.

Troubleshooting Workflow:

Troubleshooting FtsZ Sedimentation Assay A Low/No Inhibition Observed B Check Positive Control (e.g., known FtsZ inhibitor) A->B D Assess Compound Solubility in Assay Buffer A->D Control OK C Verify FtsZ Activity (GTP-dependent polymerization) B->C Control Fails G Verify Protein Integrity and Concentration C->G No Polymerization E Optimize Compound Concentration Range D->E Solubility OK F Check Buffer Conditions (pH, Salt) E->F Concentration OK H Review Incubation Times and Temperature F->H Buffer OK I Consider Alternative Assay (e.g., Light Scattering, GTPase assay) H->I Conditions OK

Caption: Troubleshooting workflow for FtsZ sedimentation assays.

Detailed Steps:

  • Run a Positive Control: Always include a known FtsZ inhibitor in your experiment to ensure the assay is working correctly.

  • Verify FtsZ Activity: Ensure that your FtsZ protein is active. In the absence of any inhibitor, you should see a significant amount of FtsZ in the pellet in the presence of GTP, and very little in the presence of GDP or in the absence of nucleotide.[12]

  • Assess Compound Solubility: As mentioned in the FAQs, poor solubility is a common issue. Visually inspect your compound dilutions for any signs of precipitation. You can also use lower concentrations of DMSO or add a small amount of a non-ionic surfactant, but be sure to test the effect of the surfactant on the assay itself.

  • Optimize Compound Concentration: You may need to test a wider range of concentrations of your this compound derivative to observe inhibition.

  • Check Buffer Conditions: FtsZ polymerization is sensitive to pH and salt concentration.[10][11] Ensure your buffer conditions are optimal for the FtsZ you are using (e.g., from E. coli or B. subtilis).

  • Verify Protein Integrity: Use SDS-PAGE to check the purity and integrity of your FtsZ protein. Ensure the protein concentration is accurate.

  • Review Incubation Times and Temperature: Ensure that the pre-incubation of FtsZ with your compound and the polymerization reaction time and temperature are consistent and appropriate.[12]

  • Consider an Alternative Assay: If sedimentation assays continue to be problematic, consider using an orthogonal assay to measure FtsZ polymerization, such as a light scattering assay or a GTP hydrolysis assay.[10][11]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against S. aureus

CompoundModificationS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)S. aureus (Daptomycin-Resistant) MIC (µg/mL)Reference
3-HBA Non-fluorinated analog>128>128>128[19]
DFHBA 2,6-difluoro analog888[19]
Analog 9 Benzohydroxamic acid>128>128>128[19]
Analog 10 Fluorinated benzohydroxamic acid>128>128>128[19]
Analog 13 Benzohydrazide>128>128>128[19]
Analog 14 Fluorinated benzohydrazide>128>128>128[19]

Data synthesized from a study on the importance of the benzamide motif for FtsZ inhibition.[19] This table highlights the critical role of the this compound motif for antibacterial activity.

Experimental Protocols

Protocol 1: FtsZ Polymerization Sedimentation Assay

This protocol is adapted from established methods for studying FtsZ polymerization.[10][12]

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP stock solution (100 mM)

  • GDP stock solution (100 mM)

  • This compound stock solution (in 100% DMSO)

  • DMSO (for control)

  • Ultracentrifuge with a suitable rotor (e.g., TLA 120.1)

Procedure:

  • Pre-clear the FtsZ protein stock by centrifuging at 100,000 x g for 20 minutes at 4°C to remove any aggregates.

  • Prepare serial dilutions of your this compound compound in polymerization buffer. The final DMSO concentration should be kept constant across all samples (e.g., 2%).

  • In a microcentrifuge tube, mix the FtsZ protein (final concentration typically 5-12 µM) with the desired concentration of your compound or DMSO control.

  • Incubate the mixture at 30°C for 15 minutes to allow for compound binding.

  • Initiate polymerization by adding GTP to a final concentration of 2 mM. For a negative control, add GDP to 2 mM.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Centrifuge the samples at high speed (e.g., 350,000 x g) for 10 minutes at 25°C to pellet the FtsZ polymers.

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in an equal volume of polymerization buffer.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Quantify the amount of FtsZ in the pellet and supernatant using densitometry to determine the extent of polymerization and inhibition.

Protocol 2: GTP Hydrolysis Assay

This assay measures the GTPase activity of FtsZ, which is coupled to its polymerization.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer

  • GTP stock solution

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate (B84403) detection

Procedure:

  • Prepare serial dilutions of your this compound compound in polymerization buffer in a 96-well plate.

  • Add FtsZ protein to each well to the desired final concentration.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding GTP to each well.

  • At various time points, stop the reaction in designated wells by adding the malachite green reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of free phosphate released.

  • Calculate the rate of GTP hydrolysis for each compound concentration and determine the IC50 value.

Mandatory Visualizations

FtsZ Signaling and Cell Division Pathway

Bacterial Cell Division via FtsZ Z-Ring Formation cluster_0 FtsZ Dynamics cluster_1 Inhibition FtsZ_monomer FtsZ Monomers (GTP-bound) FtsZ_polymer FtsZ Protofilaments FtsZ_monomer->FtsZ_polymer Polymerization Z_ring Z-Ring Assembly at Mid-cell FtsZ_polymer->Z_ring Divisome Recruitment of Divisome Proteins (e.g., FtsA, ZipA) Z_ring->Divisome DFB This compound DFB->FtsZ_polymer Inhibits Polymerization Constriction Z-Ring Constriction Divisome->Constriction Septum Septum Formation Constriction->Septum Cytokinesis Cell Division Septum->Cytokinesis

References

Validation & Comparative

Unveiling the Interaction: A Comparative Guide to the Binding of 2,6-Difluorobenzamide and its Analogs to FtsZ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding of 2,6-Difluorobenzamide and its derivatives to the bacterial cell division protein FtsZ. Supported by experimental data, this document delves into the quantitative binding affinities, mechanisms of action, and experimental protocols, offering a comprehensive resource for evaluating this promising class of antibacterial agents.

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that is crucial for cytokinesis. Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death. The this compound scaffold has emerged as a potent inhibitor of FtsZ, with derivatives like PC190723 demonstrating significant antibacterial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus.

This guide presents a comparative analysis of this compound derivatives and other FtsZ inhibitors, focusing on their binding characteristics and inhibitory activities.

Quantitative Comparison of FtsZ Inhibitors

The following table summarizes the quantitative data for this compound derivatives and two alternative FtsZ inhibitors, Berberine and Totarol. This data allows for a direct comparison of their binding affinities and antibacterial potencies.

CompoundClassTarget Organism(s)Binding Affinity (Kd)IC50Minimum Inhibitory Concentration (MIC)
PC190723 This compound derivativeStaphylococcus aureus, Bacillus subtilis~10 µM (apparent affinity for Bs-FtsZ polymers)[1]150-154 nM (BindingDB: 3VOB)[2]0.5 - 1 µg/mL against S. aureus[3][4]
DFMBA (2,6-difluoro-3-methoxybenzamide) This compound derivativeBacillus subtilisWeak binding, estimated to be two orders of magnitude lower than PC190723[1][5]Not widely reportedHigher than PC190723
Compound 20 This compound derivativeB. subtilis, S. aureus0.7 µM (BsFtsZ), 1.3 µM (SaFtsZ)[6]Not specified25-50 µM against MRSA, S. haemolyticus, and S. epidermidis[6]
Berberine Natural Plant AlkaloidEscherichia coli, S. aureus~0.023 µM (E. coli FtsZ)[7][8], 26.6 nM (E. coli FtsZ)[9][10]272 µM (GTPase activity, S. aureus FtsZ)[11]100-400 µg/mL against Gram-positive bacteria[11]
Totarol Diterpenoid PhenolMycobacterium tuberculosis, Bacillus subtilis11 ± 2.3 µM (M. tuberculosis FtsZ)[12]Not specified2 µM against B. subtilis[12]

Mechanism of Action: Stabilizing the FtsZ Polymer

Unlike inhibitors that target the GTP-binding site, this compound derivatives like PC190723 bind to an allosteric site located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ.[2][13] This binding event stabilizes the polymeric form of FtsZ.[1][5] By locking FtsZ in a polymerized state, these compounds prevent the dynamic assembly and disassembly of the Z-ring, which is essential for its constrictive function during cell division. This ultimately leads to the inhibition of cytokinesis and bacterial cell death.[14]

The following diagram illustrates the proposed mechanism of action for this compound derivatives.

G Mechanism of Action of this compound Derivatives FtsZ_monomer FtsZ Monomer FtsZ_polymer FtsZ Polymer (Protofilament) FtsZ_monomer->FtsZ_polymer GTP-dependent polymerization Stabilized_polymer Stabilized FtsZ Polymer FtsZ_polymer->Stabilized_polymer Z_ring_dynamics Dynamic Z-ring Assembly and Disassembly FtsZ_polymer->Z_ring_dynamics DFB This compound Derivative (e.g., PC190723) DFB->FtsZ_polymer Binds to allosteric site DFB->Stabilized_polymer Stabilized_polymer->Inhibition Prevents disassembly Cell_division Bacterial Cell Division Z_ring_dynamics->Cell_division Inhibition->Z_ring_dynamics Disrupts Inhibition->Cell_division Blocks

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

Experimental Protocols

Verifying the binding and inhibitory activity of compounds like this compound against FtsZ involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization Assay

This competitive binding assay is used to determine the binding affinity of a compound to FtsZ. It relies on the change in polarization of fluorescently labeled probes upon displacement by a test compound.[6][15]

Protocol:

  • Preparation of FtsZ Polymers: Incubate purified FtsZ protein with a slowly hydrolyzable GTP analog (e.g., GMPCPP) and MgCl₂ to induce polymerization.[6]

  • Probe Binding: Add a fluorescently labeled benzamide (B126) probe to the FtsZ polymer solution. The probe will bind to the allosteric site, resulting in a high fluorescence polarization value.[6]

  • Competitive Displacement: Add the test compound (e.g., a this compound derivative) at varying concentrations. If the compound binds to the same site as the probe, it will displace the probe, causing a decrease in fluorescence polarization.[6]

  • Data Analysis: Measure the fluorescence polarization at each compound concentration. The data is then used to calculate the dissociation constant (Kd) of the test compound.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization dynamics. Inhibitors can either stimulate or inhibit this activity depending on their mechanism of action.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing purified FtsZ protein, MgCl₂, and KCl.[3]

  • Inhibitor Incubation: Incubate the FtsZ protein with the test compound at various concentrations.[3]

  • Initiation of Reaction: Start the reaction by adding GTP.[3]

  • Phosphate (B84403) Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.[3][16]

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in GTPase activity (IC50).

FtsZ Polymerization (Sedimentation) Assay

This assay directly visualizes the effect of an inhibitor on FtsZ polymer formation.

Protocol:

  • Polymerization Reaction: Incubate purified FtsZ with GTP and the test compound.

  • Sedimentation: Centrifuge the reaction mixture at high speed to pellet the FtsZ polymers.

  • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE to quantify the amount of polymerized FtsZ. An effective inhibitor will alter the amount of FtsZ in the pellet.

Z-ring Formation Assay (in vivo)

This assay assesses the effect of the inhibitor on FtsZ localization and Z-ring formation within bacterial cells.

Protocol:

  • Bacterial Culture: Grow a bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP).[3]

  • Inhibitor Treatment: Treat the bacterial culture with the test compound.

  • Microscopy: Visualize the localization of the fluorescently tagged FtsZ using fluorescence microscopy.

  • Analysis: Observe for changes in Z-ring morphology, such as delocalization or filamentation of the cells, which indicate inhibition of FtsZ function.[3]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for confirming FtsZ binding and a logical comparison of the featured inhibitors.

G Experimental Workflow for Confirming FtsZ Binding FP_Assay Fluorescence Polarization Assay (Binding Affinity - Kd) GTPase_Assay GTPase Activity Assay (Functional Activity - IC50) Polymerization_Assay Polymerization Assay (Effect on Assembly) Z_Ring_Assay Z-ring Formation Assay (Cellular Target Engagement) MIC_Determination MIC Determination (Antibacterial Potency) Compound Test Compound (e.g., this compound derivative) Compound->FP_Assay Compound->GTPase_Assay Compound->Polymerization_Assay Compound->Z_Ring_Assay Compound->MIC_Determination

Caption: A typical experimental workflow for characterizing FtsZ inhibitors.

G Comparative Overview of FtsZ Inhibitors cluster_DFB cluster_Berberine cluster_Totarol FtsZ FtsZ Protein DFB This compound (e.g., PC190723) FtsZ->DFB Berberine Berberine FtsZ->Berberine Totarol Totarol FtsZ->Totarol Binding_DFB Binding Site: Allosteric (Interdomain Cleft) DFB->Binding_DFB MoA_DFB Mechanism: Polymer Stabilization DFB->MoA_DFB Potency_DFB Potency: High (nM - low µM) DFB->Potency_DFB Binding_Berberine Binding Site: Likely GTP-binding pocket Berberine->Binding_Berberine MoA_Berberine Mechanism: Inhibits assembly & GTPase activity Berberine->MoA_Berberine Potency_Berberine Potency: Very High (nM) Berberine->Potency_Berberine Binding_Totarol Binding Site: Induces conformational change Totarol->Binding_Totarol MoA_Totarol Mechanism: Decreases assembly & GTPase activity Totarol->MoA_Totarol Potency_Totarol Potency: Moderate (µM) Totarol->Potency_Totarol

Caption: A logical comparison of key features of different FtsZ inhibitors.

References

Comparative Analysis of 2,6-Difluorobenzamide and its Analogs as FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial activity, structure-activity relationships, and experimental evaluation of 2,6-difluorobenzamide-based compounds.

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. One promising target is the filamentous temperature-sensitive protein Z (FtsZ), a bacterial tubulin homolog essential for cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. This compound has emerged as a key scaffold for the development of potent FtsZ inhibitors. This guide provides a comparative analysis of this compound and its analogs, summarizing their antibacterial activity, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Performance Comparison of this compound Analogs

The antibacterial efficacy of this compound analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values of representative analogs, highlighting the structure-activity relationships (SAR) that govern their potency.

Table 1: Antibacterial Activity (MIC in µg/mL) of 3-Substituted this compound Derivatives [1]

CompoundRBacillus subtilis ATCC 9372Staphylococcus aureus ATCC 29213 (MSSA)Staphylococcus aureus ATCC 43300 (MRSA)
7 3-chloroalkoxy0.2548
12 3-bromoalkoxy188
17 3-alkyloxy0.544

MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Antibacterial Activity (MIC in µg/mL) of Tripartite 2,6-Difluorobenzamides with Different Heterocyclic Scaffolds [2]

CompoundHeterocyclic ScaffoldRS. aureus ATCC 29213 (MSSA)S. aureus SF8300 (MRSA)S. aureus ST20171643 (Daptomycin-resistant)
II.a 1,2,4-oxadiazoleH161632
II.b 1,2,4-oxadiazole4-F8816
II.c 1,2,4-oxadiazole4-tert-butyl0.511
III.a 1,3,4-oxadiazoleH>256>256>256
III.b 1,3,4-oxadiazole4-F128128256
III.c 1,3,4-oxadiazole4-tert-butyl6464128
IV 1,2,3-triazoleVarious>256>256>256

These tables demonstrate that modifications to the this compound scaffold significantly impact antibacterial activity. For instance, the nature of the substituent at the 3-position and the type of central heterocyclic ring play a crucial role in determining the potency against both susceptible and resistant strains of Staphylococcus aureus.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antibacterial compounds. Below are the methodologies for key assays used to characterize this compound analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (A600) using a microplate reader.

FtsZ Polymerization Assay

This assay measures the ability of the compounds to interfere with the GTP-dependent polymerization of FtsZ.

Protocol:

  • Reaction Mixture Preparation: Purified FtsZ protein is prepared in a polymerization buffer (e.g., MES buffer with KCl and MgCl2).

  • Initiation of Polymerization: The reaction is initiated by the addition of GTP.

  • Measurement: FtsZ polymerization can be monitored by several methods:

    • Light Scattering: An increase in light scattering at a 90° angle indicates polymer formation and can be measured over time using a fluorometer.

    • Sedimentation Assay: Following incubation, FtsZ polymers are pelleted by ultracentrifugation. The amount of FtsZ in the pellet (polymerized) and supernatant (unpolymerized) is quantified by SDS-PAGE and densitometry.

  • Inhibitor Testing: The assay is performed in the presence and absence of the test compounds to determine their effect on the extent and rate of FtsZ polymerization.

FtsZ GTPase Activity Assay

FtsZ exhibits GTPase activity that is coupled to its polymerization. This assay measures the rate of GTP hydrolysis.

Protocol:

  • Reaction Setup: The reaction mixture contains purified FtsZ, the test compound (or vehicle control), and a reaction buffer.

  • Initiation: The reaction is started by the addition of GTP.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate released from GTP hydrolysis is measured over time. A common method is the malachite green assay, where the formation of a colored complex with phosphate is quantified spectrophotometrically.

  • Data Analysis: The GTPase activity is calculated from the rate of phosphate release. The effect of the inhibitor is determined by comparing the activity in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathway and experimental workflows.

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibition Mechanism FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers FtsZ_monomers->FtsZ_polymers GTP Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_division Cell Division Z_ring->Cell_division Inhibitor This compound Analogs Inhibitor->FtsZ_polymers Stabilization/ Aberrant Polymerization

Caption: Mechanism of action of this compound analogs on FtsZ.

MIC_Workflow Start Start: Prepare Bacterial Inoculum and Compound Dilutions Inoculate Inoculate Microtiter Plate Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Bacterial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End: Record MIC Value Determine_MIC->End

Caption: Experimental workflow for MIC determination.

FtsZ_Assay_Workflow Start Start: Prepare FtsZ and Test Compounds Initiate_Polymerization Initiate Polymerization with GTP Start->Initiate_Polymerization Monitor_Polymerization Monitor Polymerization (Light Scattering or Sedimentation) Initiate_Polymerization->Monitor_Polymerization Measure_GTPase Measure GTPase Activity (Malachite Green Assay) Initiate_Polymerization->Measure_GTPase Analyze Analyze Data to Determine Inhibitory Effect Monitor_Polymerization->Analyze Measure_GTPase->Analyze End End: Report IC50/EC50 Values Analyze->End

Caption: Workflow for FtsZ polymerization and GTPase activity assays.

References

Validating the In Vivo Antibacterial Efficacy of 2,6-Difluorobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with unique mechanisms of action. 2,6-Difluorobenzamide and its derivatives have shown promise as potent inhibitors of the bacterial cell division protein FtsZ, a novel and attractive target for antibacterial therapy. This guide provides an objective comparison of the in vivo efficacy of a this compound derivative, TXA-707 (the active metabolite of the prodrug TXA-709), with the established antibiotics Linezolid and Vancomycin, specifically in a neutropenic murine thigh infection model against Staphylococcus aureus.

Performance Comparison: this compound Derivative vs. Standard-of-Care Antibiotics

The following tables summarize the in vivo antibacterial efficacy of TXA-707, Linezolid, and Vancomycin against Staphylococcus aureus in a neutropenic murine thigh infection model. This model is a standard for preclinical antibiotic evaluation, mimicking a severe soft tissue infection in an immunocompromised host.

Table 1: In Vitro Susceptibility of Staphylococcus aureus
AntibioticStrain(s)MIC (μg/mL)
TXA-707 Methicillin-Susceptible S. aureus (MSSA) & Methicillin-Resistant S. aureus (MRSA)1[1][2]
Linezolid MSSA & MRSA1 - 4[3]
Vancomycin MSSA & MRSA1 - 4[4]
Table 2: In Vivo Efficacy in Neutropenic Murine Thigh Infection Model (24-hour treatment)
AntibioticEfficacy EndpointRequired Dose / Exposure (Total Drug)
TXA-709 (prodrug of TXA-707) Net Stasis 24-h AUC/MIC of 122[1][2]
1-log10 Kill 24-h AUC/MIC of 243[1][2]
Linezolid Net Stasis 133 - 167 mg/kg/24h[3]
>1-log10 Kill 100 mg/kg, b.i.d.
Vancomycin Net Stasis fAUC/MIC of 77.9[4]
1-log10 Kill fAUC/MIC of 282[4]
4.4 - 5.2 log10 reduction 100 - 800 mg/kg[5]

Note: AUC/MIC refers to the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration. fAUC refers to the free drug AUC. b.i.d. means twice daily administration.

Mechanism of Action: A Novel Approach to Bacterial Cell Division

This compound derivatives represent a novel class of antibiotics that target the bacterial cytoskeletal protein FtsZ.[6][7] FtsZ is essential for bacterial cell division, forming a contractile ring (the Z-ring) at the division site.[7] By inhibiting FtsZ polymerization and function, this compound and its analogues prevent the formation of the Z-ring, leading to a blockage of cell division and ultimately bacterial cell death.[6][7] This mechanism is distinct from that of many existing antibiotics, making it a valuable tool against resistant strains.

In contrast, Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

cluster_0 This compound Action 2_6_Difluorobenzamide This compound FtsZ FtsZ Protein 2_6_Difluorobenzamide->FtsZ Inhibits Z_Ring Z-Ring Formation FtsZ->Z_Ring Polymerizes into Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Essential for Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Blockage leads to

Signaling pathway of this compound's antibacterial action.

Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing the neutropenic murine thigh infection model. A detailed methodology for this key experiment is provided below.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections, particularly in an immunocompromised state.

1. Induction of Neutropenia:

  • Mice (typically Swiss Albino or similar strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[5][8] This ensures a low neutrophil count, mimicking an immunocompromised state.

2. Infection:

  • A logarithmic-phase culture of Staphylococcus aureus is prepared and diluted to the desired concentration.

  • A specific volume of the bacterial suspension (e.g., 0.1 mL) is injected directly into the thigh muscle of the neutropenic mice.[5][8]

3. Treatment:

  • Treatment with the test compound (e.g., TXA-709, Linezolid, or Vancomycin) or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours).

  • The antibiotics are administered via a clinically relevant route, such as oral gavage or subcutaneous injection, at various dosing regimens.[1][3]

4. Efficacy Evaluation:

  • After a defined treatment period (typically 24 hours), the mice are euthanized.

  • The infected thigh muscles are aseptically excised, weighed, and homogenized in a sterile buffer.

  • The homogenate is serially diluted and plated on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per gram of tissue.

  • The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the control group and the initial bacterial load at the start of treatment.

cluster_workflow Experimental Workflow: Neutropenic Thigh Model A Induce Neutropenia (Cyclophosphamide) B Bacterial Inoculation (S. aureus into thigh) A->B C Initiate Treatment (Antibiotic or Vehicle) B->C D 24-hour Treatment Period C->D E Euthanize and Excise Thigh D->E F Homogenize Tissue E->F G Plate Serial Dilutions F->G H Enumerate CFU/gram G->H

Workflow of the neutropenic murine thigh infection model.

Logical Comparison of Antibacterial Effects

The distinct mechanisms of action of this compound derivatives, Linezolid, and Vancomycin result in different cellular consequences for the bacteria. The following diagram illustrates the logical relationship between the drug classes and their ultimate antibacterial effect.

cluster_DFB This compound cluster_LZD Linezolid cluster_VANC Vancomycin Drug_Class Antibiotic Class DFB_Target FtsZ Inhibition LZD_Target 50S Ribosome Binding VANC_Target Peptidoglycan Precursor Binding DFB_Effect Cell Division Blockage DFB_Target->DFB_Effect Bacterial_Death Bactericidal/Bacteriostatic Effect DFB_Effect->Bacterial_Death LZD_Effect Protein Synthesis Inhibition LZD_Target->LZD_Effect LZD_Effect->Bacterial_Death VANC_Effect Cell Wall Synthesis Inhibition VANC_Target->VANC_Effect VANC_Effect->Bacterial_Death

Logical flow from drug target to antibacterial effect.

References

A Comparative Guide to the Cross-Reactivity Profile of 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of 2,6-Difluorobenzamide's interactions with proteins. While primarily known for its inhibitory action on the bacterial cell division protein FtsZ, understanding its potential for cross-reactivity with other proteins is crucial for further therapeutic development and safety assessment. This document summarizes available data, outlines experimental approaches for evaluating off-target effects, and presents this information in a clear, comparative format.

I. Introduction to this compound and its Primary Target

This compound is a chemical compound that serves as an important intermediate in the synthesis of benzoylurea (B1208200) insecticides.[1] It is also a key pharmacophore in the development of allosteric inhibitors targeting the bacterial cell division protein FtsZ.[2][3] The 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) derivative, for which crystallographic data of its complex with FtsZ is available, has demonstrated greater antibacterial activity against S. aureus than its non-fluorinated counterpart.[2][3] Given its therapeutic potential, a thorough evaluation of its selectivity and potential for off-target interactions is imperative.

II. On-Target Interaction: Binding with FtsZ

Molecular docking and conformational analysis studies have elucidated the specific interactions between this compound derivatives and the allosteric binding site of FtsZ. The fluorine atoms on the benzamide (B126) ring induce a non-planar conformation, which is energetically more favorable for binding to the protein.[2][3]

Key interactions include:

  • Hydrophobic Interactions: The difluoroaromatic ring engages in strong hydrophobic interactions with several key residues within the allosteric pocket. Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263.[2][3]

  • Hydrogen Bonds: The carboxamide group is critical for activity and forms essential hydrogen bonds with residues Val207, Leu209, and Asn263.[2] Modification of this group leads to inactive compounds.[2][3]

FtsZ_Interaction cluster_ligand This compound cluster_protein FtsZ Allosteric Pocket Ligand This compound (DFMBA derivative) Val203 Val203 Ligand->Val203 Hydrophobic (2-fluoro) Val297 Val297 Ligand->Val297 Hydrophobic (2-fluoro) Asn263_hydrophobic Asn263 Ligand->Asn263_hydrophobic Hydrophobic (6-fluoro) Val207 Val207 Ligand->Val207 H-Bond (carboxamide) Leu209 Leu209 Ligand->Leu209 H-Bond (carboxamide) Asn263_hbond Asn263 Ligand->Asn263_hbond H-Bond (carboxamide) Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_output Output Protein_Array Protein Array Screening (Labeled this compound) SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) Protein_Array->SPR Identify Hits Affinity_Chromo Affinity Chromatography-MS (Immobilized this compound) Affinity_Chromo->SPR Identify Hits ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) SPR->ITC Confirm Binding Cellular_Assay Cell-Based Functional Assays (Phenotypic Effects) ITC->Cellular_Assay Characterize Interaction Profile Cross-Reactivity Profile (Selectivity, Off-Target Liabilities) Cellular_Assay->Profile Assess Biological Relevance

References

Comparing the efficacy of different 2,6-Difluorobenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2,6-Difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The efficacy of each route is evaluated based on experimental data, with a focus on reaction yield, purity, and conditions. Detailed experimental protocols for key methods are provided, alongside visualizations of the synthetic pathways and a representative experimental workflow.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through two main strategies: the hydrolysis of 2,6-difluorobenzonitrile (B137791) and the ammonolysis of 2,6-difluorobenzoic acid or its derivatives. Each approach encompasses several methods with distinct advantages and disadvantages.

Route 1: Hydrolysis of 2,6-Difluorobenzonitrile

This is a widely employed industrial route, utilizing the readily available 2,6-difluorobenzonitrile as the starting material. The nitrile group is converted to an amide group through various hydrolytic methods.

  • Acid-Catalyzed Hydrolysis: This classic method involves heating 2,6-difluorobenzonitrile with a strong acid, such as concentrated sulfuric acid. While effective, this process often requires harsh conditions and neutralization of large amounts of acid, leading to significant waste generation.

  • Base-Catalyzed Hydrolysis with Hydrogen Peroxide: A more common and often higher-yielding approach involves the use of a base, such as sodium hydroxide (B78521), as a catalyst in the presence of hydrogen peroxide.[1][2] This method generally proceeds under milder conditions than acid-catalyzed hydrolysis and can produce high purity this compound.[1]

  • Non-Catalytic Hydrolysis in Near-Critical Water: A greener alternative involves the hydrolysis of 2,6-difluorobenzonitrile in water at high temperatures and pressures (near-critical conditions).[3] This method avoids the use of acid or base catalysts, simplifying the process and reducing environmental impact.[3]

  • Microbial Hydrolysis: An enzymatic approach utilizing microorganisms or their nitrilase enzymes can also achieve the hydrolysis of 2,6-difluorobenzonitrile to this compound.[4] This method offers high selectivity and operates under mild, environmentally benign conditions, though it may be less suitable for large-scale industrial production.[4]

Route 2: Ammonolysis of 2,6-Difluorobenzoic Acid and its Derivatives

This route starts with 2,6-difluorobenzoic acid and introduces the amide group through reaction with ammonia (B1221849) or an amine.[5] To facilitate this reaction, the carboxylic acid is often converted to a more reactive derivative.

  • Direct Ammonolysis of 2,6-Difluorobenzoic Acid: The direct reaction of 2,6-difluorobenzoic acid with ammonia requires a dehydrating agent to remove the water formed during the reaction and drive the equilibrium towards the amide product.[5]

  • From 2,6-Difluorobenzoyl Chloride: A more efficient method involves the conversion of 2,6-difluorobenzoic acid to its acid chloride, 2,6-difluorobenzoyl chloride.[5] This highly reactive intermediate readily reacts with ammonia to produce this compound in high yield.[5]

Data Presentation: Comparison of Synthesis Routes
Synthesis Route Starting Material Key Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Key Advantages Key Disadvantages
Acid-Catalyzed Hydrolysis 2,6-DifluorobenzonitrileConcentrated H₂SO₄, Water80-85°C, 12 hModerate to HighGoodSimple reagentsHarsh conditions, significant waste
Base-Catalyzed Hydrolysis 2,6-DifluorobenzonitrileNaOH, H₂O₂20-50°C, 0.5-2 hup to 95>99High yield and purity, mild conditionsRequires careful control of exotherm
Non-Catalytic Hydrolysis 2,6-DifluorobenzonitrileDeionized Water200-350°C, 1-10 hHighGoodGreen process, no catalyst neededRequires high pressure equipment
Ammonolysis (from Acid Chloride) 2,6-Difluorobenzoyl ChlorideAmmoniaTypically low temperatureHighGoodHigh reactivity, good yieldRequires preparation of acid chloride

Experimental Protocols

Base-Catalyzed Hydrolysis of 2,6-Difluorobenzonitrile

This protocol is based on a typical industrial production method.[2]

Materials:

  • 2,6-Difluorobenzonitrile

  • Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl) for neutralization

  • Deionized Water

Procedure:

  • Charge a reaction vessel with 2,6-difluorobenzonitrile.

  • Under agitation, add sodium hydroxide to the reactor.

  • Heat the mixture to a temperature between 20-50°C.

  • Slowly add 30% hydrogen peroxide to the mixture, maintaining the temperature and a pH between 8 and 10.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the concentration of 2,6-difluorobenzonitrile is below 0.5%.

  • Once the reaction is complete, continue stirring for an additional 0.5-2 hours.

  • Cool the reaction mixture to below 10°C to precipitate the product.

  • Isolate the solid product by filtration.

  • Wash the filter cake with water until the pH of the filtrate is neutral (pH 7-8).

  • Dry the solid product in an oven at 70-100°C to obtain this compound.

Ammonolysis of 2,6-Difluorobenzoyl Chloride

This protocol describes a general procedure for the synthesis of this compound from its acid chloride.[5]

Materials:

  • 2,6-Difluorobenzoyl Chloride

  • Aqueous Ammonia (e.g., 28-30%)

  • An organic solvent (e.g., Dichloromethane or Diethyl Ether)

  • Deionized Water

Procedure:

  • Dissolve 2,6-difluorobenzoyl chloride in an appropriate organic solvent in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathways cluster_hydrolysis Route 1: Hydrolysis cluster_methods_h cluster_ammonolysis Route 2: Ammonolysis DFBN 2,6-Difluorobenzonitrile Acid Acid-Catalyzed (H₂SO₄) DFBN->Acid Base Base-Catalyzed (NaOH, H₂O₂) DFBN->Base Water Near-Critical Water DFBN->Water Enzyme Microbial Hydrolysis DFBN->Enzyme Product This compound Acid->Product H₂O Base->Product H₂O Water->Product H₂O Enzyme->Product H₂O DFBA 2,6-Difluorobenzoic Acid DFBC 2,6-Difluorobenzoyl Chloride DFBA->DFBC SOCl₂ or (COCl)₂ DFBA->Product NH₃, Dehydrating Agent DFBC->Product NH₃ Experimental_Workflow Start Start Reaction Reaction Setup: - Charge 2,6-Difluorobenzonitrile - Add Catalyst (e.g., NaOH) - Heat to Reaction Temp. Start->Reaction Addition Reagent Addition: - Slow addition of H₂O₂ - Maintain Temp. & pH Reaction->Addition Monitoring Reaction Monitoring: - HPLC analysis Addition->Monitoring Monitoring->Addition Incomplete Workup Work-up: - Cool to precipitate - Filter product Monitoring->Workup Reaction Complete Purification Purification: - Wash with water - Dry the product Workup->Purification End Final Product: This compound Purification->End

References

Head-to-Head Comparison: 2,6-Difluorobenzamide Derivatives Versus Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Among the promising candidates, 2,6-difluorobenzamide and its derivatives have emerged as potent inhibitors of bacterial cell division. This guide provides a comprehensive head-to-head comparison of this compound derivatives with established antibiotics, supported by experimental data and detailed protocols to facilitate further research and development.

Executive Summary

This compound derivatives represent a novel class of antibacterial agents that specifically target the Filamentous temperature-sensitive protein Z (FtsZ).[1][2] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to the disruption of cytokinesis and subsequent bacterial cell death.[1][2] This mechanism is distinct from that of most commercially available antibiotics, which primarily target cell wall synthesis, protein synthesis, or DNA replication. This unique mode of action makes this compound derivatives particularly promising against multidrug-resistant (MDR) pathogens.

Experimental data indicates that these compounds exhibit significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4][5] While their efficacy against Gram-negative bacteria is generally limited due to efflux pump activity, some derivatives have shown promise when used in combination with efflux pump inhibitors.[3][4]

Mechanism of Action: FtsZ Inhibition

The primary target of this compound derivatives is the FtsZ protein, a homolog of eukaryotic tubulin. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins. The Z-ring constricts to divide the cell into two daughter cells.

This compound derivatives bind to a specific site on FtsZ, leading to the stabilization of FtsZ polymers.[2] This hyper-stabilization disrupts the normal dynamics of the Z-ring, preventing its constriction and ultimately blocking cell division.[2]

FtsZ_Inhibition Signaling Pathway of FtsZ Inhibition FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-ring Formation FtsZ_monomers->Z_ring Polymerization Stabilized_Polymers Hyper-stabilized FtsZ Polymers FtsZ_monomers->Stabilized_Polymers Aberrant Polymerization GTP GTP GTP->Z_ring GTP Hydrolysis Cell_Division Bacterial Cell Division Z_ring->Cell_Division DFB This compound Derivatives DFB->FtsZ_monomers Binds to FtsZ DFB->Stabilized_Polymers No_Division Inhibition of Cell Division Stabilized_Polymers->No_Division

Mechanism of FtsZ inhibition by this compound derivatives.

Comparative Performance Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against key bacterial strains in comparison to well-known antibiotics. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: MIC (µg/mL) Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilis
This compound Derivative (II.c) 0.5 - 10.5 - 1Not Reported
PC190723 (a potent benzamide (B126) derivative) 110.25
Oxacillin 0.25>256 (Resistant)0.125
Vancomycin 110.5
Linezolid 221
Ciprofloxacin 0.510.25

Data compiled from multiple sources.[5][6] Note that MIC values can vary slightly between studies depending on the specific strains and testing conditions.

Table 2: MIC (µg/mL) Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosa
This compound Derivative (MST A9) >512>512
PC190723 >128>128
Ciprofloxacin 0.0150.5
Gentamicin 0.51
Imipenem 0.252

Data indicates the generally lower efficacy of this compound derivatives against Gram-negative organisms, largely attributed to efflux pumps.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

MIC_Workflow Workflow for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Test Compound in Broth serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental workflow for the MIC assay.

Materials:

  • Test compound (this compound derivative or antibiotic)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform two-fold serial dilutions of the test compound in CAMHB in the 96-well plate.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[10][11]

Procedure:

  • Prepare a bacterial culture in the logarithmic growth phase.

  • Add the test compound at various concentrations (e.g., 2x, 4x, and 8x MIC).

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

  • Incubate the plates and count the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compounds against mammalian cells.[7]

Cytotoxicity_Workflow Workflow for Cytotoxicity (MTT) Assay start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells add_compound Add Test Compound at Varying Concentrations seed_cells->add_compound incubate_24h Incubate for 24-72 hours add_compound->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Experimental workflow for the cytotoxicity assay.

Procedure:

  • Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This compound derivatives demonstrate significant potential as a new class of antibiotics, particularly for treating infections caused by Gram-positive pathogens, including those with established resistance to current therapies. Their novel mechanism of action, targeting the essential cell division protein FtsZ, makes them a valuable addition to the antimicrobial arsenal.

Further research should focus on:

  • Optimizing the chemical structure to enhance activity against Gram-negative bacteria, potentially by designing compounds that evade efflux pumps or by co-administering them with efflux pump inhibitors.

  • Conducting extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates.

  • Investigating the potential for resistance development to this new class of compounds.

The data and protocols presented in this guide offer a solid foundation for the continued exploration and development of this compound-based therapeutics in the ongoing battle against antimicrobial resistance.

References

Unveiling the Therapeutic Potential of 2,6-Difluorobenzamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,6-difluorobenzamide derivatives, detailing their structure-activity relationships (SAR) as both potent antibacterial agents targeting FtsZ and as novel inhibitors of store-operated calcium (SOC) channels implicated in cancer. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes critical biological pathways and experimental workflows.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting distinct biological entities. This guide delves into the SAR of two prominent classes of these derivatives, offering a comparative analysis of their performance and the subtle molecular modifications that dictate their therapeutic application.

Antibacterial Activity: Targeting the Bacterial Division Protein FtsZ

A significant body of research has focused on this compound derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial prokaryotic cytoskeletal protein essential for bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation and eventual lysis of the bacterial cell, presenting a promising strategy to combat antibiotic resistance.

Structure-Activity Relationship of FtsZ Inhibitors

The antibacterial potency of these derivatives is intricately linked to the nature of the substituent at the 3-position of the benzamide (B126) ring.

  • Alkyl and Aryl Ethers: The introduction of various alkoxy and aryloxy groups at the 3-position has been extensively explored. Generally, the presence of a linker, often an ether, connecting to another cyclic or acyclic moiety is crucial for activity.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as oxadiazoles, has been shown to significantly enhance antibacterial activity. For instance, a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked via a methylene (B1212753) group to the this compound core exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1]

  • Halogenation: The presence of the 2,6-difluoro substitution on the benzamide ring is critical for potent FtsZ inhibition. These fluorine atoms are believed to induce a non-planar conformation of the benzamide moiety, which is favorable for binding to the allosteric site of FtsZ.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various bacterial strains. Lower MIC values indicate higher potency.

Compound ID3-Position SubstituentBacterial StrainMIC (µg/mL)Reference
1 3-chloroalkoxyBacillus subtilis0.25-1[2]
2 3-bromoalkoxyBacillus subtilis0.25-1[2]
3 3-alkyloxyBacillus subtilis0.25-1[2]
4 3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-ylmethylS. aureus0.5-1[1]
5 3-O-chlorobenzylB. subtilis ATCC93720.5[3]
6 3-O-chlorobenzylMRSA ATCC292134[3]
7 3-O-methylbenzylS. aureus ATCC259232[3]

Anticancer Activity: Inhibition of Store-Operated Calcium Channels

More recently, this compound derivatives have been identified as inhibitors of store-operated calcium (SOC) channels, which play a critical role in calcium signaling pathways that are often dysregulated in cancer, contributing to processes like cell migration and proliferation.

Structure-Activity Relationship of SOC Channel Inhibitors

The SAR for SOC channel inhibition differs significantly from that of FtsZ inhibition, highlighting the scaffold's adaptability. Here, the focus shifts to N-substituted derivatives.

  • N-Aryl Substitution: The key to SOC inhibitory activity lies in the substitution on the amide nitrogen. The presence of a substituted aryl group, particularly a pyridine (B92270) ring, is a recurring feature in active compounds.

  • Biphenyl Moiety: A biphenyl-like structure, where one of the phenyl rings is a pyridine, appears to be a critical pharmacophore. For example, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004) demonstrated prominent inhibitory ability on SOCs.[4]

Quantitative Comparison of SOC Channel Inhibitory Activity

The inhibitory concentration (IC50) and other relevant metrics for SOC channel inhibition are presented below.

Compound IDN-SubstituentAssayIC50 (µM)Reference
MPT0M004 5-(4-fluorophenyl)pyridin-2-ylSOCE Inhibition~1[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 3-O-Arylalkyl-2,6-difluorobenzamide Derivatives:

  • Starting Material: 3-Hydroxy-2,6-difluorobenzamide.

  • Alkylation: To a solution of 3-hydroxy-2,6-difluorobenzamide in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the appropriate arylalkyl halide.

  • Reaction: Stir the mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Serially dilute the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

FtsZ Polymerization Assay

The effect of the compounds on FtsZ polymerization can be monitored by light scattering.

  • Reaction Mixture: Prepare a reaction mixture containing purified FtsZ protein in a polymerization buffer (e.g., MES buffer with MgCl2 and KCl).

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation: Initiate polymerization by adding GTP.

  • Measurement: Monitor the change in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer. An increase in light scattering indicates FtsZ polymerization.

Store-Operated Calcium Entry (SOCE) Assay

SOCE can be measured using calcium imaging with a fluorescent indicator like Fura-2 AM.

  • Cell Loading: Load the cells (e.g., colorectal cancer cell line) with Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) in a calcium-free buffer.

  • Store Depletion: Deplete the intracellular calcium stores by adding a SERCA pump inhibitor (e.g., thapsigargin) in the calcium-free buffer.

  • Calcium Re-addition: Re-introduce calcium to the extracellular solution and measure the subsequent increase in the F340/F380 ratio, which represents SOCE.

  • Inhibitor Testing: Pre-incubate the cells with the test compound before store depletion to assess its inhibitory effect on SOCE.

Wound-Healing Migration Assay

This assay is used to evaluate the effect of SOC inhibitors on cancer cell migration.

  • Cell Monolayer: Grow a confluent monolayer of cancer cells in a culture plate.

  • Scratch Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the test compound or vehicle control.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

  • Analysis: Measure the width of the scratch at each time point to determine the rate of cell migration and wound closure.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell cluster_drug This compound Derivative FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Lysis Cell Lysis Cell_Division->Lysis Blocked Inhibitor Inhibitor Inhibitor->FtsZ_polymers Inhibition

Caption: FtsZ Inhibition Pathway

SOCE_Inhibition_Pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane cluster_drug This compound Derivative STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1 Orai1 Channel STIM1_active->Orai1 Activation Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+] Ca_influx Ca2+ Influx Orai1->Ca_influx SOCE Proliferation Proliferation Ca_influx->Proliferation Migration Migration Ca_influx->Migration Inhibitor Inhibitor Inhibitor->Orai1 Inhibition

Caption: SOCE Inhibition Pathway

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_antibacterial Antibacterial cluster_anticancer Anticancer cluster_sar SAR Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Assay MIC Assay Purification->MIC_Assay SOCE_Assay SOCE Assay Purification->SOCE_Assay FtsZ_Assay FtsZ Polymerization Assay MIC_Assay->FtsZ_Assay SAR Structure-Activity Relationship Analysis FtsZ_Assay->SAR Migration_Assay Wound Healing Assay SOCE_Assay->Migration_Assay Migration_Assay->SAR

Caption: Experimental Workflow

References

Benchmarking 2,6-Difluorobenzamide: A Comparative Guide to Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 2,6-Difluorobenzamide and its key alternatives as inhibitors of the bacterial cell division protein FtsZ. The data presented is collated from various scientific publications to offer an objective overview across different assay formats, including biochemical, cell-based, and biophysical assays. Detailed experimental protocols and visual workflows are provided to support the interpretation of the presented data and to facilitate the design of future experiments in the pursuit of novel antimicrobial agents.

Executive Summary

This compound is a well-established inhibitor of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. It serves as a foundational scaffold for the development of more potent inhibitors. This guide benchmarks its performance against notable alternatives:

  • PC190723: A more potent, second-generation benzamide (B126) derivative.

  • Berberine: A natural plant alkaloid.

  • Totarol: A natural diterpenoid phenol.

  • Zantrin Z3: A synthetic small molecule inhibitor.

The comparative data underscores the varying potencies and mechanistic nuances of these compounds, highlighting the importance of utilizing a multi-assay approach for a comprehensive evaluation of FtsZ inhibitors.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the inhibitory activities of this compound and its alternatives. Data is compiled from multiple sources, and direct comparison should be made with consideration of the variations in experimental conditions between studies.

Table 1: Biochemical Assay Performance - FtsZ GTPase Activity Inhibition (IC50)

CompoundTarget Organism/FtsZ SourceIC50 (µM)Reference
2,6-Difluoro-3-methoxybenzamideS. aureusNot explicitly reported, but less potent than PC190723[1]
PC190723S. aureus0.055[1]
BerberineS. aureus37.8 - 63.7[2]
Zantrin Z3E. coli15[3]
Zantrin Z3B. subtilisNot specified, but effective[4]

Table 2: Cell-Based Assay Performance - Minimum Inhibitory Concentration (MIC)

CompoundTarget OrganismMIC (µg/mL)MIC (µM)Reference
2,6-Difluoro-3-methoxybenzamideB. subtilis>128>815[5]
PC190723S. aureus (various strains)0.5 - 21.1 - 4.4[6]
BerberineS. aureus (MRSA)2 - 85.9 - 23.7[2]
BerberineE. coli32 - 12894.8 - 379.2[2]
TotarolB. subtilis-2[7]
Zantrin Z3Not reportedNot reportedNot reported

Table 3: Biophysical Assay Performance - Binding Affinity to FtsZ (Kd)

CompoundTarget Organism/FtsZ SourceAssay MethodKd (µM)Reference
2,6-Difluoro-3-methoxybenzamideB. subtilis (polymers)Fluorescence Polarization670[8]
PC190723B. subtilis (polymers)Fluorescence Polarization< 0.1[8]
BerberineE. coliIsothermal Titration Calorimetry~0.023[9][10]
TotarolM. tuberculosisNot specified11[7]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is intrinsically linked to its polymerization dynamics.

Principle: The release of inorganic phosphate (B84403) (Pi) from the hydrolysis of GTP is quantified using a colorimetric method, such as the malachite green assay. The absorbance is proportional to the amount of Pi produced, and the rate of the reaction is determined. Inhibitors of FtsZ GTPase activity will lead to a decrease in the rate of Pi formation.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add purified FtsZ protein to the reaction buffer to a final concentration of approximately 5 µM. Add varying concentrations of the test inhibitor (e.g., this compound or alternatives) and incubate for 10-15 minutes at 30°C.

  • Reaction Initiation: Initiate the reaction by adding GTP to a final concentration of 200 µM.

  • Time-Course Measurement: At specific time intervals (e.g., 0, 5, 10, 15, and 20 minutes), stop the reaction in individual wells by adding a malachite green reagent.

  • Absorbance Reading: After a color development period (typically 15-20 minutes), measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis: Generate a phosphate standard curve to convert absorbance values to the concentration of Pi released. Plot the rate of Pi release against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[3]

FtsZ Polymerization Assay (Light Scattering)

This assay directly monitors the assembly of FtsZ protofilaments in real-time by measuring changes in light scattering.

Principle: The polymerization of FtsZ monomers into larger filaments causes an increase in the scattering of light. This change can be monitored over time using a spectrophotometer or a dedicated light scattering instrument. Inhibitors can either prevent polymerization (decrease in light scattering) or stabilize polymers (increase in light scattering).

Protocol:

  • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ (e.g., 5-10 µM) in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).

  • Baseline Measurement: Place the cuvette in a spectrophotometer equipped with a temperature controller (e.g., 30°C) and record a stable baseline reading at 340 nm.

  • Inhibitor Addition: Add the desired concentration of the test compound and incubate for a few minutes.

  • Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration of 1 mM).

  • Kinetic Measurement: Immediately begin recording the change in absorbance (light scattering) at 340 nm over time.

  • Data Analysis: Plot the change in absorbance as a function of time. The initial rate of polymerization can be calculated from the slope of the curve. Compare the rates and extent of polymerization in the presence and absence of the inhibitor.[11]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This cell-based assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is visually assessed.

Protocol:

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12][13]

Bacterial Cell Filamentation Assay

This assay provides a phenotypic readout of FtsZ inhibition, where the blockage of cell division leads to the formation of elongated, filamentous cells.

Principle: Bacteria treated with FtsZ inhibitors are unable to form the Z-ring and complete cytokinesis, resulting in continued cell growth without division. This leads to a distinct filamentous morphology that can be observed by microscopy.

Protocol:

  • Bacterial Culture: Grow the test bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Inhibitor Treatment: Add the test compound at various concentrations (typically around the MIC value) to the bacterial culture.

  • Incubation: Incubate the treated culture for a defined period (e.g., 2-4 hours) under appropriate growth conditions.

  • Microscopy: Prepare a wet mount of the bacterial cells on a microscope slide.

  • Imaging and Analysis: Observe the cells using a phase-contrast or fluorescence microscope. Capture images and quantify the cell length using image analysis software. Compare the cell length distribution of treated cells to that of untreated control cells.[14]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

FtsZ_Inhibition_Pathway cluster_pathway Bacterial Cell Division Pathway and Inhibition cluster_inhibition Inhibition Mechanism FtsZ_monomers FtsZ Monomers FtsZ_GTP FtsZ-GTP Complex FtsZ_monomers->FtsZ_GTP GTP Binding GTP GTP GTP->FtsZ_GTP Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Z_ring Z-Ring Formation (Mid-cell) Protofilaments->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Inhibitor This compound & Alternatives Inhibitor->FtsZ_GTP Allosteric Binding Inhibitor->Protofilaments Stabilization/ Destabilization

Caption: Mechanism of FtsZ inhibition by this compound and its alternatives.

GTPase_Assay_Workflow cluster_workflow FtsZ GTPase Activity Assay Workflow start Start prep_reagents Prepare Reaction Mix (FtsZ, Buffer) start->prep_reagents add_inhibitor Add Inhibitor (e.g., this compound) prep_reagents->add_inhibitor incubate Incubate add_inhibitor->incubate add_gtp Initiate with GTP incubate->add_gtp time_course Time-course Sampling add_gtp->time_course add_reagent Add Malachite Green Reagent time_course->add_reagent measure_abs Measure Absorbance (~630 nm) add_reagent->measure_abs analyze Calculate IC50 measure_abs->analyze

Caption: Workflow for the FtsZ GTPase activity inhibition assay.

MIC_Assay_Workflow cluster_workflow Minimum Inhibitory Concentration (MIC) Assay Workflow start Start serial_dilution Serial Dilution of Test Compound in 96-well plate start->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Independent Verification of 2,6-Difluorobenzamide Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. It includes a compilation of experimental data, detailed methodologies for key experiments, and visualizations of the mechanism of action and experimental workflows.

Introduction to this compound as an FtsZ Inhibitor

This compound derivatives have emerged as a promising class of antibacterial agents that target the Filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the division site, which is essential for cytokinesis.[2][3] By inhibiting FtsZ, these compounds disrupt bacterial cell division, leading to cell death. This novel mechanism of action makes them attractive candidates for combating antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5]

Comparative Analysis of Antibacterial and FtsZ Inhibitory Activity

The following tables summarize the in vitro efficacy of various this compound derivatives and other FtsZ inhibitors against key bacterial species and their direct inhibitory effect on FtsZ.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Comparator Compounds

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
PC190723Staphylococcus aureus (MSSA & MRSA)1--
PC190723Bacillus subtilis0.5 - 1--
TXA707 (active form of TXA709)Staphylococcus aureus (including MRSA, VISA, VRSA)1PC1907231
Dacomitinib (S2727)Staphylococcus aureus (MRSA)32 - 64Methicillin256 - 1024
S2163Staphylococcus aureus (MRSA)32 - 64Methicillin256 - 1024
3-alkyloxy-2,6-difluorobenzamide (DFHBA)Staphylococcus aureus83-alkyloxybenzamide (3-HBA)256

Data compiled from multiple sources.[6][7][8][9]

Table 2: Half-maximal Inhibitory Concentration (IC50) of FtsZ Inhibitors

CompoundTargetIC50
PC190723FtsZ GTPase activity55 nM (55 ng/mL)
CelastrolEnterococcus faecalis FtsZ GTPase activity1.04 ± 0.17 µg/mL
C11Staphylococcus aureus FtsZ polymerization47.97 µM
C11.2Staphylococcus aureus FtsZ polymerization23.73 µM
C11.7Staphylococcus aureus FtsZ polymerization~30 µM
Berberine derivatives (9-phenoxy)FtsZ GTPase activity37.8 - 63.7 µM
Berberine (parent molecule)FtsZ GTPase activity272 µM

Data compiled from multiple sources.[10][11][12][13][14]

Mechanism of Action: FtsZ Polymerization Inhibition

This compound derivatives function by binding to an allosteric site on the FtsZ protein, which is distinct from the GTP-binding site.[2][8] This binding event stabilizes the polymeric state of FtsZ, leading to the formation of non-functional, aberrant Z-rings or polymer bundles.[15] This hyper-stabilization disrupts the dynamic assembly and disassembly of the Z-ring, which is crucial for its constrictive function during cell division. The ultimate result is the inhibition of cytokinesis and subsequent bacterial cell death.

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division Cycle cluster_1 Inhibition by this compound FtsZ_monomers FtsZ monomers GTP_binding GTP Binding FtsZ_monomers->GTP_binding FtsZ_GTP FtsZ-GTP monomers GTP_binding->FtsZ_GTP Polymerization Polymerization into Protofilaments FtsZ_GTP->Polymerization Z_ring_formation Z-ring Assembly at Mid-cell Polymerization->Z_ring_formation Z_ring Functional Z-ring Z_ring_formation->Z_ring Binding Binds to Allosteric Site on FtsZ Protofilament Z_ring_formation->Binding Divisome_assembly Divisome Assembly Z_ring->Divisome_assembly Divisome Complete Divisome Divisome_assembly->Divisome Cell_division Cell Division Divisome->Cell_division Daughter_cells Daughter Cells Cell_division->Daughter_cells DFB This compound Derivative DFB->Binding Stabilization Hyper-stabilization of FtsZ Protofilaments Binding->Stabilization Aberrant_structures Formation of Non-functional Polymer Bundles Stabilization->Aberrant_structures Block Inhibition of Z-ring Dynamics and Constriction Aberrant_structures->Block Block->Cell_division Cell_death Cell Death Block->Cell_death

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.

  • Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer (e.g., MES buffer with MgCl2 and KCl).

  • Reaction Mixture: A reaction mixture is prepared in a cuvette containing the FtsZ protein in polymerization buffer. The compound of interest (dissolved in DMSO) or DMSO alone (for control) is added to the mixture.

  • Initiation of Polymerization: The reaction is initiated by the addition of GTP.

  • Data Acquisition: Light scattering is monitored at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer or fluorometer. An increase in light scattering indicates FtsZ polymerization. The IC50 value is determined by measuring the inhibition of polymerization at various compound concentrations.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

  • Reaction Setup: A reaction mixture containing FtsZ protein and the test compound in a suitable buffer is prepared in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of GTP.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate released from GTP hydrolysis is measured at different time points. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with phosphate.

  • Data Analysis: The rate of GTP hydrolysis is calculated from the increase in absorbance over time. The IC50 value is determined by measuring the inhibition of GTPase activity at various compound concentrations.

Experimental Workflow for FtsZ Inhibitor Discovery

The discovery and validation of novel FtsZ inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

FtsZ_Inhibitor_Workflow cluster_0 Screening & Identification cluster_1 In Vitro Characterization cluster_2 Lead Optimization cluster_3 In Vivo Evaluation HTS High-Throughput Screening (Virtual or In Vitro) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-response) Hit_ID->Hit_Val FtsZ_Poly FtsZ Polymerization Assay (IC50 determination) Hit_Val->FtsZ_Poly GTPase FtsZ GTPase Assay (IC50 determination) Hit_Val->GTPase MIC_Det MIC Determination (Antibacterial Activity) FtsZ_Poly->MIC_Det GTPase->MIC_Det SAR Structure-Activity Relationship (SAR) Studies MIC_Det->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Animal_Model Animal Model of Infection (e.g., Mouse Thigh Infection Model) Lead_Opt->Animal_Model Efficacy In Vivo Efficacy Studies (e.g., Bacterial Load Reduction) Animal_Model->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A typical workflow for the discovery and development of FtsZ inhibitors.

References

Safety Operating Guide

Proper Disposal of 2,6-Difluorobenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,6-Difluorobenzamide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Hazard Communication

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This substance is classified as hazardous and requires careful handling.

Key Hazards:

  • Harmful if swallowed or inhaled.[1][2][3]

  • Causes serious eye irritation.[1][4]

  • Causes skin irritation.[1][4]

  • May cause respiratory irritation.[1][4]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[4][5]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][4]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1][4] Dispose of contaminated gloves after use in accordance with applicable laws.[1]

  • Body Protection: A lab coat or complete suit protecting against chemicals is required.[1]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1][4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder and any materials contaminated with it (e.g., weighing papers, contaminated gloves, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.[5]

  • Container Requirements: The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[5] Label the container clearly as "Hazardous Waste: this compound".

Step 2: Accidental Spill Management

  • Evacuate personnel from the immediate area.[1][4]

  • Ensure adequate ventilation.[1][4]

  • Wearing full PPE, prevent the formation of dust during cleanup.[1][4][5]

  • Carefully sweep or vacuum the spilled solid material and place it into the designated hazardous waste container.[1][4][5]

Step 3: Final Disposal Procedure

  • The primary recommended disposal method is to engage a licensed professional waste disposal company.[1][4]

  • The preferred treatment is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Contaminated packaging and containers should be disposed of as unused product in the same manner.[1][4]

Data Summary Table: Hazard and Disposal Information

The following table summarizes key quantitative and qualitative data regarding the safe handling and disposal of this compound.

ParameterDataCitation
GHS Hazard Statements H302/H303 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][2][4]
GHS Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant)[3][4][6]
Primary Disposal Method Offer to a licensed disposal company for chemical incineration.[1][4]
Environmental Hazards Not classified as PBT or vPvB. However, entry into drains and the environment must be prevented.[1][3][4]
Transport Information Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA).[1][2][4]

Experimental Protocols

This document provides operational guidance rather than experimental research protocols. The cited disposal method—incineration in the presence of a combustible solvent—is a standard, regulated industrial process for chemical waste destruction. The specific operational parameters (e.g., temperature, solvent choice, residence time) are determined by the licensed waste disposal facility based on the material's properties and regulatory requirements.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Identify Waste: This compound (Solid or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect is_spill Accidental Spill? collect->is_spill spill_cleanup Follow Spill Protocol: - Avoid Dust - Sweep into Container is_spill->spill_cleanup Yes seal_store Securely Seal Container and Store in SAA is_spill->seal_store No spill_cleanup->seal_store contact_vendor Contact Licensed Waste Disposal Company seal_store->contact_vendor incinerate Professional Disposal: Chemical Incineration contact_vendor->incinerate end_node Disposal Complete incinerate->end_node

Caption: Workflow for the safe collection and disposal of this compound.

References

Personal protective equipment for handling 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Difluorobenzamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Summary: this compound is a chemical compound that poses several health risks. It is harmful if swallowed or inhaled, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Therefore, adherence to strict safety protocols is imperative.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandards and Specifications
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield may also be necessary.[6][7][8][9]Must conform to EN166 (EU) or be NIOSH (US) approved.[1][2][4][10]
Skin Chemical-resistant gloves (e.g., Neoprene), a lab coat or a complete chemical-resistant suit.[1][2][4][10][11] Clothing should be impervious and flame-resistant.[2]Gloves must be inspected before use and comply with EU Regulation 2016/425 and the EN 374 standard.[1][2]
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood.[2][5][10] If ventilation is inadequate, a NIOSH-approved N95 or P1 type dust mask should be used for nuisance exposures.[4][6] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) is required.[2][4][10]Respiratory protection programs must meet OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[10]

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.[5]

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Inspect all PPE for integrity before use.[1][4]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10]

2. Handling the Compound:

  • Always handle this compound inside a chemical fume hood to avoid dust formation and inhalation.[2][5][10]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid all direct contact with the skin and eyes.[1][2][4][10]

  • Do not eat, drink, or smoke in the handling area.[2][12]

  • Use non-sparking tools to prevent ignition.[2]

  • Minimize dust generation and accumulation.[10]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][5][12]

  • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

  • Remove PPE carefully, avoiding contact with the outer contaminated surfaces.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and health hazards.

1. Waste Collection:

  • Collect excess this compound and any contaminated disposable materials (e.g., gloves, wipes) in a suitable, labeled, and closed container for chemical waste.[1][4][10]

  • For spills, sweep up the material without creating dust and place it into the designated waste container.[1][4][10]

2. Disposal Procedure:

  • All waste must be disposed of as hazardous waste.

  • Engage a licensed professional waste disposal service to handle the disposal of the chemical.[1][4]

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Do not allow the product to enter drains or waterways.[1][4]

  • Contaminated packaging should be disposed of as unused product.[1][4]

Quantitative Data

The following table presents available quantitative toxicological and exposure data for this compound.

Data PointValueSpecies
LD50 Dermal > 5,000 mg/kgRat
Initial Threshold Screening Level (ITSL) 11 μg/m³ (annual average)N/A

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Handle in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 Experiment Complete disp1 Collect Waste in Labeled Container handle2->disp1 Generate Waste post2 Carefully Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 post2->disp1 Dispose of Contaminated PPE disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluorobenzamide
Reactant of Route 2
Reactant of Route 2
2,6-Difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.